Pirlimycin
Description
Properties
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOXQRURQPDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868524 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(4-ethylpiperidine-2-carbonyl)amino]-1-thiooctopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pirlimycin hydrochloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirlimycin hydrochloride is a semi-synthetic lincosamide antibiotic, structurally related to clindamycin.[1][2] It is primarily used in veterinary medicine to treat mastitis in cattle.[1] This document provides a detailed overview of the chemical properties and structure of this compound hydrochloride, intended to serve as a technical resource for researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data for key chemical properties, descriptions of general experimental protocols for their determination, and a visualization of its chemical structure.
Chemical Properties
This compound hydrochloride is a white solid with good solubility in water and various organic solvents.[3][4] Its chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₁ClN₂O₅S · HCl | [4] |
| Molecular Weight | 447.42 g/mol | [4] |
| Melting Point | 210-212 °C | [4] |
| Solubility | Soluble in water, ethanol, methanol, DMSO, and DMF.[4] | [4] |
| Appearance | White solid | [4] |
| CAS Number | 78822-40-9 | [4] |
| IUPAC Name | (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride | [1] |
Chemical Structure
This compound is a derivative of clindamycin, characterized by the substitution of clindamycin's 5-membered ring with a 6-membered ring.[1] This structural modification enhances its activity against Gram-positive bacteria, including Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus.[1] The hydrochloride salt is formed at the basic pipercolic acid moiety, which improves the compound's stability and solubility for pharmaceutical applications.[3][5]
Caption: Chemical structure of this compound hydrochloride.
Experimental Protocols
Melting Point Determination
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs for this compound hydrochloride.
Methodology (Capillary Method):
-
A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance starts to melt (onset) and the temperature at which it is completely molten (clear point) are recorded. The range between these two temperatures is reported as the melting point.
Solubility Determination
Objective: To determine the solubility of this compound hydrochloride in various solvents.
Methodology (Shake-Flask Method):
-
An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, ethanol, methanol, DMSO, DMF) in a flask.
-
The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of this compound hydrochloride in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) at the specified temperature.
Acid Dissociation Constant (pKa) Determination
Objective: To determine the pKa of the ionizable group(s) in this compound hydrochloride.
Methodology (Potentiometric Titration):
-
A known concentration of this compound hydrochloride is dissolved in water or a suitable co-solvent.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. For a basic compound like this compound, this corresponds to the pH at which half of the compound is in its protonated form.
Synthesis
The synthesis of this compound hydrochloride is a multi-step process.[5] A general overview of the synthetic route is as follows:
Caption: General synthesis workflow for this compound hydrochloride.
The process typically involves the condensation of 4-ethyl-2-pyridinecarboxylic acid with a 7-amino-7-deoxylincomycin derivative.[5] The resulting intermediate undergoes reduction of the pyridine ring to a piperidine ring, yielding this compound free base.[5] Finally, treatment with hydrochloric acid affords the this compound hydrochloride salt.[5]
Conclusion
This technical guide provides a consolidated resource on the chemical properties and structure of this compound hydrochloride. The tabulated data, structural visualization, and outlined experimental methodologies offer a foundational understanding for researchers and professionals engaged in the study and development of this lincosamide antibiotic. Further investigation into the specific analytical methods and their validation would be beneficial for comprehensive quality control and regulatory purposes.
References
Pirlimycin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a lincosamide antibiotic, is a derivative of clindamycin.[1] It is primarily utilized in veterinary medicine, particularly for the treatment of mastitis in cattle caused by Gram-positive bacteria.[1][2] This technical guide provides an in-depth analysis of this compound's spectrum of activity against Gram-positive bacteria, detailing its mechanism of action, quantitative susceptibility data, relevant experimental protocols, and mechanisms of resistance.
Mechanism of Action
This compound, like other lincosamide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[2][3] The primary target for this compound is the 50S subunit of the bacterial ribosome. By binding to the 50S ribosomal subunit, this compound interferes with the peptidyl transferase reaction, which is crucial for peptide bond formation and the elongation of the polypeptide chain.[3][4][5] This disruption ultimately halts protein production, thereby inhibiting bacterial growth and replication.
Caption: Mechanism of action of this compound.
Spectrum of Activity
This compound demonstrates a targeted spectrum of activity, primarily effective against Gram-positive cocci. It has shown considerable efficacy against various species of Staphylococcus and Streptococcus, which are common pathogens in bovine mastitis.[2][6][7] Conversely, this compound exhibits no significant activity against Gram-negative bacteria such as Enterobacteriaceae.[6][7]
Quantitative Susceptibility Data
The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for this compound against a range of Gram-positive bacteria.
Table 1: this compound MIC Distribution for Staphylococcus Species
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 530 | 0.25 - 1.0 | - | - | [6][7] |
| Staphylococcus aureus | 811 | - | 1.0 | - | [8] |
| Coagulase-negative Staphylococci | 118 | - | - | - | [9][10] |
Table 2: this compound MIC Distribution for Streptococcus Species
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus spp. | 530 | ≤0.03 - 0.06 | - | - | [6][7] |
| Streptococcus agalactiae | - | - | - | - | [5] |
| Streptococcus dysgalactiae | - | - | - | - | [5] |
| Streptococcus uberis | - | - | - | - | [5] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate that the data was not provided in the cited source.
Experimental Protocols
The determination of this compound's in vitro activity is predominantly performed using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared from a powder of known potency.
-
The powder is dissolved in a suitable solvent to create a high-concentration stock solution.
2. Preparation of Microdilution Plates:
-
A series of two-fold dilutions of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
These dilutions are dispensed into the wells of a 96-well microtiter plate.
3. Inoculum Preparation:
-
Bacterial colonies are selected from a fresh (18-24 hour) agar plate.
-
The colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
-
Each well containing the this compound dilution is inoculated with the standardized bacterial suspension.
-
A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination via broth microdilution.
Mechanisms of Resistance
Bacterial resistance to this compound, as with other lincosamides, can develop through several mechanisms. The primary mechanisms of resistance in Gram-positive bacteria include target site modification and, less commonly, enzymatic inactivation or active efflux.
1. Target Site Modification:
-
The most common mechanism of resistance to lincosamides is the modification of the ribosomal target.
-
This is often mediated by the erm (erythromycin ribosome methylation) genes, which encode methyltransferases.
-
These enzymes methylate the 23S rRNA component of the 50S ribosomal subunit, which reduces the binding affinity of this compound and other macrolide-lincosamide-streptogramin B (MLSB) antibiotics.
2. Enzymatic Inactivation:
-
Some bacteria may produce enzymes that inactivate this compound, although this is a less frequent mechanism of resistance compared to target site modification.
3. Active Efflux:
-
Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-inhibitory levels.
Caption: Overview of this compound resistance mechanisms.
Conclusion
This compound is a lincosamide antibiotic with a well-defined spectrum of activity against key Gram-positive pathogens, particularly Staphylococcus and Streptococcus species. Its mechanism of action through the inhibition of bacterial protein synthesis is well-understood. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals. Understanding the prevalent mechanisms of resistance is crucial for the continued effective use of this compound and for the development of strategies to combat antimicrobial resistance.
References
- 1. Staphylococcal Drug Resistance: Mechanisms, Therapies, and Nanoparticle Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toolify.ai [toolify.ai]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. sketchviz.com [sketchviz.com]
- 7. youtube.com [youtube.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. avmajournals.avma.org [avmajournals.avma.org]
In Vitro Activity of Pirlimycin Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of pirlimycin against Staphylococcus aureus. This compound, a lincosamide antibiotic, is a derivative of clindamycin and is primarily used in veterinary medicine, particularly for the treatment of bovine mastitis caused by Gram-positive bacteria, including S. aureus.[1][2] This document details its mechanism of action, summarizes key quantitative data on its efficacy, and provides detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3] As a lincosamide, its molecular target is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA of this subunit, this compound interferes with the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This targeted action disrupts essential cellular processes, ultimately inhibiting bacterial growth and proliferation.[3] Lincosamides are known to be potent inhibitors of protein synthesis in S. aureus.[3]
The following diagram illustrates the mechanism of action of this compound at the ribosomal level.
Caption: Mechanism of action of this compound.
Quantitative Data on In Vitro Activity
The in vitro potency of this compound against Staphylococcus aureus is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. The following table summarizes available MIC data for this compound against S. aureus.
| Parameter | Value (µg/mL) | Bacterial Strains | Reference |
| MIC50 | 0.25 - 1.0 | Staphylococci | [1] |
| MIC90 | 1.0 | 811 S. aureus isolates | [4] |
| Susceptibility Breakpoint | ≤ 2 | S. aureus | [1] |
| Resistance Breakpoint | ≥ 4 | S. aureus | [1] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vitro activity of this compound against S. aureus.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Staphylococcus aureus isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound hydrochloride
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
S. aureus ATCC 29213 (for quality control)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to achieve a concentration twice the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: Culture S. aureus on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate: Dispense 50 µL of CAMHB into each well of a 96-well plate. Add 50 µL of the this compound working solution to the first well of each row and perform a two-fold serial dilution by transferring 50 µL from each well to the next.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of bacteria. This can be assessed visually or with a microplate reader.
Time-Kill Kinetics Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Staphylococcus aureus isolates
-
CAMHB
-
This compound hydrochloride
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of S. aureus in CAMHB. Dilute the culture in fresh CAMHB to a starting density of approximately 5 x 105 CFU/mL.
-
Exposure to this compound: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Anti-Biofilm Activity Assay (Crystal Violet Method)
This assay is used to quantify the ability of an antimicrobial agent to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
Staphylococcus aureus isolates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
This compound hydrochloride
-
Sterile 96-well flat-bottom tissue culture plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Biofilm Formation: Prepare an overnight culture of S. aureus and dilute it in TSB with glucose. Add 200 µL of the diluted culture to each well of a 96-well plate. Incubate for 24 hours at 37°C to allow biofilm formation.
-
Exposure to this compound:
-
For inhibition of biofilm formation: Add different concentrations of this compound to the wells along with the bacterial inoculum at the beginning of the incubation.
-
For eradication of pre-formed biofilms: After the initial 24-hour incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Then, add fresh media containing various concentrations of this compound and incubate for another 24 hours.
-
-
Quantification of Biofilm:
-
Wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance of the this compound-treated wells to the untreated control wells to determine the percentage of biofilm inhibition or reduction.
Experimental Workflow and Logical Relationships
The following diagram outlines the general workflow for assessing the in vitro activity of this compound against Staphylococcus aureus.
Caption: Experimental workflow for in vitro testing.
Conclusion
This compound demonstrates significant in vitro activity against Staphylococcus aureus, a key pathogen in both veterinary and human medicine. Its mechanism of action, centered on the inhibition of protein synthesis via binding to the 50S ribosomal subunit, provides a clear basis for its bacteriostatic effects. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this lincosamide antibiotic. Further research into its time-kill kinetics and anti-biofilm properties will continue to elucidate its full potential in combating S. aureus infections.
References
- 1. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
Pirlimycin Degradation Pathways and Pirlimycin Sulfoxide Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the degradation pathways of the lincosamide antibiotic, pirlimycin, with a particular focus on its primary metabolite, this compound sulfoxide. The information presented herein is compiled from various studies and is intended to serve as a comprehensive resource for professionals in drug development and related scientific fields.
Metabolic Degradation of this compound
This compound undergoes relatively simple metabolic transformation in vivo, primarily through oxidation. The main metabolites identified are this compound sulfoxide and, to a lesser extent, this compound sulfone.[1][2] This metabolic process is largely attributed to oxidative hepatic processes.[1]
The metabolism of this compound has been extensively studied in dairy cattle following intramammary administration. The primary route of degradation involves the oxidation of the sulfur atom in the this compound molecule.
Key Metabolites
-
This compound: The parent drug, a lincosamide antibiotic effective against Gram-positive bacteria that cause mastitis in dairy cattle.[1][3][4]
-
This compound Sulfoxide: The major metabolite of this compound.[1][2] It is formed through the oxidation of the sulfur atom. This metabolite exhibits significantly reduced microbiological activity, estimated to be about 1% of the parent compound.[1][3]
-
This compound Sulfone: A minor metabolite also formed through the oxidation of the sulfur atom.[1][2]
-
Adenylated Adducts: In feces, adenylated adducts of this compound and this compound sulfoxide have been identified, likely formed by the action of intestinal microflora.[1][2]
Metabolic Pathway Diagram
The metabolic degradation of this compound can be visualized as a sequential oxidation process.
Quantitative Distribution of this compound and its Metabolites
The distribution of this compound and its metabolites varies significantly across different tissues and excreta. The following tables summarize the quantitative data from studies in dairy cattle following intramammary administration of ¹⁴C-pirlimycin.
Table 1: Mean Percentage Composition of this compound and its Metabolites in Liver and Kidney of Dairy Cows
| Tissue | This compound (%) | This compound Sulfoxide (%) | This compound Sulfone (%) | Reference |
| Liver | 24.5 | 61.8 | 9.8 | [1] |
| Kidney | 43.0 | 46.1 | 7.2 | [1] |
Table 2: Mean Percentage Composition of this compound and its Metabolites in Urine and Feces of Dairy Cows
| Excreta | This compound (%) | This compound Sulfoxide (%) | Other Metabolites (%) | Reference |
| Urine | 80.0 | 8.0 | 12.0 (polar unknown) | [2][3] |
| Feces | 45.0 | 1.5 - 2.0 | ~50.0 (adenylated adducts) | [1][2] |
Table 3: Residue Concentrations in Edible Tissues of Dairy Cows 6 Days Post-Treatment (200 mg/quarter)
| Tissue | Total Residue (µg this compound equivalents/kg) | Reference |
| Liver | 7130 | [3] |
| Kidney | 780 | [3] |
| Muscle | 50 | [3] |
| Fat | 20 | [3] |
Table 4: this compound Concentration in Milk of Dairy Cows (50 mg/quarter)
| Time Post-Treatment | This compound Concentration (µg/mL) | Reference |
| 12 hours | 8 - 18 | [5] |
| 36 hours | < 1 | [5] |
This compound Sulfoxide: A Closer Look
This compound sulfoxide is the most abundant metabolite of this compound.[1] An interesting phenomenon observed in postmortem bovine liver is the apparent reversible metabolism where the concentration of parent this compound increases with a concurrent reduction in this compound sulfoxide concentration.[6] This is believed to be due to the residual activity of reductase enzymes in the postmortem liver samples.[3][6] This phenomenon is limited to the liver and is not observed in kidney or muscle tissues.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible study of this compound degradation. The following sections outline methodologies derived from cited literature for the analysis of this compound and its metabolites.
Analysis of this compound Residues in Bovine Milk and Liver by HPLC-Thermospray Mass Spectrometry (HPLC-TSP/MS)
This method is used for the determination and confirmation of this compound residues.
4.1.1. Sample Preparation for Milk
-
Protein Precipitation: Precipitate milk proteins using acidified acetonitrile.
-
Solvent Partitioning: Perform a solvent partitioning step with a mixture of n-butyl chloride and hexane.
-
Extraction: Extract this compound from the aqueous phase into methylene chloride (MC).
-
Solid-Phase Extraction (SPE) Cleanup: Further purify the sample using solid-phase extraction.
4.1.2. Sample Preparation for Liver
-
Extraction: Extract liver samples (2 g) with 0.25% trifluoroacetic acid in acetonitrile.
-
Solvent Separation: Release the aqueous component from the organic solvent using n-butyl chloride.
-
Volume Reduction and Extraction: Reduce the volume of the aqueous solution by evaporation, basify with ammonium hydroxide, and then extract with MC.
4.1.3. HPLC-TSP/MS Analysis
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a Thermospray Mass Spectrometer.
-
Internal Standard: Isothis compound, a stereoisomer of this compound, is used as an internal standard and is chromatographically resolved.[7]
-
Quantification: The concentration of this compound is determined based on the response relative to the internal standard.
-
Confirmation: Confirmation is achieved by matching the retention time and the relative abundances of four characteristic ions from the sample extract to those of a this compound standard.[7]
Method Validation Parameters:
| Matrix | Limit of Quantitation (LOQ) | Limit of Confirmation (LOC) | Overall Recovery | Reference |
| Milk | 0.05 µg/mL | 0.10 µg/mL | 95.4% ± 8.7% | [8] |
| Liver | 0.025 µg/g | 0.10 µg/g | 97.6% ± 5.1% | [8] |
Experimental Workflow Diagram
The general workflow for the analysis of this compound residues in biological matrices is depicted below.
Environmental Fate and Stability
The environmental fate of this compound is an important consideration. Studies on dairy manure slurries have shown that the degradation of this compound is influenced by temperature and pH.
-
Temperature: A thermophilic environment (55 °C) was found to increase the deconjugation and removal of this compound.[9]
-
pH: Acidic conditions (pH 5) increased deconjugation but inhibited the removal of this compound, while alkaline conditions (pH 9 and 12) also influenced its fate.[9]
These findings suggest that managing the temperature and pH of manure storage facilities can be a strategy to facilitate the degradation of this compound before its potential release into the environment.[9]
Conclusion
The degradation of this compound primarily proceeds through an oxidative pathway, yielding this compound sulfoxide as the major metabolite and this compound sulfone as a minor one. These metabolites are distributed throughout the body, with the highest concentrations of total residues found in the liver. The microbiological activity of this compound sulfoxide is significantly lower than that of the parent compound. The analytical methods for quantifying this compound and its metabolites are well-established, with HPLC-MS being a robust and sensitive technique. Understanding these degradation pathways and the characteristics of the resulting metabolites is essential for assessing the efficacy, safety, and environmental impact of this compound.
References
- 1. fao.org [fao.org]
- 2. This compound (JECFA 53, 2004) [inchem.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. This compound residue in bovine liver--a case of reverse metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fate of this compound and antibiotic resistance genes in dairy manure slurries in response to temperature and pH adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Basis of Pirlimycin Binding to Bacterial Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a semi-synthetic lincosamide antibiotic, is a derivative of clindamycin primarily used in veterinary medicine to treat mastitis in cattle.[1] Like other members of the lincosamide class, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][3] This is achieved through specific binding to the large (50S) subunit of the bacterial ribosome, thereby interfering with key steps in translation.[2][3] This technical guide provides a comprehensive overview of the molecular basis of this compound's interaction with the bacterial ribosome, drawing upon data from this compound and its closely related structural analogs, clindamycin and lincomycin.
Molecular Mechanism of Action
This compound targets the bacterial ribosome, a critical cellular machine responsible for protein synthesis. By binding to the 50S ribosomal subunit, this compound effectively stalls the process of peptide chain elongation, leading to a bacteriostatic effect.[3]
The binding site for lincosamides, including this compound, is located within the peptidyl transferase center (PTC) of the 50S subunit.[2][4] This is a functionally critical region of the ribosome where peptide bonds are formed. The binding of this compound in this pocket sterically hinders the correct positioning of aminoacyl-tRNA and peptidyl-tRNA at the A and P sites, respectively, thereby inhibiting peptide bond formation.[4][5]
The primary molecular target of this compound within the ribosome is the 23S ribosomal RNA (rRNA).[6][7] Specific nucleotide residues in domain V of the 23S rRNA are crucial for the binding of lincosamides.[6][8]
This compound's Mechanism of Action
Caption: Logical flow of this compound's inhibitory action on bacterial protein synthesis.
Molecular Interactions with the 23S rRNA
Chemical footprinting studies on the closely related lincosamides, clindamycin and lincomycin, have identified key nucleotide interactions within the 23S rRNA. These interactions are presumed to be highly similar for this compound due to its structural analogy and comparable in vitro activity.[6][8][9][10]
The core binding site is a pocket within the PTC, where the antibiotic interacts with several universally conserved nucleotides. The key interactions include:
-
A2058 and A2059: These adenine residues are located at the entrance of the nascent peptide exit tunnel and are crucial for the binding of lincosamides.[6][7][8] Clindamycin protects both A2058 and A2059 from chemical modification.[6][8]
-
A2451: This nucleotide is part of the A-site of the PTC and is protected by both clindamycin and lincomycin.[6]
-
G2505: Located in the P-site of the PTC, this guanine residue is strongly protected by lincosamides.[6][8]
The sugar moiety of lincosamides, α-methylthiolincosamine (α-MTL), is a primary determinant for ribosome targeting and is positioned at the entrance of the exit tunnel.[7] This positioning explains the cross-resistance observed between lincosamides, macrolides, and streptogramin B antibiotics (the MLSB phenotype), as their binding sites overlap.[7]
Quantitative Data on Lincosamide Binding and Activity
Table 1: Ribosomal Binding Affinity of Lincosamides
| Parameter | Value | Organism | Reference |
| Dissociation Constant (Kdiss) of Clindamycin | 8 µM | Escherichia coli | [6] |
| Dissociation Constant (Kdiss) of Lincomycin | 5 µM | Escherichia coli | [6] |
Note: Given that the in vitro antibacterial activities of clindamycin and this compound are nearly identical, it can be inferred that their binding affinities to the ribosome are of a similar magnitude.[9][10]
Table 2: In Vitro Activity of this compound
| Parameter | Value (µg/mL) | Organism(s) | Reference |
| MIC50 | 0.25 - 1.0 | Staphylococci | [11][12] |
| MIC50 | ≤0.03 - 0.06 | Streptococci | [11][12] |
| MIC90 | 2.0 | Staphylococcus aureus | [13] |
Mechanisms of Resistance
Bacterial resistance to this compound and other lincosamides primarily arises from modifications at the antibiotic binding site on the ribosome. The most common mechanisms include:
-
Methylation of 23S rRNA: The erm (erythromycin ribosome methylation) genes encode for methyltransferases that modify the N6 position of adenine A2058.[2][7] This methylation prevents the binding of lincosamide antibiotics, conferring the MLSB resistance phenotype.[2][7]
-
Mutations in 23S rRNA: Point mutations in the 23S rRNA gene, particularly at nucleotides A2058 and G2057, can also reduce the binding affinity of lincosamides and lead to resistance.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the interaction of lincosamide antibiotics with bacterial ribosomes. While these protocols are generalized, they are directly applicable to the study of this compound.
Ribosome Binding Assay: Chemical Footprinting
This technique is used to identify the specific nucleotides on the 23S rRNA that are in close contact with the bound antibiotic.
Chemical Footprinting Experimental Workflow
Caption: Workflow for identifying this compound's binding site on the 23S rRNA.
Protocol:
-
Isolation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., Staphylococcus aureus) by differential centrifugation followed by sucrose gradient ultracentrifugation.
-
Complex Formation: Incubate the purified 70S ribosomes with varying concentrations of this compound to allow for binding equilibrium to be reached.
-
Chemical Modification: Treat the ribosome-pirlimycin complexes with a chemical probe that modifies specific rRNA bases (e.g., dimethyl sulfate - DMS for adenine and cytosine, kethoxal for guanine). A control sample without this compound is treated in parallel.
-
rRNA Extraction: Stop the modification reaction and extract the total rRNA from the ribosomes.
-
Primer Extension: Use a radiolabeled DNA primer complementary to a region downstream of the suspected binding site on the 23S rRNA to initiate reverse transcription. Reverse transcriptase will synthesize a cDNA copy until it encounters a modified base, at which point it will pause or terminate.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.
-
Analysis: Visualize the cDNA products by autoradiography. Nucleotides protected by this compound binding will show a decrease in the intensity of the corresponding band compared to the no-drug control.
In Vitro Transcription/Translation Assay
This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract (S30 Extract): Prepare an S30 extract from a susceptible bacterial strain, which contains all the necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).
-
Reaction Setup: In a reaction tube, combine the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid such as 35S-methionine), an energy source (ATP, GTP), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C to allow for coupled transcription and translation.
-
Quantification of Protein Synthesis:
-
Radiolabel Incorporation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Gene Activity: If a reporter enzyme is used, measure its activity using a suitable substrate and a spectrophotometer or luminometer.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.
Protocol:
-
Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.[14][15]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (bacteria with no antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
Conclusion
This compound, as a member of the lincosamide family, inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. Its interaction with key nucleotides of the 23S rRNA, particularly A2058, sterically hinders the proper functioning of the ribosome, leading to the cessation of peptide chain elongation. While direct quantitative binding and structural data for this compound are limited, extensive research on its close analogs, clindamycin and lincomycin, provides a robust model for its mechanism of action. Further structural studies on this compound-ribosome complexes would be invaluable for a more detailed understanding and could aid in the development of novel lincosamide antibiotics to combat bacterial resistance.
References
- 1. This compound | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 3. globalrph.com [globalrph.com]
- 4. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro comparison of clindamycin and this compound (U-57930E) activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro comparison of clindamycin and this compound (U-57930E) activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. scilit.com [scilit.com]
- 15. goums.ac.ir [goums.ac.ir]
The Discovery and Synthesis of Pirlimycin: A Clindamycin Analogue for Veterinary Medicine
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pirlimycin, a semi-synthetic lincosamide antibiotic, stands as a significant analogue of clindamycin, specifically developed for veterinary applications. Its primary use is in the treatment of mastitis in cattle, a prevalent and economically impactful disease in the dairy industry.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource detailing the scientific journey from concept to application. This document consolidates quantitative data into structured tables, outlines detailed experimental protocols for key assays, and employs visualizations to illustrate complex biological and chemical processes.
Introduction
The lincosamide class of antibiotics, which includes the well-known therapeutic agent clindamycin, has long been a cornerstone in the treatment of bacterial infections, particularly those caused by Gram-positive and anaerobic bacteria. The quest for analogues with improved pharmacokinetic profiles, enhanced potency, and targeted applications has driven extensive research in this area. This compound emerges from this research as a notable success story, demonstrating superior activity against key mastitis pathogens compared to its parent compound, clindamycin.[1]
This guide delves into the core scientific aspects of this compound, beginning with its chemical identity and physical properties. It then explores the synthetic route developed for its production, building upon the foundational chemistry of clindamycin. A critical component of this document is the detailed examination of its mechanism of action, focusing on its interaction with the bacterial ribosome. Furthermore, this guide presents a compilation of quantitative data on its antimicrobial efficacy and provides standardized protocols for its evaluation, aiming to facilitate further research and development in this field.
Physicochemical Properties of this compound
This compound, chemically known as (2S-cis)-Methyl 7-chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-piperidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galactooctopyranoside, is a white crystalline powder.[2] Its hydrochloride salt is the commonly used form in pharmaceutical preparations due to its enhanced stability and solubility.[3]
| Property | Value | References |
| Molecular Formula | C₁₇H₃₁ClN₂O₅S | [4] |
| Molecular Weight | 410.95 g/mol | [4] |
| CAS Number | 79548-73-5 | [2] |
| Melting Point | 210.5 – 212.5°C (with decomposition) | [2] |
| Optical Rotation | +170° to +190° | [2] |
| Solubility | pH-dependent aqueous solubility: 70 g/L at pH 4.5, 3 g/L at pH 13. Soluble in protic organic solvents (≥ 100 g/L) and poorly soluble in other organic solvents (≤ 10 g/L). | [2] |
Synthesis of this compound
The synthesis of this compound is a semi-synthetic process that modifies the structure of clindamycin. The core of this modification involves the replacement of the (2S-trans)-4-n-propyl-L-proline moiety of clindamycin with a (2S-cis)-4-ethylpipecolic acid amide. This structural alteration is key to this compound's enhanced antibacterial potency and favorable metabolic profile.
The general synthetic strategy involves the coupling of two key intermediates:
-
Methyl 7-chloro-6,7,8-trideoxy-6-amino-1-thio-L-threo-α-D-galacto-octopyranoside : This is the core amino-sugar moiety, also known as 7-chloro-1-methylthio-lincosamine.
-
(2S-cis)-4-Ethylpipecolic acid : This is the cyclic amino acid that replaces the proline derivative found in clindamycin.
The synthesis can be conceptually broken down into the following stages:
Detailed Experimental Protocol for Amide Coupling (Representative)
This protocol describes a general method for the amide coupling reaction, a crucial step in the synthesis of this compound. Specific reagents and conditions may be optimized.
Materials:
-
Methyl 7-chloro-6,7,8-trideoxy-6-amino-1-thio-L-threo-α-D-galacto-octopyranoside
-
(2S-cis)-4-Ethylpipecolic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (2S-cis)-4-ethylpipecolic acid (1.2 equivalents) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of Methyl 7-chloro-6,7,8-trideoxy-6-amino-1-thio-L-threo-α-D-galacto-octopyranoside (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Mechanism of Action
This compound, like other lincosamide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[5] The molecular target is the 50S subunit of the bacterial ribosome. This compound binds to the 23S rRNA component of the 50S subunit, in close proximity to the peptidyl transferase center (PTC). This binding event interferes with the accommodation of aminoacyl-tRNAs at the A-site and inhibits the peptidyl transferase reaction, thereby preventing the elongation of the polypeptide chain.
Antimicrobial Spectrum and Efficacy
This compound is primarily active against Gram-positive bacteria, which are the major causative agents of bovine mastitis. It has demonstrated potent activity against various species of Staphylococcus and Streptococcus. It is not effective against Gram-negative bacteria such as E. coli.[5]
In Vitro Activity
The in vitro efficacy of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 | 1.0 | [6] |
| Coagulase-negative Staphylococci | 0.25 | 1.0 | [6] |
| Streptococcus agalactiae | ≤0.03 | 0.06 | [6] |
| Streptococcus dysgalactiae | ≤0.03 | 0.06 | [6] |
| Streptococcus uberis | 0.06 | 0.12 | [6] |
| Bifidobacterium spp. | 0.06 | 0.13 | [7] |
| Eubacterium spp. | 0.06 | 2.0 | [7] |
| Bacteroides fragilis | 0.13 - 0.25 | - | [7] |
In Vivo Efficacy
Clinical studies in lactating dairy cows have demonstrated the efficacy of this compound in treating subclinical mastitis caused by susceptible Gram-positive pathogens.[8] Treatment regimens typically involve intramammary infusions of this compound hydrochloride.
| Study Type | Animal Model | Pathogen | Treatment Regimen | Outcome | Reference |
| Case-control study | Dairy cows | Gram-positive cocci | 50 mg/quarter for 2 days | 66% bacteriological cure rate in treated group (similar to untreated control) | [8] |
| Experimental infection | Dairy cows | Streptococcus uberis | 50 mg/quarter for 2, 5, or 8 days | Cure rates of 58.1% (2-day), 68.8% (5-day), and 80.0% (8-day) | [9] |
Experimental Protocols
Broth Microdilution MIC Assay (Representative Protocol)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
References
- 1. This compound | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (JECFA 53, 2004) [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
Pirlimycin Hydrochloride: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirlimycin hydrochloride, a lincosamide antibiotic, is utilized in veterinary medicine. A comprehensive understanding of its aqueous solubility and stability is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility and stability of this compound hydrochloride in aqueous solutions. It consolidates available data on its solubility under varying pH conditions and explores its stability profile, including potential degradation pathways. Detailed experimental protocols for solubility and stability testing are provided to aid researchers in their laboratory investigations.
Introduction
This compound is a semi-synthetic antibiotic belonging to the lincosamide class, which also includes lincomycin and clindamycin.[1] It is effective against Gram-positive bacteria.[1] this compound hydrochloride is the hydrochloride salt of this compound, a formulation designed to enhance its stability and solubility for pharmaceutical applications.[2] The mechanism of action for lincosamides involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This guide focuses on the critical physicochemical properties of this compound hydrochloride in aqueous solutions, specifically its solubility and stability, which are fundamental to its formulation and therapeutic performance.
Physicochemical Properties of this compound Hydrochloride
This compound hydrochloride is a white to off-white, crystalline, and hygroscopic solid.[3]
| Property | Value | Reference |
| Chemical Name | (2S-cis)-Methyl 7-chloro-6,7,8-trideoxy-6-[[(4-ethyl-2- piperidinyl)carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside monohydrochloride | [4] |
| CAS Number | 78822-40-9 | [1] |
| Molecular Formula | C₁₇H₃₁ClN₂O₅S·HCl | [1] |
| Molecular Weight | 447.42 g/mol | [1] |
| Appearance | White solid | [5] |
| Storage | -20°C, protect from moisture | [3] |
Aqueous Solubility
The aqueous solubility of this compound hydrochloride is pH-dependent. The hydrochloride salt form generally imparts good water solubility.[5][6] However, there are some conflicting reports in the literature, with some sources describing it as "slightly soluble" in water.[3][7] The available quantitative data indicates a significant decrease in solubility as the pH increases.
| pH | Solubility (g/L) | Solubility (mg/mL) | Temperature | Reference |
| 4.5 | 70 | 70 | Not Specified | [4] |
| 13 | 3 | 3 | Not Specified | [4] |
The solubility is also reported to be good in various organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][5][6]
Aqueous Stability
The stability of this compound hydrochloride in aqueous solutions is influenced by pH, temperature, light, and the presence of oxidizing agents. While specific degradation kinetic studies for this compound hydrochloride are not extensively published, information from related lincosamide antibiotics and general principles of drug degradation provide valuable insights. This compound is reported to be stable at low pH.[8]
Hydrolytic Stability
Lincosamides contain an amide bond which can be susceptible to hydrolysis under acidic or basic conditions, breaking the molecule into its sugar and proline moieties.[1] Studies on the related compound, lincomycin hydrochloride, have shown that it has the greatest stability in aqueous solutions around pH 4.[9]
Oxidative Stability
The sulfur atom in the this compound molecule is a potential site for oxidation. In vivo, this compound is metabolized to this compound sulfoxide and this compound sulfone.[4] It is plausible that similar oxidative degradation could occur in aqueous solutions in the presence of oxidizing agents. Studies on lincomycin have demonstrated that it degrades rapidly in the presence of hydrogen peroxide.[9]
Photostability
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of this compound hydrochloride in aqueous solutions. These protocols are based on standard pharmaceutical analysis techniques and information gathered on the analysis of this compound and related compounds.
Solubility Determination
Objective: To determine the equilibrium solubility of this compound hydrochloride in aqueous solutions at different pH values and temperatures.
Methodology: Shake-Flask Method
-
Preparation of Buffers: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9).
-
Sample Preparation: Add an excess amount of this compound hydrochloride to vials containing a known volume of each buffer solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C, 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11]
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound hydrochloride under the tested conditions.
Stability-Indicating Method and Forced Degradation Studies
Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of this compound hydrochloride under various stress conditions.
Methodology: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[12]
-
Method Development: Develop a stability-indicating HPLC or UPLC-MS/MS method capable of separating the intact this compound hydrochloride from its potential degradation products.[11]
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound hydrochloride in an acidic solution (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound hydrochloride in a basic solution (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutral Hydrolysis: Dissolve this compound hydrochloride in water and heat at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound hydrochloride with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Photodegradation: Expose a solution of this compound hydrochloride to a light source (e.g., UV lamp) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw samples from the stressed solutions, neutralize if necessary, and analyze using the developed stability-indicating method.
-
Data Analysis:
-
Determine the percentage of this compound hydrochloride remaining at each time point to calculate degradation kinetics (e.g., rate constant, half-life).
-
Identify and characterize any significant degradation products using techniques such as mass spectrometry.
-
Visualizations
Logical Workflow for this compound Hydrochloride Stability Study
References
- 1. Lincosamides - Wikipedia [en.wikipedia.org]
- 2. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Reaction of Lincosamide Antibiotics with Manganese Oxide in Aqueous Solution - figshare - Figshare [figshare.com]
- 7. journalppw.com [journalppw.com]
- 8. researchgate.net [researchgate.net]
- 9. questjournals.org [questjournals.org]
- 10. Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Pirlimycin in Bacteria: A Technical Guide to Cellular Uptake and Efflux Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a lincosamide antibiotic, is a critical agent in veterinary medicine for combating Gram-positive bacterial infections, particularly mastitis in cattle caused by Staphylococcus aureus.[1][2] Its efficacy, like all antibiotics, is contingent on its ability to reach and accumulate at its intracellular target—the 50S ribosomal subunit—in concentrations sufficient to inhibit protein synthesis.[3][4] This technical guide provides an in-depth exploration of the cellular uptake and efflux mechanisms that govern the intracellular concentration of this compound in bacteria. Understanding these transport dynamics is paramount for optimizing therapeutic strategies and overcoming emerging resistance.
While direct research on this compound-specific transport is limited, this guide synthesizes available data on lincosamides, particularly clindamycin and lincomycin, to infer and present the most probable mechanisms for this compound.
Cellular Uptake of this compound
The entry of this compound into the bacterial cell is a crucial first step for its antibacterial activity. Based on studies of structurally similar lincosamides, the uptake of this compound is likely a multi-faceted process involving passive diffusion and potentially active transport systems.
Passive Diffusion
The physicochemical properties of this compound, including its molecular size and lipophilicity, allow it to traverse the bacterial cell wall and cytoplasmic membrane via passive diffusion. This process is driven by the concentration gradient between the extracellular environment and the bacterial cytoplasm. For Gram-positive bacteria like Staphylococcus aureus, the relatively porous peptidoglycan layer does not present a significant barrier to small molecules like this compound.
Active Transport
Evidence from studies on other antibiotics suggests that bacteria can utilize existing transporter proteins to internalize drugs that mimic natural substrates. While specific active transporters for this compound have not been definitively identified, it is plausible that transporters for peptides or other small molecules may contribute to its uptake. The unprotonated fraction of lincosamides like clindamycin is thought to more readily penetrate the cell membrane, suggesting that the local pH environment can influence the rate of uptake.[5]
Efflux Mechanisms: A Major Determinant of Resistance
Bacterial efflux pumps are membrane-bound proteins that actively extrude a wide array of substrates, including antibiotics, from the cytoplasm.[6] This action reduces the intracellular drug concentration, often below the therapeutic threshold, and is a primary mechanism of antibiotic resistance.[7][8] For this compound and other lincosamides, several families of efflux pumps in Staphylococcus aureus are of significant interest.
The ABC (ATP-Binding Cassette) Superfamily
The ABC superfamily of transporters utilizes the energy from ATP hydrolysis to drive the efflux of various substrates.[9] In the context of lincosamide resistance, the Msr(A) (Macrolide resistance) protein was initially characterized for its role in macrolide resistance. While Msr(A) actively expels 14- and 15-membered macrolides and streptogramin B antibiotics, it does not recognize lincosamides.[1] Therefore, the presence of the msrA gene confers resistance to macrolides but susceptibility to clindamycin, a phenotype known as MS.[1]
However, other ABC transporters, such as those encoded by the lsa (lincosamide and streptogramin A resistance) genes , have been implicated in resistance to lincosamides.[1]
The Major Facilitator Superfamily (MFS)
The Major Facilitator Superfamily (MFS) is another large and diverse group of transporters that play a role in antibiotic efflux.[10] The LmrS (Lincomycin resistance) protein in Staphylococcus aureus is an MFS efflux pump that has been shown to confer resistance to lincomycin.[11] Given the structural similarity, it is highly probable that LmrS or other MFS pumps contribute to the efflux of this compound. LmrS is a chromosomally encoded pump with 14 transmembrane segments.[10][11]
Summary of Potential this compound Efflux Pumps in S. aureus
| Efflux Pump Family | Gene(s) | Substrates | Relevance to this compound |
| ABC Superfamily | lsa | Lincosamides, Streptogramin A | Likely contributes to this compound efflux. |
| MFS | lmrS | Lincomycin, Kanamycin, Fusidic acid, Linezolid, etc. | High probability of involvement in this compound efflux.[11] |
Experimental Protocols for Studying this compound Uptake and Efflux
The following are generalized protocols that can be adapted to specifically investigate the cellular transport of this compound.
Protocol for Measuring this compound Uptake
This protocol is based on methods used for other antibiotics and would require radiolabeled this compound ([³H]-pirlimycin or [¹⁴C]-pirlimycin) for quantification.
Objective: To quantify the intracellular accumulation of this compound in a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Radiolabeled this compound
-
Scintillation fluid and vials
-
Microcentrifuge
-
Filtration apparatus with appropriate filters (e.g., 0.45 µm)
-
Phosphate-buffered saline (PBS)
-
Efflux pump inhibitors (optional, e.g., reserpine, verapamil)
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in the appropriate broth medium.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the bacterial pellet in PBS to a standardized optical density (e.g., OD₆₀₀ of 1.0).
-
Initiation of Uptake Assay:
-
Pre-warm the bacterial suspension to 37°C.
-
Add radiolabeled this compound to a final concentration relevant to its Minimum Inhibitory Concentration (MIC).
-
(Optional) For studying the effect of efflux, pre-incubate a parallel sample with an efflux pump inhibitor for 30 minutes before adding this compound.
-
-
Time-Course Sampling: At various time points (e.g., 0, 1, 5, 10, 20, 30 minutes), withdraw aliquots of the bacterial suspension.
-
Separation of Bacteria: Immediately filter the aliquots through a membrane filter and wash rapidly with cold PBS to remove extracellular this compound.
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound based on the measured radioactivity and the predetermined intracellular volume of the bacteria.
-
Plot the intracellular this compound concentration against time to generate an uptake curve.
-
Protocol for Determining the Minimum Inhibitory Concentration (MIC) with and without an Efflux Pump Inhibitor
Objective: To infer the role of efflux pumps in this compound resistance.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth
-
This compound stock solution
-
Efflux pump inhibitor (EPI) stock solution (e.g., reserpine)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum as per CLSI guidelines.
-
Serial Dilutions of this compound: Prepare a two-fold serial dilution of this compound in Mueller-Hinton broth in two separate 96-well plates.
-
Addition of EPI: To one of the plates, add the EPI to each well at a sub-inhibitory concentration. The other plate will serve as the control.
-
Inoculation: Inoculate all wells (except for sterility controls) with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Interpretation: A significant decrease (typically four-fold or more) in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance to the antibiotic in the tested strain.
Visualizing Cellular Transport Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual pathways of this compound transport in bacteria.
Caption: Conceptual diagram of this compound uptake into a bacterial cell.
Caption: Potential efflux pathways for this compound from a bacterial cell.
Caption: Experimental workflow for a this compound uptake assay.
Conclusion
The cellular accumulation of this compound in bacteria is a dynamic process governed by the interplay of uptake and efflux mechanisms. While passive diffusion is a likely route of entry, the role of active transporters cannot be discounted. The primary mechanism of resistance to this compound, beyond target site modification, is likely mediated by the active efflux of the drug by pumps belonging to the ABC and MFS superfamilies, such as those encoded by the lsa and lmrS genes in Staphylococcus aureus.
Further research employing specific methodologies, such as those outlined in this guide, is essential to precisely elucidate the transporters involved in this compound uptake and efflux. A comprehensive understanding of these mechanisms will be instrumental in the development of strategies to circumvent resistance, such as the co-administration of efflux pump inhibitors, thereby preserving the efficacy of this important antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. Early-lactation extended this compound therapy against naturally acquired Staphylococcus aureus intramammary infections in heifers: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrolide-Lincosamide Resistance and Virulence Genes in Staphylococcus aureus Isolated from Clinical Specimens in Ardabil, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lincosamides - Wikipedia [en.wikipedia.org]
- 5. Microbial kinetics of drug action against gram-positive and gram-negative organisms. II: Effect of clindamycin on Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efflux pump - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Determination of Pirlimycin Residue in Bovine Milk by High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of pirlimycin residues in bovine milk. This compound, a lincosamide antibiotic, is utilized in veterinary medicine for the treatment of mastitis in dairy cattle. Regulatory agencies have established maximum residue limits (MRLs) for this compound in milk to ensure consumer safety. The described method, involving a protein precipitation and liquid-liquid extraction followed by derivatization and reversed-phase HPLC with UV detection, provides a sensitive and accurate means for monitoring these residues. A variation of this method using mass spectrometry detection, which omits the derivatization step, is also discussed.
Introduction
This compound is an effective antibiotic for treating mastitis in lactating dairy cows.[1][2] To protect public health, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have set a tolerance level of 0.4 µg/mL (ppm) for this compound residues in milk.[3] It is therefore crucial for dairy producers and regulatory laboratories to have access to reliable analytical methods for monitoring this compound levels. This application note presents a detailed protocol for an HPLC method capable of quantifying this compound residues in bovine milk at levels relevant to regulatory compliance. The primary method described utilizes derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) to enable sensitive UV detection.[3][4]
Experimental Protocol
Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
n-Butyl chloride
-
Hexane
-
Methylene chloride
-
Sodium hydroxide
-
Ammonium acetate
-
Trifluoroacetic acid
-
Water (Ultrapure)
-
Hydrochloric acid
-
Disodium EDTA
-
Acetic acid
-
Solid-Phase Extraction (SPE) cartridges (optional, for cleanup)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation
The sample preparation involves protein precipitation, liquid-liquid extraction, and derivatization.[3][4]
-
Protein Precipitation:
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean 15 mL polypropylene tube.
-
Add 6 mL of n-butyl chloride and 0.5 mL of water.
-
Shake vigorously for 30 seconds and centrifuge at 1000 x g for 4 minutes.[3]
-
Transfer the lower aqueous phase to a 50 mL glass tube.[3]
-
Repeat the extraction of the organic layer with another 0.5 mL of water and combine the aqueous phases.
-
Evaporate the combined aqueous layers to approximately 2 mL under a stream of nitrogen at 55-60°C.[3]
-
-
Derivatization (for UV detection):
-
The extraction process is adapted from procedures for this compound residues in milk.[3] The methylene chloride is evaporated, and the residue is taken up in dilute sodium hydroxide.[3]
-
The derivatizing agent, 9-fluorenylmethyl chloroformate (Fmoc-Cl), is added in an acetonitrile solution.[3] Fmoc-Cl reacts with the ring nitrogen of this compound to impart a chromophore for ultraviolet (UV) detection.[3]
-
HPLC Conditions
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 40 °C.[6]
-
Detection: UV detector set at an appropriate wavelength for the Fmoc-pirlimycin derivative.
Alternative Detection: Mass Spectrometry
For methods utilizing a mass spectrometer (MS) detector, the derivatization step is not necessary.[7][8] The sample extract, after the liquid-liquid extraction and evaporation, is reconstituted in a suitable solvent like 0.1 M ammonium acetate for direct injection into the LC-MS system.[7] This approach offers higher selectivity and sensitivity.
Quantitative Data Summary
The performance of the HPLC method for this compound detection in bovine milk has been validated in several studies. The following table summarizes typical validation parameters.
| Parameter | HPLC-UV with Derivatization | HPLC-MS |
| Spike Levels (µg/mL) | 0.2, 0.4, 0.8[3] | 0.05, 0.8[7] |
| Average Recovery (%) | 91, 88, 87[3] | 95.4 ± 8.7[7] |
| Coefficient of Variation (%) | 5, 4, 1[3] | - |
| Limit of Quantitation (LOQ) | - | 0.05 µg/mL[7] |
| Limit of Confirmation (LOC) | - | 0.10 µg/mL[7] |
Experimental Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Determination of Pirlimyy'cin Residue in Bovine Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pirlimycin, a lincosamide antibiotic, is utilized in veterinary medicine, primarily for the treatment of mastitis in dairy cattle. Regulatory bodies in various regions have established Maximum Residue Limits (MRLs) for this compound in edible tissues to ensure consumer safety. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis of this compound residues in multiple bovine tissues, including liver, muscle, kidney, and fat. The methodology described herein is crucial for monitoring compliance with regulatory standards and for conducting pharmacokinetic and residue depletion studies.
Regulatory Limits
The established MRLs for this compound in bovine tissues vary by jurisdiction. A summary of MRLs from the Codex Alimentarius and the US FDA is presented below.
| Tissue | Codex Alimentarius MRL (µg/kg) | US FDA Tolerance (ppm) | US FDA Tolerance (µg/kg) |
| Kidney | 400[1] | - | - |
| Liver | 600[2] | 0.5[3] | 500 |
| Muscle | 200[2] | 0.3[3] | 300 |
| Fat | 200 | - | - |
| Milk | 100 (µg/L)[2] | 0.4[3] | 400 (µg/L) |
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in various bovine tissues.
Materials and Reagents
-
This compound Hydrochloride analytical standard
-
Isothis compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, 98% or higher
-
Trifluoroacetic acid (TFA)
-
Ammonium acetate
-
n-Hexane
-
Methylene chloride
-
Solid Phase Extraction (SPE) cartridges: Oasis HLB or equivalent
-
0.45 µm syringe filters
Sample Preparation
A generalized workflow for sample preparation is depicted below. Specific details for each tissue type are provided in the subsequent sections.
Caption: Experimental workflow for this compound residue analysis in tissue.
1. Liver Tissue [4]
-
Weigh 2 g of homogenized liver tissue into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of 0.25% trifluoroacetic acid in acetonitrile.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 10 mL of n-hexane for defatting, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Discard the upper hexane layer.
-
The aqueous acetonitrile layer is then subjected to SPE cleanup.
2. Muscle, Kidney, and Fat Tissues
-
Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Spike with an appropriate amount of internal standard (Isothis compound).
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For fat samples, an additional defatting step with n-hexane as described for liver is recommended.
-
Proceed with SPE cleanup.
Solid Phase Extraction (SPE) Cleanup
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.45 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Parameters
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 8 minutes, hold for 2 minutes, return to 5% B in 0.1 minutes, and re-equilibrate for 3 minutes. |
Mass Spectrometry (MS)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 411.2 | 158.1 | 375.2 | 25 |
| Isothis compound | 411.2 | 158.1 | - | 25 |
Note: The fragmentation of Isothis compound is identical to this compound; chromatographic separation is essential for differentiation.
Method Validation Data
The following tables summarize typical validation parameters for the analysis of this compound in bovine tissues.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Matrix | Linearity Range (µg/kg) | R² | LOD (µg/kg) | LOQ (µg/kg) |
| Liver | 25 - 1000[4] | >0.99 | - | 25[4] |
| Milk | 50 - 800[4] | >0.99 | - | 50[4] |
Table 2: Accuracy (Recovery) and Precision
| Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) |
| Liver | 250 | 94 - 103[5] | 2.2 - 7.1[5] |
| 500 | 87 - 94[5] | 4.8 - 10.3[5] | |
| 1000 | 96 - 101[5] | 5.5 - 6.9[5] | |
| Milk | 200 | 83 - 113[5] | 7.5 - 15.4[5] |
| 400 | 91 - 98[5] | 3.4 - 18.5[5] | |
| 800 | 89 - 102[5] | 8.8 - 22.9[5] |
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample collection to final data interpretation.
Caption: Logical workflow of this compound residue analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound residues in various bovine tissues. The protocol is suitable for regulatory monitoring and research applications, ensuring the safety of food products of animal origin. Adherence to proper sample preparation and validated analytical procedures is essential for obtaining accurate and reliable results.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. govinfo.gov [govinfo.gov]
- 4. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pirlimycin Susceptibility Testing Using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin is a lincosamide antibiotic used in veterinary medicine, primarily for the treatment of mastitis in cattle.[1] It is effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species, which are common mastitis pathogens.[1][2][3] this compound functions by binding to the 50S ribosomal subunit of susceptible bacteria, which inhibits protein synthesis.[1][4] This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against bacterial isolates using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
References
- 1. This compound (JECFA 53, 2004) [inchem.org]
- 2. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Pirlimycin Disk Diffusion Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin is a lincosamide antibiotic, an analog of clindamycin, primarily utilized in veterinary medicine for the treatment of mastitis in cattle.[1][2] Its antimicrobial activity is targeted against Gram-positive bacteria, notably Staphylococcus aureus, coagulase-negative staphylococci, and various Streptococcus species.[2][3] this compound exhibits no significant efficacy against Gram-negative organisms such as Enterobacteriaceae.[1][3]
Mechanism of Action
The primary mechanism of action for this compound, consistent with other lincosamide antibiotics, is the inhibition of bacterial protein synthesis.[4][5] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[2][4][5] This binding interferes with the peptidyl transferase reaction, which in turn disrupts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[3][4]
Principles of Disk Diffusion Susceptibility Testing
The disk diffusion method, commonly known as the Kirby-Bauer test, is a standardized qualitative technique used to assess the susceptibility of a bacterial isolate to a particular antimicrobial agent.[3] In this assay, a paper disk impregnated with a specified concentration of the antimicrobial, in this case, this compound, is placed onto an agar plate that has been uniformly inoculated with a standardized suspension of the bacterium being tested.
As the antimicrobial diffuses from the disk into the agar, it establishes a concentration gradient. If the bacterial isolate is susceptible to the antimicrobial, its growth will be inhibited in the area surrounding the disk, resulting in a clear "zone of inhibition." The diameter of this zone is then measured and compared against established interpretive criteria to classify the isolate as susceptible or resistant.[3]
Data Presentation
The following tables provide a summary of the quantitative data for conducting and interpreting this compound disk diffusion susceptibility tests.
Table 1: this compound Disk Diffusion Test Parameters
| Parameter | Recommendation |
| Disk Potency | 2 µg[1][6] |
| Test Medium | Mueller-Hinton Agar (MHA)[3] |
| Inoculum | McFarland 0.5 turbidity standard[3] |
| Incubation | 35°C ± 2°C for 16-18 hours in ambient air[3] |
Table 2: Zone Diameter Interpretive Criteria for this compound (Bovine Mastitis Pathogens)
| Zone Diameter (mm) | Interpretation |
| ≥ 13 | Susceptible (S)[1][6] |
| ≤ 12 | Resistant (R)[1][6] |
Source: Thornsberry et al., 1993[1]
Table 3: Recommended Quality Control Strains
| Strain | ATCC Number |
| Staphylococcus aureus | 25923 |
| Streptococcus pneumoniae | 49619 |
Table 4: Quality Control Zone Diameter Ranges
| Quality Control Strain | This compound (2 µg) Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC 25923 | Not publicly available. Refer to the latest CLSI VET01S supplement. |
| Streptococcus pneumoniae ATCC 49619 | Not publicly available. Refer to the latest CLSI VET01S supplement. |
Note: Specific, officially published Clinical and Laboratory Standards Institute (CLSI) quality control zone diameter ranges for this compound are not publicly available. It is imperative to consult the most current CLSI VET01S supplement or contact CLSI directly to obtain this information, which is essential for ensuring the accuracy and validity of test results.
Experimental Protocols
This section outlines the detailed methodology for performing this compound disk diffusion susceptibility testing in accordance with established standards.
Materials
-
This compound antimicrobial susceptibility testing disks (2 µg)
-
Mueller-Hinton Agar (MHA) plates (90 or 150 mm)
-
Sterile saline or Mueller-Hinton broth
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Pure, overnight cultures of test and quality control organisms
-
Quality control (QC) strains: Staphylococcus aureus ATCC 25923 and Streptococcus pneumoniae ATCC 49619
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Vortex mixer
Procedure
1. Inoculum Preparation
a. From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.
b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.
c. Vortex the tube thoroughly to create a smooth, homogeneous suspension.
d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile saline/broth to decrease it. Visual comparison against the standard is crucial for achieving the correct inoculum density.
2. Inoculation of the Agar Plate
a. Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
b. Rotate the swab several times against the inner wall of the tube to remove excess liquid.
c. Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking. This ensures a confluent lawn of bacterial growth.
d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
3. Application of this compound Disks
a. Using sterile forceps or a disk dispenser, aseptically place a 2 µg this compound disk onto the inoculated surface of the agar plate.
b. Gently press the disk down to ensure complete contact with the agar surface.
c. If multiple antimicrobial disks are being tested on the same plate, ensure they are spaced far enough apart to prevent overlapping of the inhibition zones.
4. Incubation
a. Invert the plates and place them in an incubator at 35°C ± 2°C for 16-18 hours in ambient air.
5. Measurement and Interpretation of Results
a. After the incubation period, examine the plates for a confluent lawn of growth.
b. Measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter (mm) using calipers or a ruler. Measurements should be taken from the underside of the plate.
c. Compare the measured zone diameter to the interpretive criteria in Table 2 to determine if the isolate is susceptible or resistant to this compound.
d. For quality control, measure the zone diameters for the QC strains and ensure they fall within the acceptable ranges specified in the current CLSI VET01S supplement.
Visualizations
Caption: Experimental workflow for this compound disk diffusion assay.
Caption: Interpretation logic for this compound resistance breakpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality Control Guidelines for Disk Diffusion and Broth Microdilution Antimicrobial Susceptibility Tests with Seven Drugs for Veterinary Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. darvashco.com [darvashco.com]
- 4. wvdl.wisc.edu [wvdl.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Developing a Validated Analytical Method for Pirlimycin in Animal Feed: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of an analytical method for the quantification of pirlimycin in animal feed matrices. The described methodology utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique suitable for residue analysis in complex sample types. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric detection parameters. Furthermore, it details the validation process according to international guidelines, ensuring the method is fit for its intended purpose. All quantitative data is summarized in structured tables, and a graphical workflow is provided for clarity.
Introduction
This compound is a lincosamide antibiotic used in veterinary medicine, primarily for the treatment of mastitis in dairy cattle. To ensure the safety of the food supply and to adhere to regulatory limits, it is crucial to have reliable and validated analytical methods to monitor its concentration in animal feed. This application note describes a robust UPLC-MS/MS method for the determination of this compound in various animal feed types. The method is based on a proven approach for the analysis of lincosamides in feed and has been adapted for the specific quantification of this compound.[1]
Experimental Workflow
The overall experimental workflow for the analysis of this compound in animal feed is depicted in the following diagram.
Experimental Protocols
Reagents and Materials
-
This compound hydrochloride reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Oasis HLB Solid Phase Extraction (SPE) cartridges (e.g., 60 mg, 3 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound hydrochloride reference standard and dissolve in 10 mL of methanol.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock standard solution 1:100 with methanol.
-
Working Standard Solutions (1-100 ng/mL): Prepare a series of working standard solutions by further diluting the intermediate standard solution with the initial mobile phase composition.
Sample Preparation
-
Homogenization: Grind the animal feed sample to a fine, uniform powder.
-
Extraction:
-
Weigh 5.0 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute, then shake on a mechanical shaker for 30 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load 5 mL of the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.
-
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in ultrapure water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 8.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions (example):
-
Quantifier and qualifier ions for this compound should be determined by direct infusion of a standard solution.
-
Method Validation
The analytical method should be validated according to the principles outlined in international guidelines such as those from the VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products).[2] The validation should assess the following parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks in blank feed samples at the retention time of this compound.
-
Linearity and Range: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy (Recovery): The accuracy is determined by spiking blank feed samples with known concentrations of this compound at three different levels (e.g., low, medium, and high). The recovery should be within an acceptable range, typically 80-110%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay precision): The precision of the method is evaluated by analyzing multiple replicates of spiked samples on the same day. The relative standard deviation (RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-assay precision): This is assessed by analyzing spiked samples on different days, by different analysts, or using different equipment. The RSD should be ≤ 20%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of the analyte that can be reliably detected. It is often estimated as a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is often estimated as a signal-to-noise ratio of 10:1.
-
-
Stability: The stability of this compound in the analytical solutions and in the animal feed matrix under different storage conditions should be evaluated.
Data Presentation
The quantitative results of the method validation should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity of this compound Standard Curve
| Concentration (ng/mL) | Peak Area |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy and Precision Data for this compound in Spiked Animal Feed
| Spiked Concentration (µg/kg) | Mean Measured Concentration (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Intermediate Precision (RSDR, %) |
| Low (e.g., 10) | Value | Value | Value | Value |
| Medium (e.g., 50) | Value | Value | Value | Value |
| High (e.g., 100) | Value | Value | Value | Value |
Table 3: LOD and LOQ for this compound in Animal Feed
| Parameter | Value (µg/kg) |
| Limit of Detection (LOD) | Value |
| Limit of Quantification (LOQ) | Value |
Discussion
The presented UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in animal feed. The sample preparation procedure, involving a straightforward methanol extraction followed by SPE clean-up, effectively removes matrix interferences, leading to accurate and precise results.[1] The validation of this method according to established guidelines ensures its suitability for routine monitoring and regulatory compliance.
Conclusion
This application note provides a detailed protocol and validation framework for the determination of this compound in animal feed using UPLC-MS/MS. The methodology is robust and can be implemented in analytical laboratories for the quality control of animal feed and to support food safety programs. The provided tables and workflow diagram facilitate the understanding and implementation of this analytical method.
References
Application Notes and Protocols for Pirlimycin Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of pirlimycin, a lincosamide antibiotic, in a variety of complex biological and food matrices. The protocols are designed to be robust and reproducible, ensuring accurate quantification for research, regulatory compliance, and drug development purposes.
Analysis of this compound in Bovine Milk
This section details the well-established protein precipitation followed by liquid-liquid extraction and solid-phase extraction (SPE) cleanup for the determination of this compound in bovine milk, typically analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Quantitative Data Summary
| Parameter | Value | Matrix | Analytical Method | Reference |
| Recovery | 95.4% ± 8.7% | Bovine Milk | HPLC-TSP-MS | [1] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | Bovine Milk | HPLC-TSP-MS | [1] |
| Limit of Confirmation (LOC) | 0.10 µg/mL | Bovine Milk | HPLC-TSP-MS | [1] |
Experimental Protocol: Protein Precipitation, LLE, and SPE
1. Sample Preparation and Protein Precipitation:
- To 1 mL of milk sample in a centrifuge tube, add 2 mL of acidified acetonitrile.
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at 4,000 rpm for 10 minutes.
2. Liquid-Liquid Extraction (LLE):
- Transfer the supernatant to a new tube.
- Perform a solvent partitioning step by adding a mixture of n-butyl chloride and hexane.
- Vortex and centrifuge to separate the layers.
- Collect the aqueous phase and extract the this compound into methylene chloride.
3. Solid-Phase Extraction (SPE) Cleanup:
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the methylene chloride extract onto the SPE cartridge.
- Wash the cartridge with a suitable solvent to remove interferences.
- Elute the this compound with an appropriate elution solvent (e.g., methanol or acetonitrile).
4. Final Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.
Experimental Workflow
Analysis of this compound in Bovine Tissues (Liver, Muscle, Kidney)
A harmonized protocol for the extraction of this compound from various bovine tissues is presented, involving extraction with an acidified organic solvent followed by a cleanup step. For liver samples, an optional incubation step can be included to convert this compound sulfoxide back to the parent compound.
Quantitative Data Summary
| Parameter | Value | Matrix | Analytical Method | Reference |
| Recovery | 97.6% ± 5.1% | Bovine Liver | HPLC-TSP-MS | [1] |
| LOQ | 0.025 µg/g | Bovine Liver | HPLC-TSP-MS | [1] |
| LOC | 0.10 µg/g | Bovine Liver | HPLC-TSP-MS | [1] |
| Recovery | 78% - 97% | Beef Muscle | BA-ELISA |
Experimental Protocol: Tissue Extraction and Cleanup
1. Sample Homogenization and Extraction:
- Weigh 2 g of homogenized tissue (liver, muscle, or kidney) into a centrifuge tube.
- Add 10 mL of 0.25% trifluoroacetic acid in acetonitrile.
- Homogenize the sample for 1 minute.
2. Phase Separation:
- Add n-butyl chloride to the homogenate to facilitate the separation of the aqueous component from the organic solvent.
- Vortex and centrifuge.
3. Extraction and Cleanup:
- Collect the aqueous phase.
- Reduce the volume of the aqueous solution by evaporation.
- Basify the solution with ammonium hydroxide.
- Extract the this compound into methylene chloride.[1]
- (Optional for liver) An incubation step at 37°C for 24 hours can be introduced to convert this compound sulfoxide to this compound.
4. Final Preparation:
- Evaporate the methylene chloride to dryness.
- Reconstitute the residue in 2.0 mL of 0.1 M ammonium acetate for analysis.[1]
Experimental Workflow
QuEChERS-based Method for this compound in Animal-Derived Foods
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach that can be adapted for the analysis of this compound in various food matrices of animal origin.[2][3] This protocol provides a representative procedure.
Quantitative Data Summary (Representative for Lincosamides)
| Parameter | Value | Matrix | Analytical Method | Reference |
| Recovery | 80% - 98% | Milk and Muscle | LC-MS/MS | [4] |
| LOQ | 0.3 - 0.8 µg/kg | Milk and Muscle | LC-MS/MS | [4] |
Experimental Protocol: Adapted QuEChERS
1. Sample Preparation and Extraction:
- Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (with 1% acetic acid for better extraction of basic compounds like this compound).
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4,000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL micro-centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
3. Final Preparation:
- Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Logical Relationship Diagram
Analysis of this compound in Honey
For honey, a biotin-streptavidin-amplified ELISA (BA-ELISA) method has been developed for rapid screening. For confirmatory analysis, a method based on solid-phase extraction followed by LC-MS/MS is recommended, similar to protocols for other lincosamides in honey.[5][6]
Quantitative Data Summary
| Parameter | Value | Matrix | Analytical Method | Reference |
| Recovery | 78% - 97% | Honey | BA-ELISA | |
| LOD | 2.75 µg/kg | Honey | BA-ELISA | |
| Recovery (Lincosamides) | 65% - 104% | Honey | LC-MS/MS | [5] |
| CV (Lincosamides) | < 17% | Honey | LC-MS/MS | [5] |
Experimental Protocol: SPE for LC-MS/MS
1. Sample Preparation:
- Weigh approximately 2 g of honey into a centrifuge tube.
- Dissolve the honey in 10 mL of water and centrifuge to remove solid particles.[5][6]
2. Solid-Phase Extraction (SPE) Cleanup:
- Filter the supernatant through a fine-mesh nylon fabric.
- Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol and water.
- Load the honey solution onto the cartridge.
- Wash the cartridge with water to remove sugars and other polar interferences.
- Elute the this compound with methanol or acetonitrile.
3. Final Preparation:
- Evaporate the eluate to dryness.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]
Experimental Workflow
Analysis of this compound in Eggs
A multiclass method for the determination of various veterinary drugs, including lincosamides, in eggs has been developed. This method utilizes a liquid-liquid extraction procedure.
Quantitative Data Summary (for Lincosamides)
| Parameter | Value | Matrix | Analytical Method | Reference |
| Recovery | 70.8% - 116.1% | Eggs | LC-MS/MS | |
| LOQ | 0.015 - 6.00 µg/kg | Eggs | LC-MS/MS |
Experimental Protocol: Liquid-Liquid Extraction for Eggs
1. Sample Preparation and Extraction:
- Homogenize the whole egg (yolk and albumen).
- Weigh 2 g of the homogenized egg into a 50 mL polypropylene centrifuge tube.
- Add a mixture of acetonitrile and water (e.g., 90:10, v/v) and a Na2EDTA solution.
- Vortex and sonicate to ensure thorough extraction.
- Centrifuge to separate the layers.
2. Final Preparation:
- Take an aliquot of the supernatant.
- Condense the extract (e.g., by evaporation under nitrogen).
- Reconstitute in the initial mobile phase for direct analysis by LC-MS/MS.
Experimental Workflow
Molecularly Imprinted Polymers (MIPs) for Selective Extraction
Molecularly Imprinted Polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule, offering high selectivity in sample preparation. While a specific MIP for this compound is not yet commercially available or widely published, the technology holds great promise for its selective extraction from complex matrices. The general principle involves polymerizing functional monomers and cross-linkers in the presence of the target analyte (this compound), which acts as a template. After polymerization, the template is removed, leaving cavities that are complementary in shape, size, and functionality to this compound.
Signaling Pathway (Conceptual)
These detailed application notes and protocols provide a comprehensive guide for the analysis of this compound in various complex matrices. The selection of the appropriate method will depend on the specific matrix, required sensitivity, and available instrumentation.
References
- 1. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis [ouci.dntb.gov.ua]
- 5. Multiclass determination and confirmation of antibiotic residues in honey using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Pirlimycin as a Selective Agent in Bacterial Co-culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a lincosamide antibiotic, is a potent inhibitor of protein synthesis in most Gram-positive bacteria.[1] It functions by binding to the 50S subunit of the bacterial ribosome, thereby disrupting the elongation of the polypeptide chain.[1] Notably, this compound exhibits minimal to no activity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa.[2] This selective activity makes this compound an invaluable tool for researchers studying interactions between Gram-positive and Gram-negative bacteria in co-culture systems. By selectively inhibiting the growth of Gram-positive organisms, this compound allows for the isolation and study of Gram-negative bacteria in a mixed population, or for the investigation of communication and competition between the two groups.
These application notes provide a comprehensive guide to using this compound as a selective agent in bacterial co-culture studies, including its mechanism of action, spectrum of activity, and detailed protocols for its application.
Mechanism of Action
This compound, like other lincosamide antibiotics, targets the 50S ribosomal subunit in bacteria. This binding action interferes with the peptidyl transferase reaction and inhibits the translocation of tRNA from the A-site to the P-site, ultimately halting protein synthesis. This bacteriostatic or bactericidal effect is primarily directed at Gram-positive bacteria due to differences in cell wall permeability and ribosome structure compared to Gram-negative bacteria.
References
Intramammary infusion techniques for pirlimycin administration in research animals
Application Notes and Protocols for Intramammary Infusion of Pirlimycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the intramammary administration of this compound, a lincosamide antibiotic. The information is primarily based on studies conducted in lactating dairy cattle, a key research animal model for mastitis treatment and intramammary drug delivery.
Introduction
This compound is a semi-synthetic derivative of lincomycin, effective against Gram-positive cocci that are common causes of mastitis.[1][2][3] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2][4] Intramammary infusion is the direct administration of a therapeutic agent into the mammary gland via the teat canal, which is the primary route for treating mastitis.
Applications in Research
-
Efficacy Studies: Evaluating the effectiveness of this compound against specific mastitis-causing pathogens such as Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis.[1][2][5][6]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion of this compound following intramammary administration to establish appropriate dosing and withdrawal times.[1][2][7]
-
Drug Formulation and Delivery Research: Developing and testing new formulations or delivery systems for intramammary therapies.
-
Mastitis Models: Utilizing this compound as a control or treatment in experimentally induced mastitis models.[8]
Experimental Protocols
Protocol 1: Standard Intramammary Infusion of this compound in Lactating Dairy Cows
This protocol details the standard procedure for administering a commercial this compound intramammary solution.
Materials:
-
This compound intramammary infusion product (e.g., Pirsue®, 50 mg this compound hydrochloride per 10 mL syringe)[3][4][9]
-
70% isopropyl alcohol swabs or equivalent antiseptic teat wipes
-
Germicidal teat dip
-
Disposable gloves
-
Sterile collection tubes for pre- and post-treatment milk samples
Procedure:
-
Animal Preparation and Hygiene:
-
Teat Disinfection:
-
Apply an effective germicidal teat dip to the teats for at least one minute.
-
Wipe each teat with a separate cotton ball or swab soaked in 70% isopropyl alcohol.[1]
-
-
Administration of this compound:
-
Remove the cap from the intramammary syringe.
-
Gently and minimally insert the tip of the syringe into the teat canal.[1][3][9]
-
Hold the teat firmly and slowly infuse the entire contents of the syringe into the infected quarter.[1][3][9]
-
Gently massage the quarter upwards to distribute the product into the milk cistern.[1][3][9]
-
-
Post-Administration:
-
Following infusion, dip all teats with a disinfectant teat dip.[3]
-
-
Dosing Regimen:
-
For standard treatment of clinical and subclinical mastitis, infuse one 50 mg syringe into each affected quarter, repeating the treatment after 24 hours.[5][6][10]
-
For extended therapy, particularly for S. aureus and S. uberis, treatment may be repeated daily for up to 8 consecutive days.[2][3][9][10]
-
Protocol 2: Experimental Efficacy Study of this compound in a Bovine Mastitis Model
This protocol outlines a typical experimental design to evaluate the efficacy of this compound.
Experimental Design:
-
Animal Selection: Select healthy lactating dairy cows with no signs of clinical mastitis.
-
Pre-treatment Sampling: Collect milk samples from all quarters for baseline bacteriological culture and somatic cell count (SCC).
-
Induction of Mastitis (if applicable): For induced mastitis models, infuse a known quantity of a specific pathogen (e.g., Streptococcus uberis) into designated quarters.
-
Treatment Groups: Randomly allocate animals to different treatment groups:
-
Control Group: No treatment or placebo infusion.
-
This compound Treatment Group(s): Administer this compound according to a defined regimen (e.g., 2-day, 5-day, or 8-day course).[8]
-
-
This compound Administration: Follow the infusion procedure outlined in Protocol 1.
-
Post-treatment Monitoring and Sampling:
-
Collect milk samples from treated and control quarters at regular intervals (e.g., 7, 14, 21, and 28 days post-treatment) for bacteriological culture and SCC analysis.[8]
-
-
Data Analysis:
-
Calculate the bacteriological cure rate, defined as the absence of the target pathogen in post-treatment samples.[8]
-
Compare SCC levels between treatment and control groups.
-
Statistically analyze the differences in cure rates and SCC between groups.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: this compound Dosing and Efficacy
| Parameter | Value | Species | Source |
| Standard Dose | 50 mg per quarter | Lactating Dairy Cow | [2][5][9][10] |
| Dosing Frequency | Once every 24 hours | Lactating Dairy Cow | [5][9][10] |
| Standard Treatment Duration | 2 consecutive days | Lactating Dairy Cow | [11] |
| Extended Treatment Duration | Up to 8 consecutive days | Lactating Dairy Cow | [2][9][10] |
| Efficacy (Bacteriological Cure Rate) vs. S. uberis (2-day regimen) | 58.1% | Lactating Dairy Cow | [8] |
| Efficacy (Bacteriological Cure Rate) vs. S. uberis (5-day regimen) | 68.8% | Lactating Dairy Cow | [8] |
| Efficacy (Bacteriological Cure Rate) vs. S. uberis (8-day regimen) | 80.0% | Lactating Dairy Cow | [8] |
| Efficacy (Bacteriological Cure Rate) vs. S. aureus (8-day regimen) | 64.8% | Lactating Dairy Heifer | [12] |
Table 2: Pharmacokinetic Data of this compound Following Intramammary Administration
| Parameter | Value | Time Point | Tissue/Fluid | Source |
| Peak Concentration | > 150 µg/mL | 4 hours after each dose | Milk | [1] |
| Mean Concentration | 10.3 µg/mL | 12 hours post-infusion | Milk | [3] |
| Mean Concentration | 0.77 µg/mL | 24 hours post-infusion | Milk | [3] |
| Peak Concentration | 0.025 µg/mL | 2 and 6 hours after second dose | Blood | [1] |
| Peak Concentration | 10 µg/g | 10 hours after second dose | Mammary Tissue | [1] |
| Concentration | 0.927 µg/g | 4 days after second dose | Mammary Tissue | [1] |
| Total Residue Concentration | 2.18 µg/g | 4 days after second dose | Liver | [1] |
| Half-life (T½β) | 58.1 - 69.3 hours | - | Blood | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for an experimental efficacy study of this compound.
Caption: Workflow for a this compound efficacy study.
Mechanism of Action
This diagram illustrates the mechanism of action of this compound as a lincosamide antibiotic.
Caption: this compound's mechanism of action.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. fao.org [fao.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Zoetis [www2.zoetis.ca]
- 5. eCFR :: 21 CFR Part 526 -- Intramammary Dosage Form New Animal Drugs [ecfr.gov]
- 6. zoetisus.com [zoetisus.com]
- 7. Pharmacokinetics and milk discard times of this compound after intramammary infusion: a population approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ec.europa.eu [ec.europa.eu]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Early-lactation extended this compound therapy against naturally acquired Staphylococcus aureus intramammary infections in heifers: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pirlimycin Efficacy Studies in Bovine Mastitis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting efficacy studies of pirlimycin for the treatment of bovine mastitis. The protocols outlined below are based on established scientific methodologies to ensure the generation of robust and reliable data for regulatory submissions and scientific publications.
Introduction to this compound and Bovine Mastitis
Bovine mastitis, an inflammation of the mammary gland, is a prevalent and costly disease in the dairy industry. It is primarily caused by bacterial infections, with Staphylococcus aureus and Streptococcus uberis being common pathogens. This compound hydrochloride is a lincosamide antibiotic effective against Gram-positive cocci, making it a relevant therapeutic agent for bovine mastitis.[1] Efficacy studies are crucial to determine the optimal dosage, treatment duration, and overall effectiveness of this compound in both clinical and subclinical mastitis cases.
Key Parameters in this compound Efficacy Studies
The evaluation of this compound's efficacy relies on the assessment of several key parameters before, during, and after treatment. These include:
-
Bacteriological Cure Rate: The elimination of the causative pathogen from the infected mammary quarter. This is the primary indicator of antimicrobial efficacy.
-
Somatic Cell Count (SCC): An indicator of udder inflammation. A decrease in SCC post-treatment suggests a reduction in inflammation and a return to udder health.
-
Clinical Cure Rate: The resolution of clinical signs of mastitis, such as udder swelling, pain, and abnormal milk.
-
Milk Yield: The volume of milk produced. Mastitis typically leads to a decrease in milk production, and a return to pre-infection levels is a key economic indicator of successful treatment.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound in treating bovine mastitis.
Table 1: Bacteriological Cure Rates of this compound Treatment for Bovine Mastitis Caused by Specific Pathogens
| Pathogen | Treatment Regimen | Cure Rate (%) | Control Group Cure Rate (%) | Reference |
| Staphylococcus aureus | 50 mg/quarter for 8 days | 64.8 | 34.1 | [2] |
| Staphylococcus aureus (chronic) | Vaccination + 50 mg/quarter for 8 days | 40 (cow) / 46 (quarter) | 9 (cow) / 5 (quarter) | [3] |
| Staphylococcus aureus | 50 mg/quarter, extended therapy | 74 (cow) / 85 (quarter) | Not specified | [4] |
| Streptococcus agalactiae | 50 mg/quarter, extended therapy | 100 (cow) / 100 (quarter) | Not specified | [4] |
| Streptococcus dysgalactiae | 50 mg/quarter, extended therapy | 77 (cow) / 86 (quarter) | Not specified | [4] |
| Streptococcus uberis (experimental) | 50 mg/quarter for 2 days | 58.1 | Not applicable | [5][6] |
| Streptococcus uberis (experimental) | 50 mg/quarter for 5 days | 68.8 | Not applicable | [5][6] |
| Streptococcus uberis (experimental) | 50 mg/quarter for 8 days | 80.0 | Not applicable | [5][6] |
| Gram-positive cocci (subclinical) | 50 mg/quarter for 2 days | 66 | 66 | [7][8] |
Table 2: Effect of this compound Treatment on Somatic Cell Count (SCC) in Bovine Mastitis
| Study Type | Pre-treatment SCC (cells/mL) | Post-treatment SCC (cells/mL) | Treatment Regimen | Observations | Reference |
| Subclinical Mastitis | ≥300,000 | Significantly reduced with longer treatment | 50 mg/quarter for 2 vs. 8 days | Post-treatment SCC was significantly higher with shorter treatment duration. | [9] |
| Experimentally Induced S. uberis | Not specified | Significantly decreased in cured quarters | 50 mg/quarter for 2, 5, or 8 days | No evidence that extended therapy resulted in a greater SCC reduction than the 2-day treatment. | [5][6] |
| Healthy Lactating Cows | Normal | Statistically significant increase | 50 mg/quarter in all four quarters for 8 days | Increase in SCC was observed in some healthy quarters following treatment. | [10] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Bovine Mastitis Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococci (veterinary isolates) | 0.25 - 1.0 | Not specified | |
| Streptococci (veterinary isolates) | ≤0.03 - 0.06 | Not specified |
Experimental Protocols
General Experimental Design Workflow
The following diagram illustrates a general workflow for a this compound efficacy study in a bovine mastitis model.
Caption: General workflow for a this compound efficacy study.
Protocol for Experimental Intramammary Infection with Staphylococcus aureus
This protocol is adapted from established experimental infection models.
Materials:
-
Mid-lactation Holstein cows, free of intramammary infection.
-
Staphylococcus aureus strain known to cause bovine mastitis.
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Phosphate-buffered saline (PBS), sterile.
-
Syringes (10 mL) with sterile, single-use infusion cannulas.
-
70% ethanol and sterile swabs.
-
Teat disinfectant.
Procedure:
-
Animal Selection and Preparation:
-
Select healthy lactating cows with a composite milk SCC of ≤250,000 cells/mL and no bacterial growth from milk samples.
-
House cows under standard herd management conditions.
-
-
Inoculum Preparation:
-
Culture the S. aureus strain on TSA overnight at 37°C.
-
Inoculate a single colony into TSB and incubate at 37°C with shaking until the mid-logarithmic growth phase is reached.
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^6 colony-forming units (CFU)/mL).
-
Confirm the final concentration by serial dilution and plate counting on TSA.
-
-
Intramammary Challenge:
-
Aseptically prepare the teats of the selected quarters.
-
Infuse a defined volume (e.g., 1 mL) of the bacterial suspension into the teat canal using a sterile syringe and cannula.
-
Massage the quarter gently to distribute the inoculum.
-
Leave contralateral quarters unchallenged as controls or challenge with sterile PBS.
-
-
Confirmation of Infection:
-
Monitor cows for clinical signs of mastitis (swelling, heat, pain, abnormal milk) daily.
-
Collect milk samples daily for the first few days post-challenge to monitor SCC and bacterial shedding.
-
An established infection is typically characterized by a significant increase in SCC and consistent shedding of the challenge strain.
-
Protocol for Intramammary this compound Administration
Materials:
-
Commercially available this compound intramammary infusion syringes (50 mg this compound).
-
70% ethanol and sterile swabs or alcohol pads.
-
Teat disinfectant.
-
Disposable gloves.
Procedure:
-
Teat Preparation:
-
Wear clean disposable gloves.
-
Thoroughly wash and dry the teats.
-
Disinfect the teat end with a sterile alcohol pad, starting with the teats furthest away and moving to the closest. Allow the alcohol to dry completely.
-
-
Infusion:
-
Remove the cap from the intramammary syringe.
-
Gently insert the cannula into the teat canal.
-
Slowly and completely depress the plunger to infuse the entire contents.
-
Do not massage the quarter after infusion unless specified by the study protocol.
-
-
Post-Infusion:
-
Dip all teats with an effective teat disinfectant.
-
Record the time and date of treatment.
-
Protocol for Aseptic Milk Sample Collection
Materials:
-
Sterile milk collection vials.
-
70% ethanol and sterile swabs or alcohol pads.
-
Teat disinfectant.
-
Disposable gloves.
-
Cooler with ice packs.
Procedure:
-
Preparation:
-
Label the sterile vial with the cow ID, quarter, and date.
-
Wear clean disposable gloves.
-
Clean the teats of any debris.
-
-
Disinfection:
-
Discard the first few streams of milk.
-
Thoroughly scrub the teat end with a sterile alcohol pad for 15-20 seconds. Use a new pad for each teat.
-
-
Collection:
-
Remove the cap of the collection vial, being careful not to contaminate the inner surface.
-
Hold the vial at a 45-degree angle to prevent contamination from falling debris.
-
Collect a 3-5 mL milk sample directly into the vial without the teat touching the vial.
-
Immediately replace the cap.
-
-
Storage and Transport:
-
Refrigerate the samples immediately.
-
If transport to the laboratory will exceed 24 hours, freeze the samples.
-
Protocol for Somatic Cell Count (SCC) Determination
Methods:
-
Direct Microscopic Somatic Cell Count (DMSCC): A reference method involving staining a milk smear on a slide and counting the cells under a microscope.
-
Automated Cell Counters: Instruments that use flow cytometry or other automated methods for rapid and high-throughput SCC analysis. These are the most common methods used in modern dairy laboratories.
-
California Mastitis Test (CMT): A cow-side test that provides a semi-quantitative estimate of SCC based on the gel formation when milk is mixed with a reagent.
General Procedure for Automated Counters:
-
Ensure the milk sample is well-mixed.
-
Follow the manufacturer's instructions for sample loading and analysis.
-
Record the SCC in cells per milliliter.
Protocol for Bacteriological Examination of Milk
Procedure:
-
Culturing:
-
Inoculate 0.01 mL of the milk sample onto a quadrant of a blood agar plate.
-
Streak the sample for isolation of individual colonies.
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Identification:
-
Examine the plate for bacterial growth and colony morphology.
-
Perform Gram staining on suspect colonies.
-
Conduct biochemical tests (e.g., catalase, coagulase) to identify the bacterial species.
-
-
Minimum Inhibitory Concentration (MIC) Testing:
-
Perform broth microdilution or disk diffusion assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of this compound against the isolated pathogens.
-
Signaling Pathways in Bovine Mastitis
Understanding the inflammatory signaling pathways involved in bovine mastitis provides context for the disease process and potential targets for therapeutic intervention.
TLR4/NF-κB Signaling Pathway in Gram-Negative Mastitis
Lipopolysaccharide (LPS) from Gram-negative bacteria is a potent activator of the Toll-like receptor 4 (TLR4), leading to an inflammatory cascade mediated by NF-κB.
Caption: TLR4/NF-κB signaling pathway in bovine mastitis.
JAK-STAT Signaling Pathway in Mastitis and Lactation
The JAK-STAT pathway is crucial for cytokine signaling and plays a role in both the inflammatory response during mastitis and the regulation of milk protein gene expression.
Caption: JAK-STAT signaling pathway in the bovine mammary gland.
Conclusion
The successful execution of this compound efficacy studies in bovine mastitis models requires a well-defined experimental design, meticulous execution of protocols, and accurate data analysis. The information and protocols provided in these application notes serve as a detailed guide for researchers to generate high-quality data to support the development and responsible use of this compound in dairy cattle.
References
- 1. afs.mgcafe.uky.edu [afs.mgcafe.uky.edu]
- 2. Early-lactation extended this compound therapy against naturally acquired Staphylococcus aureus intramammary infections in heifers: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Making sure you're not a bot! [iastatedigitalpress.com]
- 5. Efficacy of extended this compound therapy for treatment of experimentally induced Streptococcus uberis intramammary infections in lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting cure and somatic cell count after this compound treatment of subclinical mastitis in lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zoetisus.com [zoetisus.com]
Solid-Phase Extraction for Pirlimycin Cleanup in Milk and Plasma: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the cleanup of pirlimycin in bovine milk and plasma samples using solid-phase extraction (SPE). These methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable sample preparation for downstream analysis, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Note: this compound Cleanup in Milk
Introduction
This compound, a lincosamide antibiotic, is widely used for the treatment of mastitis in dairy cattle. Monitoring its residue levels in milk is crucial for ensuring food safety and regulatory compliance. Solid-phase extraction offers an effective technique for isolating and concentrating this compound from the complex milk matrix, removing proteins, fats, and other interfering substances prior to chromatographic analysis. This application note details a validated SPE protocol for the cleanup of this compound in bovine milk.
Principle
The described method utilizes a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase SPE cartridge. The sample is first treated to precipitate proteins. After centrifugation, the supernatant is loaded onto the conditioned SPE cartridge. The cartridge retains this compound while allowing polar interferences to be washed away. A final elution with an organic solvent recovers the concentrated analyte, ready for analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of the SPE method for this compound in milk, as reported in various studies.
| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) | Limit of Confirmation (LOC) | Reference |
| Bovine Milk | 0.05 - 0.8 µg/mL | 95.4 | 8.7 | 0.05 µg/mL | 0.10 µg/mL | [1] |
| Bovine Milk | 0.2 ppm | 83 - 113 | 7.5 - 15.4 | - | - | [2] |
| Bovine Milk | 0.4 ppm | 91 - 98 | 3.4 - 18.5 | - | - | [2] |
| Bovine Milk | 0.8 ppm | 89 - 102 | 8.8 - 22.9 | - | - | [2] |
| Bovine Milk | 0.2 ppm | 91 | 5 | - | - | [3] |
| Bovine Milk | 0.4 ppm | 88 | 4 | - | - | [3] |
| Bovine Milk | 0.8 ppm | 87 | 1 | - | - | [3] |
Experimental Protocol: this compound in Milk
This protocol is a composite based on established methods for this compound extraction from milk[1][4].
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetone, HPLC grade
-
Acetic Acid, glacial
-
Disodium EDTA
-
Ultrapure water
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges
-
15 mL or 50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Sample concentrator (e.g., nitrogen evaporator)
2. Sample Preparation
-
Weigh 5 g of milk into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of 0.1M disodium EDTA with 2% acetic acid.
-
Vortex the tube vigorously for 5 minutes to precipitate proteins.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant, avoiding the lipid layer, for loading onto the SPE cartridge.
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the HLB SPE cartridge by passing the following solvents sequentially:
-
3 mL of methanol
-
3 mL of ultrapure water
-
-
Loading: Apply the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the following solvents sequentially to remove interferences:
-
3 mL of ultrapure water
-
3 mL of 10% methanol in water
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound from the cartridge with 3 mL of acetone into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for your analytical method (e.g., 1 mL).
Experimental Workflow for this compound Cleanup in Milk
References
- 1. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
Troubleshooting & Optimization
Overcoming matrix effects in pirlimycin LC-MS/MS analysis of milk
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of pirlimycin in a milk matrix.
Troubleshooting Guide
Issue: Low this compound Signal Intensity or Complete Signal Loss
This is a common problem often attributed to ion suppression from the complex milk matrix.
Possible Causes and Solutions:
-
High Matrix Component Concentration: Components of the milk matrix, such as proteins, lipids, and salts, can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source, leading to a suppressed signal.[1]
-
Solution 1: Sample Dilution: A straightforward initial step is to dilute the final extract. This reduces the concentration of interfering matrix components introduced into the system.[2][3] This approach is only viable if the resulting this compound concentration remains above the limit of quantification (LOQ) of the instrument.[2]
-
Solution 2: Enhanced Sample Preparation: Implement a more rigorous sample cleanup protocol to remove a larger portion of the interfering matrix components before injection.[3][4] Techniques such as Solid-Phase Extraction (SPE) can be highly effective.[3]
-
-
Inefficient Ionization: The composition of the mobile phase can significantly impact the ionization efficiency of this compound.
-
Solution: Mobile Phase Optimization: Adjusting the mobile phase composition, for instance by adding modifiers like formic acid or ammonium acetate, can improve the protonation of this compound and enhance its signal.[5]
-
-
Instrument Contamination: Carryover from previous injections or a contaminated ion source can lead to signal suppression.
-
Solution: System Cleaning: Ensure a thorough wash of the injection port and analytical column between samples. If the problem persists, cleaning the mass spectrometer's ion source may be necessary. A divert valve can also be used to redirect the initial and final portions of the chromatographic run, which may contain high concentrations of matrix components, to waste instead of the MS source.[2]
-
Issue: Poor Reproducibility and Accuracy
Inconsistent results between injections of the same sample or between different samples are often a manifestation of variable matrix effects.[4]
Possible Causes and Solutions:
-
Variable Matrix Effects: The composition of milk can vary between samples, leading to inconsistent ion suppression or enhancement.[2]
-
Solution 1: Use of an Internal Standard (IS): Incorporating an internal standard that is chemically and physically similar to this compound can compensate for variations in signal intensity. A stereoisomer of this compound, such as isothis compound, has been used effectively for this purpose.[6][7]
-
Solution 2: Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective approach for correcting matrix effects is the use of a stable isotope-labeled version of this compound.[4][8] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing a highly accurate correction.[4]
-
Solution 3: Matrix-Matched Calibration: Prepare calibration standards in a blank milk matrix extract that is free of this compound. This ensures that the standards and the samples experience similar matrix effects, improving accuracy.[4]
-
-
Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent removal of matrix components.
-
Solution: Standardize Protocols: Ensure that all sample preparation steps, such as pipetting, vortexing, and evaporation, are performed consistently for all samples and standards.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis in milk?
A: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting compounds from the milk sample.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity). This interference can negatively impact the accuracy, precision, and sensitivity of the analysis.[4]
Q2: How can I determine if my analysis is affected by matrix effects?
A: A common method to assess matrix effects is the post-extraction spike comparison.[4][9] This involves comparing the signal response of this compound in a pure solvent to the response of this compound spiked into a blank milk extract after the extraction process. A significant difference between the two responses indicates the presence of matrix effects.[9]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound in milk?
A: A multi-step approach is often most effective. This typically starts with protein precipitation, often using an acidified organic solvent like acetonitrile, to remove the bulk of the proteins.[10][11] This is followed by a cleanup step, such as liquid-liquid extraction or, more commonly, Solid-Phase Extraction (SPE), to further remove interfering substances like fats and other polar compounds.[10][12]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A: A SIL-IS is considered the "gold standard" for correcting matrix effects and should be used whenever the highest accuracy and precision are required.[4][8] It is particularly valuable when developing and validating new methods, analyzing samples with high matrix variability, or when other methods of matrix effect reduction are insufficient.
Q5: Can I just dilute my sample to overcome matrix effects?
A: Sample dilution is a simple and often effective first step to reduce matrix effects.[2][3] By lowering the concentration of all components, including interferences, ion suppression can be minimized.[13] However, this strategy is only suitable if the concentration of this compound in the diluted sample remains high enough for reliable detection and quantification by your LC-MS/MS system.[2]
Quantitative Data Summary
The following table summarizes recovery data for this compound in milk from various studies, providing an indication of the efficiency of different analytical methods.
| Fortification Level (ppm) | Average Recovery (%) | Coefficient of Variation (CV, %) | Analytical Method | Reference |
| 0.2 | 83-113 | 7.5-15.4 | LC/Thermospray MS | [6][7] |
| 0.4 | 91-98 | 3.4-18.5 | LC/Thermospray MS | [6][7] |
| 0.8 | 89-102 | 8.8-22.9 | LC/Thermospray MS | [6][7] |
| 0.05-0.8 | 95.4 | 8.7 | HPLC-Thermospray MS | [10] |
| 0.2 | 91 | 5 | LC-UV (Fmoc derivatization) | [11][14] |
| 0.4 | 88 | 4 | LC-UV (Fmoc derivatization) | [11][14] |
| 0.8 | 87 | 1 | LC-UV (Fmoc derivatization) | [11][14] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is a generic representation based on common practices for veterinary drug analysis in milk.[15][16]
-
Sample Aliquoting: Pipette 1 mL of a homogenized milk sample into a polypropylene centrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., isothis compound or a SIL-IS) to the sample and vortex briefly.
-
Protein Precipitation: Add 1 mL of acetonitrile. Vortex vigorously for 10-15 seconds to precipitate the milk proteins.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water through it.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 3 mL of an appropriate solvent, such as acetone or methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase. Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are example parameters and should be optimized for your specific instrument and column.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Spray Voltage: Optimize for this compound (e.g., 3.0-4.5 kV)
-
Sheath Gas and Aux Gas: Optimize for your instrument
-
Capillary Temperature: Optimize for this compound (e.g., 300-350°C)
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
This compound Precursor Ion (m/z): 411.3
-
This compound Product Ions (m/z): e.g., 112.2, 363.3 (These should be optimized by infusing a this compound standard)
-
Collision Energy: Optimize for each transition.
-
Visualizations
Caption: Workflow illustrating how matrix components can interfere with LC-MS/MS analysis.
Caption: A logical troubleshooting flowchart for addressing common matrix effect issues.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of Veterinary Drug Residues, Mycotoxins, and Pesticide Residues in Bovine Milk by Liquid Chromatography Electrospray Ionisation –tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. QuEChERS Cleanup and Analysis of Veterinary Drugs in Milk by LC/MS/MS [sigmaaldrich.com]
- 13. waters.com [waters.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. fda.gov [fda.gov]
- 16. obrnutafaza.hr [obrnutafaza.hr]
Troubleshooting poor peak shape in pirlimycin HPLC chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape in pirlimycin High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals to help resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: Peak tailing for this compound, a basic compound with a pKa of 8.5, is frequently caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based reversed-phase columns.[1][2] At typical mobile phase pH values (between 3 and 7), this compound will be protonated (positively charged) and can interact with ionized silanol groups, leading to a "tailing" effect on the peak.
Q2: How can I prevent peak tailing for this compound?
A2: To minimize peak tailing, consider the following adjustments to your HPLC method:
-
Mobile Phase pH Adjustment: Maintain the mobile phase pH at least 2 pH units below the pKa of this compound (pKa ≈ 8.5).[1] A lower pH (e.g., pH 2.5-3.5) will ensure that this compound is fully protonated and minimizes interactions with silanol groups.
-
Use of End-Capped Columns: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically modifies the silica surface to reduce the number of accessible free silanol groups.
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.
Q3: My this compound peak is showing fronting. What are the likely causes?
A3: Peak fronting is less common than tailing for basic compounds like this compound but can occur due to:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape where the front is less steep than the back.[3][4]
-
Incompatible Sample Solvent: Dissolving the this compound sample in a solvent that is significantly stronger (more organic content) than the initial mobile phase can cause the analyte to travel through the column too quickly at the beginning of the injection, resulting in a fronting peak.[3][5] this compound is soluble in water, ethanol, methanol, DMF, and DMSO.[5][6] Ensure your sample solvent is similar to or weaker than your mobile phase.
-
Column Degradation: A void or channel in the column packing material can also lead to peak fronting.[3]
Q4: I am observing split peaks for this compound. What should I investigate?
A4: Split peaks can be caused by several factors:
-
Partially Clogged Frit or Column Inlet: Particulates from the sample or mobile phase can obstruct the flow path at the head of the column, causing the sample band to split.
-
Sample Solvent Incompatibility: If the sample is not fully dissolved or precipitates upon injection into the mobile phase, it can lead to peak splitting.
-
Co-elution: A closely eluting impurity or related substance can appear as a shoulder or a split peak.
-
Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can result in a split peak.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0) using a suitable buffer salt like phosphate or formate.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Buffered aqueous solution (as prepared above)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute this compound (e.g., 5% B to 95% B over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
-
Analysis: Inject a standard solution of this compound and record the chromatogram for each mobile phase pH.
-
Evaluation: Compare the peak symmetry (tailing factor) for each run. Select the pH that provides the most symmetrical peak.
| Mobile Phase pH | Observed Peak Shape | Tailing Factor (Typical) | Recommendation |
| 6.0 | Severe Tailing | > 2.0 | Not recommended. |
| 4.5 | Moderate Tailing | 1.5 - 2.0 | Sub-optimal. |
| 3.5 | Minimal Tailing | 1.2 - 1.5 | Acceptable for some applications. |
| 2.5 | Symmetrical Peak | < 1.2 | Recommended. |
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing in this compound HPLC.
Guide 2: Addressing Peak Fronting and Splitting
This guide outlines steps to diagnose and resolve peak fronting and splitting issues.
Experimental Protocol: Sample Overload Study
-
Prepare Standard Solutions: Prepare a series of this compound standard solutions at different concentrations (e.g., 1 µg/mL, 10 µg/mL, 50 µg/mL, 100 µg/mL, and 200 µg/mL).
-
Chromatographic Conditions: Use the optimized HPLC method that provides good peak shape for a low concentration standard.
-
Analysis: Inject a constant volume (e.g., 10 µL) of each standard solution.
-
Evaluation: Observe the peak shape for each concentration. Note the concentration at which peak fronting begins to occur. This is the approximate loading capacity of the column under these conditions.
| This compound Concentration | Injected Mass (ng) | Observed Peak Shape | Recommendation |
| 1 - 50 µg/mL | 10 - 500 | Symmetrical | Within linear range. |
| 100 µg/mL | 1000 | Slight Fronting | Approaching column capacity. |
| 200 µg/mL | 2000 | Significant Fronting | Column overloaded. Dilute sample. |
Logical Diagram for Diagnosing Fronting vs. Splitting
Caption: A decision tree for troubleshooting peak fronting and splitting.
References
Technical Support Center: Optimizing Pirlimycin Extraction from High-Fat Milk
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of pirlimycin from high-fat milk samples. The information is designed to help identify and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from high-fat milk challenging?
This compound is a lincosamide antibiotic used to treat mastitis in dairy cattle.[1][2] Its extraction from high-fat milk is challenging due to the complex matrix of milk, which is rich in fats, proteins, and sugars.[3][4] The high-fat content can lead to the formation of emulsions during liquid-liquid extraction, clog solid-phase extraction (SPE) cartridges, and cause significant matrix effects in chromatographic analysis, all of which can result in low and variable recovery rates.[5][6]
Q2: What are the primary methods for extracting this compound from milk?
The most common methods for this compound extraction from milk are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[7][8] These are often preceded by a protein precipitation step, typically using acetonitrile.[7][9] The choice between LLE and SPE depends on factors such as required sample throughput, cost, and the level of sample cleanup needed for the analytical instrument.[10]
Q3: How does a high fat content specifically impact this compound recovery?
High fat content can negatively impact this compound recovery in several ways:
-
Emulsion Formation: During LLE, lipids can act as emulsifying agents, creating a stable mixture of the aqueous and organic phases that is difficult to separate and can trap the analyte, leading to its loss.[5]
-
SPE Cartridge Clogging: Residual fat globules can physically block the pores of an SPE cartridge, leading to slow flow rates, high back pressure, and incomplete extraction.
-
Matrix Effects: Co-extracted lipids can interfere with the ionization of this compound in mass spectrometry-based detection, leading to signal suppression or enhancement and inaccurate quantification.[7]
-
Analyte Partitioning: this compound may partition into the lipid phase, making it difficult to extract efficiently into the desired solvent.
Q4: What are the recommended pre-treatment steps for high-fat milk samples?
For high-fat milk samples, a defatting step is highly recommended. This is typically achieved by centrifuging the milk sample at a refrigerated temperature (e.g., 4°C) to separate the cream layer, which can then be physically removed.[10] For some applications, a solvent-based defatting step with a non-polar solvent like hexane may be employed after protein precipitation.[7]
Q5: Which analytical techniques are most suitable for quantifying this compound after extraction?
High-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique for this compound quantification.[7][10] LC-MS/MS is preferred for its high sensitivity and specificity, making it suitable for confirmatory analysis.[10] HPLC-UV is a more cost-effective option for routine quantification but may require a derivatization step to improve detection.[5]
Troubleshooting Guide
Problem: Low this compound Recovery
Q: My this compound recovery is consistently low. What are the potential causes and how can I improve it?
A: Low recovery of this compound can stem from several factors throughout the extraction process. Here's a systematic approach to troubleshooting:
-
Incomplete Protein Precipitation: Ensure that the protein precipitation step is efficient. The ratio of acetonitrile to milk is crucial; a common starting point is 2:1 or 3:1 (v/v). Inadequate vortexing or incubation time can also lead to incomplete precipitation.
-
Inefficient Extraction:
-
LLE: The choice of extraction solvent and pH are critical. This compound is a basic compound, so adjusting the pH of the aqueous phase to be basic will facilitate its extraction into an organic solvent. Ensure vigorous mixing to maximize the surface area between the two phases, but be mindful of emulsion formation.
-
SPE: The choice of SPE sorbent is important. Reversed-phase sorbents like C18 are commonly used. Ensure the cartridge is properly conditioned and that the sample is loaded at an appropriate flow rate. The elution solvent must be strong enough to desorb the this compound from the sorbent.
-
-
Analyte Loss During Evaporation: If your protocol includes an evaporation step to concentrate the extract, be mindful of the temperature. Excessive heat can lead to degradation of the analyte. A gentle stream of nitrogen at a moderate temperature is recommended.
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the solubility and partitioning of this compound. Optimize the pH at each step to ensure this compound is in the desired chemical form for extraction.
Problem: Emulsion Formation During Liquid-Liquid Extraction (LLE)
Q: I'm encountering a persistent emulsion layer during LLE with my high-fat milk samples. How can I prevent or break this emulsion?
A: Emulsion formation is a common issue with fatty matrices.[5] Here are several techniques to address this:
-
Prevention:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction vessel multiple times. This reduces the mechanical energy that promotes emulsion formation while still allowing for sufficient mixing.[5]
-
Pre-extraction Defatting: As mentioned in the FAQs, centrifuging the milk sample to remove the cream layer before extraction is a very effective preventative measure.[10]
-
-
Breaking an Emulsion:
-
Centrifugation: Centrifuging the extraction tube can help to break the emulsion by forcing the separation of the layers based on density.[5]
-
"Salting Out": Adding a salt, such as sodium chloride (NaCl), to the aqueous phase increases its ionic strength. This can decrease the solubility of organic molecules in the aqueous layer and help to break the emulsion.[5]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to disrupt the emulsion.
-
Filtration: In some cases, passing the emulsified mixture through a glass wool plug can help to break the emulsion.
-
Problem: Solid-Phase Extraction (SPE) Cartridge Clogging
Q: My SPE cartridge clogs or has a very slow flow rate when I load my high-fat milk extract. What is causing this and how can I resolve it?
A: Clogging of SPE cartridges is typically caused by residual proteins and lipids in the sample extract. Here are some solutions:
-
Improve Sample Pre-treatment:
-
Centrifugation: After protein precipitation, ensure that the sample is centrifuged at a sufficient speed and for an adequate duration to pellet all precipitated proteins and lipids.
-
Filtration: Before loading onto the SPE cartridge, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.
-
-
Optimize SPE Conditions:
-
Use a Guard Column or Pre-filter: Placing a pre-filter or a guard column before the main SPE cartridge can help to trap particulates and prevent clogging of the primary sorbent bed.
-
Select an Appropriate Sorbent: For very fatty samples, consider using an SPE sorbent specifically designed for lipid removal, such as those containing C18 packing material.[11]
-
Problem: High Background Noise or Matrix Effects in LC-MS Analysis
Q: I am observing significant signal suppression for this compound in my LC-MS analysis of high-fat milk extracts. How can I improve my sample cleanup?
A: Matrix effects, particularly ion suppression, are a common challenge in the LC-MS analysis of complex samples like milk.[7] To mitigate these effects:
-
Enhance the Cleanup Step:
-
SPE Optimization: Ensure your SPE protocol includes a wash step with a solvent that is strong enough to remove interfering compounds but weak enough to not elute the this compound.
-
Use of Specific Sorbents: As mentioned, C18 sorbents are effective at retaining lipids.[11] There are also specialized sorbents, such as those with enhanced lipid removal capabilities, that can be employed for particularly challenging matrices.
-
-
Modify Chromatographic Conditions:
-
Gradient Elution: Optimize your HPLC gradient to achieve better separation of this compound from co-eluting matrix components.
-
Divert Valve: Use a divert valve to direct the flow to waste during the initial part of the chromatographic run when highly polar, non-retained matrix components are eluting.
-
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard for this compound can help to compensate for matrix effects and improve the accuracy and precision of quantification.
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for High-Fat Milk
This protocol incorporates a defatting step and pH adjustment to optimize this compound recovery from high-fat milk samples.
-
Sample Preparation and Defatting:
-
Pipette 10 mL of high-fat milk into a 50 mL centrifuge tube.
-
Centrifuge at 4000 x g for 15 minutes at 4°C to separate the cream layer.
-
Carefully remove the upper cream layer using a spatula or by aspiration.
-
-
Protein Precipitation:
-
To the remaining skimmed milk, add 20 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean 50 mL tube.
-
Add 10 mL of n-hexane and vortex for 30 seconds for further defatting.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Discard the upper hexane layer.
-
Adjust the pH of the remaining aqueous/acetonitrile layer to approximately 9.0 with ammonium hydroxide.
-
Add 10 mL of dichloromethane and vortex for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
Carefully transfer the lower dichloromethane layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) with Enhanced Lipid Removal for High-Fat Milk
This protocol is designed for effective cleanup of high-fat milk extracts prior to chromatographic analysis.
-
Sample Preparation and Protein Precipitation:
-
Follow steps 1.1 to 2.3 from Protocol 1 (Sample Preparation and Protein Precipitation).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove less polar interferences, including some lipids.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.
-
Data Summary
Table 1: Comparison of this compound Extraction Methods from Bovine Milk
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquid phases | Selective adsorption and elution from a solid sorbent |
| Average Recovery | 87-91%[5] | 95.4% ± 8.7%[7] |
| Precision (%RSD) | < 5%[5] | < 10% |
| Sample Throughput | Moderate | High (amenable to automation) |
| Cost per Sample | Low to Moderate | Moderate |
| Key Advantage | Low cost | High selectivity and cleaner extracts |
| Key Disadvantage | Prone to emulsion formation with fatty samples | Higher cost, potential for cartridge clogging |
Table 2: Reported this compound Recovery Rates from Bovine Milk
| Extraction Method | Spiking Concentration (µg/mL) | Average Recovery (%) | Reference |
| LLE with HPLC-UV | 0.2 | 91 | [5] |
| 0.4 | 88 | [5] | |
| 0.8 | 87 | [5] | |
| SPE with HPLC-MS | 0.05 - 0.8 | 95.4 | [7] |
| Inter-laboratory Study (LC/MS) | 0.2 | 83-113 | [12] |
| 0.4 | 91-98 | [12] | |
| 0.8 | 89-102 | [12] |
Experimental Workflows
Caption: Workflow for Liquid-Liquid Extraction of this compound from High-Fat Milk.
Caption: Workflow for Solid-Phase Extraction of this compound from High-Fat Milk.
References
- 1. mdpi.com [mdpi.com]
- 2. Early-lactation extended this compound therapy against naturally acquired Staphylococcus aureus intramammary infections in heifers: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing pirlimycin degradation during sample storage and processing
This technical support center provides guidance on minimizing the degradation of pirlimycin during sample storage and processing. For researchers, scientists, and drug development professionals, maintaining sample integrity is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a lincosamide antibiotic, can undergo degradation through oxidation to form this compound sulfoxide and this compound sulfone. It is also susceptible to degradation at certain pH levels and temperatures.
Q2: What is the "reverse metabolism" of this compound and why is it important for liver samples?
A2: In post-mortem liver samples, an increase in the concentration of the parent this compound can occur due to the conversion of its metabolite, this compound sulfoxide, back to this compound. This phenomenon is likely due to the residual activity of reductase enzymes in the liver tissue after collection. This highlights the critical need for prompt processing or appropriate stabilization of liver samples to avoid inaccurate quantification of this compound.
Q3: What are the general recommendations for storing this compound stock solutions?
A3: this compound stock solutions should be stored at low temperatures, protected from light. While specific stability data for this compound is not extensively available, related lincosamides like clindamycin have shown stability for extended periods when stored at 4°C or frozen.[1] It is recommended to prepare fresh solutions or conduct in-house stability assessments for long-term storage.
Q4: How many freeze-thaw cycles can my samples undergo without significant this compound degradation?
A4: There is no specific data on the effect of freeze-thaw cycles on this compound stability in biological matrices. For other antibiotics, repeated freeze-thaw cycles can lead to degradation.[2] It is best practice to minimize freeze-thaw cycles by aliquoting samples into single-use vials before freezing. If repeated use from a single vial is necessary, it is crucial to validate the stability of this compound under these conditions.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound concentrations in plasma/serum samples.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage temperature. | Ensure samples are processed as quickly as possible after collection. If storage is necessary, freeze samples at -20°C or -80°C. Avoid prolonged storage at room temperature or 4°C. For related lincosamide antibiotics, refrigerated (4°C) stability has been observed for up to 7 days, and frozen stability (-20°C) for at least 30 days.[1] |
| Degradation due to multiple freeze-thaw cycles. | Aliquot samples into single-use tubes before the initial freezing to avoid the need for repeated thawing and freezing of the entire sample. |
| pH-mediated degradation. | Ensure the pH of the sample matrix is within a stable range for this compound. This compound is reported to be stable at low pH.[3] For the related antibiotic lincomycin, optimal stability is observed around pH 4, with instability in alkaline conditions.[4] |
Issue 2: Higher-than-expected this compound concentrations in liver tissue homogenates.
| Possible Cause | Troubleshooting Step |
| "Reverse metabolism" of this compound sulfoxide to this compound. | Process liver samples immediately after collection. If immediate processing is not possible, flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis to minimize enzymatic activity. |
| Contamination during homogenization. | Use clean, dedicated equipment for homogenization to prevent cross-contamination between samples. |
Data on this compound Stability
Comprehensive quantitative stability data for this compound in various biological matrices is not extensively available in published literature. The following tables provide a general overview based on available information for this compound and related lincosamide antibiotics (Clindamycin and Lincomycin) to guide best practices. Users are strongly encouraged to perform their own stability testing for their specific experimental conditions and matrices.
Table 1: General Stability of Lincosamide Antibiotics in Solution
| Compound | Matrix/Solvent | Storage Temperature | Duration | Stability | Citation |
| This compound | Aqueous solution | Low pH | - | Stable | [3] |
| Clindamycin Phosphate | 0.9% Sodium Chloride | 4°C | 30 days | Stable | [1] |
| Clindamycin Phosphate | 0.9% Sodium Chloride | 23°C | 7 days | Stable | [1] |
| Clindamycin HCl | SuspendIt Vehicle | 5°C | 182 days | Stable | [5] |
| Clindamycin HCl | SuspendIt Vehicle | 25°C | 182 days | Stable | [5] |
| Lincomycin | Aqueous solution | pH 4, 80°C | 4.59 days (shelf life) | Most Stable | [4] |
| Lincomycin | Aqueous solution | Alkaline pH | - | Unstable | [6] |
Table 2: Recommended Storage Conditions for Biological Samples Containing this compound (Based on General Best Practices for Antibiotics)
| Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Whole Blood | 2-8°C | Not Recommended (process to plasma/serum) |
| Plasma/Serum | 2-8°C | -20°C or -80°C |
| Tissue Homogenate | 2-8°C (for a few hours) | -80°C |
Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-Top) Stability of this compound in Plasma
Objective: To determine the stability of this compound in plasma at room temperature over a period relevant to sample handling and processing time.
Methodology:
-
Sample Preparation: Spike a pool of blank plasma with a known concentration of this compound. Prepare at least two quality control (QC) levels (e.g., low and high concentrations).
-
Incubation: Aliquot the spiked plasma samples and keep them at room temperature (approximately 25°C) for specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: At each time point, immediately process the samples (e.g., by protein precipitation or solid-phase extraction) and analyze them using a validated analytical method (e.g., LC-MS/MS).
-
Data Evaluation: Compare the mean concentration at each time point to the mean concentration at time 0. The analyte is considered stable if the mean concentration is within ±15% of the initial concentration.
Protocol 2: Evaluation of Freeze-Thaw Stability of this compound in Serum
Objective: To assess the stability of this compound in serum after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Prepare a set of QC samples (low and high concentrations) in serum.
-
Freeze-Thaw Cycles:
-
Freeze the samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., 3 to 5 cycles).
-
-
Analysis: After the final thaw, analyze the samples along with a set of freshly prepared calibration standards and control samples that have not undergone freeze-thaw cycles.
-
Data Evaluation: The stability is acceptable if the mean concentration of the freeze-thaw samples is within ±15% of the concentration of the control samples.
Visualizations
Caption: this compound degradation and interconversion pathway.
Caption: Recommended workflow for handling biological samples for this compound analysis.
References
- 1. Stability of Clindamycin Phosphate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of freezing and microwave thawing on the stability of six antibiotic admixtures in plastic bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Clindamycin Hydrochloride in PCCA Base SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jipbs.com [jipbs.com]
Addressing pirlimycin cross-reactivity in ELISA-based screening methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ELISA-based screening methods for the detection of pirlimycin. The following information is designed to help you address specific issues, particularly those related to cross-reactivity with other lincosamide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in ELISA tests?
This compound is a lincosamide antibiotic used in veterinary medicine, primarily for treating mastitis in dairy cattle. It is structurally similar to other lincosamides, such as clindamycin and lincomycin. This structural similarity can lead to cross-reactivity in immunoassays like ELISA, where antibodies designed to detect this compound may also bind to these related compounds, potentially causing false-positive results or overestimation of this compound concentrations.
Q2: My ELISA results show a positive signal for this compound in a sample that should be negative. What could be the cause?
A false-positive result in a this compound ELISA can be due to several factors. One of the primary causes is cross-reactivity with other lincosamide antibiotics, like clindamycin or lincomycin, that may be present in the sample. Other potential causes include non-specific binding of sample matrix components to the assay plate or detection antibody, improper washing steps, or contamination of reagents.
Q3: How can I determine if my this compound ELISA kit is cross-reacting with other lincosamides?
To assess cross-reactivity, you should perform a cross-reactivity study. This involves testing solutions of potentially cross-reacting compounds (e.g., clindamycin, lincomycin) at various concentrations in the this compound ELISA. The results will allow you to calculate the percentage of cross-reactivity for each compound relative to this compound.
Q4: What are the typical performance characteristics of a this compound ELISA for milk samples?
The performance of this compound ELISA kits can vary between manufacturers. However, they are generally designed for rapid screening and offer high throughput. Key performance parameters include:
-
Specificity: High specificity to this compound is desired, but cross-reactivity with other lincosamides can be a factor.[1]
-
Sensitivity (LOD/LOQ): The limit of detection (LOD) and limit of quantitation (LOQ) are typically in the nanogram per milliliter (ng/mL) or parts per billion (ppb) range.[1][2]
-
Accuracy (% Recovery): Acceptable recovery is generally expected to be within 80-120%.[1]
-
Precision (%RSD): The relative standard deviation (%RSD) for intra- and inter-assay precision should ideally be below 15%.[1]
Refer to the table below for a general comparison of different analytical methods for this compound detection in milk.
Troubleshooting Guide
Issue: High Background or False-Positive Signals
High background or false-positive signals are common issues in ELISA and can often be attributed to cross-reactivity or matrix effects, especially when analyzing complex samples like milk.
Potential Cause 1: Cross-Reactivity with Structurally Related Compounds
Antibodies used in the ELISA may recognize and bind to other lincosamides present in the sample due to structural similarities with this compound.
Solutions:
-
Characterize Cross-Reactivity: If not provided by the manufacturer, determine the cross-reactivity of your ELISA kit with clindamycin and lincomycin by running these compounds as samples. This will help in interpreting your results.
-
Use a More Specific Assay: If cross-reactivity is significant and problematic for your application, consider using a more specific confirmatory method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3]
-
Sample Dilution: Diluting the sample can sometimes reduce the impact of low-affinity cross-reactants.
Potential Cause 2: Matrix Interference from Milk Components
The complex composition of milk (fats, proteins, etc.) can interfere with the antibody-antigen binding in the ELISA, leading to non-specific signals.[4][5][6]
Solutions:
-
Sample Preparation: Proper sample preparation is crucial. For milk samples, this typically involves a defatting step by centrifugation. Further cleanup steps may be necessary depending on the kit and sample.
-
Dilution: Diluting the milk sample with the assay buffer can minimize matrix effects.[5] A dilution of 1:5 or 1:10 in the growth medium may be sufficient to reduce matrix interference.
-
Assay Buffer Optimization: Ensure the assay buffer is compatible with milk samples. Some commercial kits provide specific buffers to reduce matrix effects.
Issue: Poor Reproducibility or High Coefficient of Variation (%CV)
Inconsistent results between duplicate wells or different assays can compromise the reliability of your data.
Potential Cause 1: Inadequate Sample Preparation
Incomplete removal of interfering substances from the milk matrix can lead to variable results.
Solutions:
-
Standardize Sample Preparation: Follow a consistent and validated sample preparation protocol for all samples.
-
Centrifugation and Filtration: Ensure thorough centrifugation to separate the fat layer and consider filtering the aqueous fraction to remove any remaining particulates.
Potential Cause 2: Pipetting Errors and Inconsistent Washing
Inaccurate pipetting or inconsistent washing can introduce significant variability.
Solutions:
-
Proper Pipetting Technique: Use calibrated pipettes and ensure consistent pipetting technique for all samples and reagents.
-
Automated Washing: If available, use an automated plate washer for more consistent and thorough washing steps. If washing manually, ensure all wells are washed with the same volume and for the same duration.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection in Milk
| Parameter | HPLC-UV | LC-MS/MS | ELISA | Microbial Inhibition Assay |
| Principle | Chromatographic separation and UV detection | Chromatographic separation and mass-based detection | Antigen-antibody binding | Inhibition of microbial growth |
| Specificity | Moderate to High | Very High | High | Low to Moderate |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to ng/mL range | ng/mL range | µg/mL range |
| Accuracy (% Recovery) | 87-91%[1] | 82.1-108.8%[1] | 78-97%[1] | Varies |
| Precision (%RSD) | < 5%[1] | < 20%[1] | 5.3-13.5%[1] | Varies |
| Sample Throughput | Moderate | Moderate | High | High |
| Cost per Sample | Low to Moderate | High | Low | Very Low |
| Confirmation Capability | Limited | Yes | No | No |
Table 2: Hypothetical Cross-Reactivity Data for a this compound ELISA Kit
Note: This table presents hypothetical data for illustrative purposes. Users must validate the cross-reactivity of their specific ELISA kit.
| Compound | Concentration Tested (ng/mL) | This compound Equivalent (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 10 | 100 |
| Clindamycin | 100 | 5 | 5 |
| Lincomycin | 200 | 2 | 1 |
Experimental Protocols
Protocol 1: Milk Sample Preparation for this compound ELISA
This protocol describes a general method for preparing milk samples to minimize matrix interference.
Materials:
-
Raw or processed milk sample
-
Centrifuge tubes (50 mL)
-
Centrifuge capable of 4000 x g
-
Micropipettes and sterile tips
-
ELISA kit-specific sample dilution buffer
Procedure:
-
Sample Collection: Collect a representative milk sample.
-
Defatting:
-
Pipette 50 mL of the milk sample into a 50 mL centrifuge tube.
-
Centrifuge at 4000 x g for 15 minutes at 4°C to separate the fat layer.[1]
-
Carefully collect the lower, skimmed milk fraction, avoiding the upper fat layer.
-
-
Dilution:
-
Dilute the skimmed milk with the ELISA kit's sample dilution buffer. The dilution factor will depend on the kit's instructions and the expected this compound concentration. A common starting point is a 1:10 dilution.
-
-
Final Preparation:
-
Vortex the diluted sample gently to ensure homogeneity.
-
The sample is now ready for use in the this compound ELISA.
-
Protocol 2: Competitive ELISA for this compound Detection and Cross-Reactivity Assessment
This protocol outlines the general steps for a competitive ELISA and how to adapt it to assess cross-reactivity.
Materials:
-
This compound ELISA kit (containing antibody-coated microtiter plate, this compound standards, enzyme-conjugated this compound, wash buffer, substrate, and stop solution)
-
Prepared milk samples and controls
-
Solutions of potential cross-reactants (clindamycin, lincomycin) at known concentrations
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the ELISA kit manufacturer's instructions.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standards as per the kit protocol.
-
Cross-Reactivity Sample Preparation: Prepare serial dilutions of clindamycin and lincomycin in the same diluent used for the this compound standards.
-
Assay Procedure:
-
Add a specific volume (as per the kit protocol, typically 50 µL) of standards, prepared samples, and cross-reactant solutions to the antibody-coated microtiter wells in duplicate.
-
Add the enzyme-conjugated this compound to each well (except for the blank).
-
Incubate the plate for the time and temperature specified in the kit protocol. During this step, the free this compound (in standards or samples) and any cross-reacting compounds will compete with the enzyme-conjugated this compound for binding to the antibodies on the plate.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve.
-
For the cross-reactivity assessment, determine the concentration of each cross-reactant that gives a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Mandatory Visualizations
Caption: Workflow for this compound Cross-Reactivity Assessment in ELISA.
Caption: Troubleshooting Logic for High Background Signals in this compound ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 5. cygnustechnologies.com [cygnustechnologies.com]
- 6. assaybiotechnology.com [assaybiotechnology.com]
Improving the limit of quantification for pirlimycin in bulk tank milk
Welcome to the technical support center for the analysis of pirlimycin in bulk tank milk. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and quality control professionals in improving the limit of quantification (LOQ) for this compound residue testing.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for this compound in bovine milk?
A1: Maximum Residue Limits (MRLs) for this compound in milk are established by various regulatory bodies to ensure food safety. These limits define the maximum allowable concentration of this compound. It is crucial to know the specific MRL for your region as it dictates the required sensitivity of your analytical method.
| Regulatory Body | Maximum Residue Limit (MRL) | Equivalent Units |
| U.S. FDA | 0.4 ppm[1][2][3] | 400 µg/L or 400 ng/mL |
| Health Canada | 0.4 ppm[4][5] | 400 µg/L or 400 ng/mL |
| Codex Alimentarius | 200 µg/kg[6][7] | 200 µg/L or 200 ng/mL |
Q2: What is a typical Limit of Quantification (LOQ) for this compound in milk, and what should my target be?
A2: The target LOQ for your method should be sufficiently below the regulatory MRL. A common goal is to achieve an LOQ that is at least half the MRL, if not lower, to ensure confident quantification. Published methods show a range of achievable LOQs depending on the technology used. For instance, a method using HPLC-Thermospray Mass Spectrometry has been validated with an LOQ of 0.05 µg/mL (50 ng/mL).[8] More modern techniques like UPLC-MS/MS can achieve even lower detection levels, with reported LOQs in the low ng/mL range for complex matrices like animal feces and urine.[9] A biotin-streptavidin-amplified ELISA method reported a limit of detection (LOD) of 1.65 µg/L (1.65 ng/mL) in milk.[10][11]
Q3: What are the primary challenges in achieving a low LOQ for this compound in bulk tank milk?
A3: The primary challenges stem from two main areas:
-
Matrix Complexity: Bulk tank milk is a complex mixture of proteins, fats, sugars, and other components. These substances can interfere with the analysis in several ways:
-
They can co-extract with this compound, leading to ion suppression or enhancement in the mass spectrometer, which affects accuracy and sensitivity.
-
They can clog the analytical column or contaminate the instrument's ion source, causing a drop in performance over time.
-
-
Analyte Concentration: The goal is to detect very low concentrations of this compound. This requires a highly efficient sample preparation process to extract and concentrate the analyte from a large volume of milk, coupled with a highly sensitive analytical instrument.
Troubleshooting Guides
This section addresses specific issues you may encounter during method development and routine analysis.
Problem: Low Signal Intensity or Inability to Reach Target LOQ
This is one of the most common challenges. The cause can be in the sample preparation, the chromatographic separation, or the mass spectrometer settings.
Q: My this compound peak is too small, and I can't reach the required LOQ. What steps should I take to improve my signal intensity?
A: To systematically troubleshoot low signal intensity, follow this logical workflow.
Detailed Steps:
-
Verify Sample Preparation Efficiency:
-
Extraction Recovery: The first step is to ensure you are efficiently extracting this compound from the milk matrix. Spike a blank milk sample with a known concentration of this compound (e.g., at your target LOQ) before extraction. Compare the peak area to a standard prepared in pure solvent at the equivalent final concentration. An acceptable recovery is typically >85%.
-
What to do if recovery is low:
-
Re-evaluate Protein Precipitation: Ensure the ratio of acetonitrile to milk is correct and that mixing is thorough to maximize protein removal.[2][3]
-
Optimize Liquid-Liquid Extraction (LLE): Check the pH of the aqueous phase and the choice of organic solvent. This compound extraction is pH-dependent.[8]
-
Optimize Solid-Phase Extraction (SPE): This is a critical cleanup and concentration step.[2] Review the sorbent type (e.g., C18), conditioning, loading, washing, and elution steps. The wash step must be strong enough to remove matrix interferences but not so strong that it elutes the this compound. The elution solvent must be strong enough to ensure complete recovery.
-
-
-
Assess Chromatographic Performance:
-
Peak Shape: A broad or tailing peak will have a lower height and therefore a poorer signal-to-noise ratio.
-
What to do for poor peak shape:
-
Mobile Phase: Ensure the pH of the mobile phase is appropriate for this compound (a weak base). Consider using a mobile phase additive like formic acid or ammonium acetate.
-
Column Choice: A high-efficiency UPLC column (e.g., sub-2 µm particle size) will provide sharper peaks than a traditional HPLC column.
-
Gradient Profile: Optimize the gradient to ensure the peak is eluted with sufficient organic solvent for good peak shape.
-
-
-
Optimize Mass Spectrometer Parameters:
-
Tuning and Calibration: Ensure the instrument is tuned and calibrated according to the manufacturer's specifications.
-
Source Conditions: Optimize ion source parameters (e.g., gas flows, temperature, spray voltage) by infusing a this compound standard.
-
MRM Transitions: For tandem mass spectrometry (MS/MS), ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions. Infuse a this compound standard to optimize the precursor ion, product ions, and collision energy (CE) for each transition. Monitoring at least two transitions is recommended for confirmation.
-
Problem: High Matrix Effects and Poor Reproducibility
Q: My results are inconsistent, with high variability (%RSD) between replicate injections. How can I reduce matrix effects?
A: High variability is often caused by inconsistent ion suppression or enhancement from co-eluting matrix components.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering components before they reach the analytical system.
-
Refine SPE Protocol: Experiment with different wash solvents or sorbent chemistries (e.g., mixed-mode or polymer-based) that have a different selectivity for the interferences.
-
Add a Liquid-Liquid Extraction (LLE) step: An LLE step can effectively partition this compound away from different classes of interfering compounds.[3][8]
-
-
Optimize Chromatography:
-
Improve Resolution: Modify your LC gradient to better separate this compound from the region where matrix components elute. A longer, shallower gradient can improve resolution.
-
Use a Divert Valve: If interferences elute at the beginning or end of the run, program a divert valve to send that portion of the flow to waste instead of the mass spectrometer.
-
-
Use an Internal Standard:
-
An internal standard (IS) is crucial for correcting variability. The ideal IS is a stable isotope-labeled version of this compound (e.g., this compound-d3). If unavailable, a structurally similar compound (an analogue) that is not present in the samples can be used.[1][2] The IS should be added to the sample at the very beginning of the preparation process to account for variability in both extraction efficiency and matrix effects.
-
Detailed Experimental Protocol
This section provides a representative protocol for the determination of this compound in bulk tank milk using Solid-Phase Extraction (SPE) and LC-MS/MS. This method is based on principles described in published literature.[2][3][8][12]
Sample Preparation Workflow
Reagents and Materials
-
This compound reference standard
-
This compound internal standard (e.g., stable isotope-labeled)
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (>18 MΩ·cm)
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
50 mL centrifuge tubes
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC / HPLC |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 8 minutes, re-equilibrate |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | This compound: e.g., Q1: 411.2 -> Q3: 158.1 (Quantifier), Q3: 375.2 (Qualifier)[8]IS: (Specific to the chosen internal standard) |
| Source Temp. | e.g., 500°C |
| Capillary Voltage | e.g., 3.5 kV |
Note: All LC-MS/MS parameters (especially MRM transitions and collision energies) must be optimized empirically on your specific instrument.
References
- 1. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. canada.ca [canada.ca]
- 5. canada.ca [canada.ca]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. fao.org [fao.org]
- 8. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of this compound Residues in Beef Muscle, Milk, and Honey by a Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Treating Pirlimycin-Resistant Streptococcus uberis Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for addressing pirlimycin resistance in Streptococcus uberis.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Streptococcus uberis?
A1: this compound, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Resistance in Streptococcus species, including S. uberis, is primarily mediated by three main mechanisms:
-
Target Site Modification: Methylation of the 23S rRNA, a component of the 50S ribosomal subunit, prevents this compound from binding to its target. This is often mediated by erm (erythromycin ribosomal methylase) genes and can result in cross-resistance to macrolides and streptogramin B antibiotics (MLSB phenotype).
-
Enzymatic Inactivation: this compound can be inactivated through enzymatic modification, specifically nucleotidylation, which is carried out by lincosamide nucleotidyltransferases encoded by lnu genes. The lnu(D) gene has been identified in S. uberis and is associated with resistance to lincosamides.[2][3]
-
Active Efflux: Bacteria can actively pump antibiotics out of the cell, preventing them from reaching their target. While less specific to this compound in S. uberis, various efflux pump systems contribute to multidrug resistance in bacteria.[4][5]
Q2: My S. uberis isolate is resistant to this compound. What are the recommended alternative antibiotics to test?
A2: When encountering this compound resistance, it is crucial to perform antimicrobial susceptibility testing (AST) to guide the selection of an effective alternative. Based on current research, the following antibiotics are potential candidates for testing against S. uberis:
-
Beta-lactams: Penicillin and ampicillin have historically been effective against S. uberis. However, increasing minimum inhibitory concentrations (MICs) have been reported, so susceptibility testing is essential.[6]
-
Cephalosporins: Ceftiofur and cefoperazone have shown efficacy against S. uberis. Extended therapy with ceftiofur has demonstrated high cure rates in experimental mastitis models.
-
Macrolides: Erythromycin can be an effective alternative, though cross-resistance with this compound can occur due to the MLSB phenotype.[7][8]
-
Tetracyclines: Tetracycline is another option, but resistance is prevalent in some regions.[9]
Q3: Are there any synergistic drug combinations that can overcome this compound resistance?
A3: Yes, investigating synergistic combinations is a promising strategy. The goal of a synergistic combination is to achieve a greater antimicrobial effect than the sum of the individual drugs.[10] One approach is to combine a traditional antibiotic with a compound that inhibits a resistance mechanism, such as a beta-lactam with a beta-lactamase inhibitor.[10] For this compound-resistant S. uberis, exploring combinations with agents that disrupt the cell wall (e.g., beta-lactams) or inhibit efflux pumps could be beneficial. The efficacy of such combinations should be determined experimentally using methods like the checkerboard assay to calculate the Fractional Inhibitory Concentration (FIC) index.[11][12][13]
Q4: What are some novel therapeutic strategies being explored for resistant S. uberis?
A4: Research into alternatives to conventional antibiotics is ongoing. Some promising novel therapies for S. uberis infections include:
-
Bacteriocins: These are antimicrobial peptides produced by bacteria. Nisin and lacticin 3147 have shown inhibitory activity against mastitis-causing streptococci, including S. uberis.[6][14]
-
Endolysins: These are enzymes derived from bacteriophages that can degrade the bacterial cell wall. PlyC is an endolysin with demonstrated bactericidal activity against various streptococcal species.[2]
-
Phytochemicals: Compounds derived from plants are being investigated for their antimicrobial properties and their ability to act synergistically with traditional antibiotics.
Troubleshooting Guides
Antimicrobial Susceptibility Testing (AST)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for this compound | 1. Inoculum density is not standardized. 2. Improper preparation of antibiotic dilutions. 3. Contamination of the isolate. | 1. Ensure the inoculum is adjusted to a 0.5 McFarland standard. 2. Prepare fresh antibiotic stock solutions and perform serial dilutions carefully. 3. Re-isolate the bacterial colony and confirm purity before repeating the test. |
| No zone of inhibition around the this compound disk for a known susceptible strain | 1. The antibiotic disk has lost its potency. 2. The agar depth is incorrect. 3. The incubation conditions are suboptimal. | 1. Use new, unexpired antibiotic disks stored under recommended conditions. 2. Ensure Mueller-Hinton agar has a uniform depth of 4 mm. 3. Incubate at 35°C ± 2°C for 16-18 hours.[15] |
| Discrepancy between MIC and disk diffusion results | 1. Misinterpretation of zone size or MIC value. 2. The isolate may have a resistance mechanism not well-detected by one of the methods. | 1. Re-measure the zone of inhibition and re-read the MIC, ensuring adherence to CLSI or EUCAST guidelines. 2. Consider performing molecular tests to identify specific resistance genes. |
Checkerboard Synergy Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in determining the MIC in the checkerboard plate | 1. "Skipped" wells (growth in a well with a higher antibiotic concentration than a well with no growth). 2. Contamination. | 1. Repeat the assay, ensuring proper mixing of reagents in each well. 2. Use aseptic techniques throughout the procedure and include a sterility control well. |
| FIC index is difficult to interpret (e.g., on the border of synergy and additivity) | 1. Inherent variability of the assay. 2. The interaction between the two drugs is weak. | 1. Perform the assay in triplicate to ensure reproducibility. 2. Consider a time-kill assay to confirm the nature of the interaction. |
Data Presentation
Table 1: In Vitro Susceptibility of S. uberis to this compound and Alternative Antimicrobials
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Breakpoint (µg/mL) | Percentage of Resistant Isolates |
| This compound | ≤1 | >4 | ≥4[7][8] | 11.8% - 23%[16][17] |
| Penicillin | ≤0.125 | 0.125 | >0.12 | 8% - 18% |
| Ampicillin | ≤0.125 | 0.25 | >0.25 | ~20% |
| Ceftiofur | ≤0.5 | 1 | >2 | ~11% |
| Erythromycin | ≤0.06 | >4 | >0.5 | 13% - 80%[5][17] |
| Tetracycline | 8 | >16 | >4 | 23% - 85.9%[9][16] |
Note: MIC50 and MIC90 values represent the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. Resistance breakpoints and percentages may vary by region and study.
Table 2: Example of Fractional Inhibitory Concentration (FIC) Index Calculation for Synergistic Combinations
| Combination | MIC of Drug A alone (µg/mL) | MIC of Drug B alone (µg/mL) | MIC of Drug A in combination (µg/mL) | MIC of Drug B in combination (µg/mL) | FICA | FICB | FIC Index | Interpretation |
| This compound + Penicillin | 8 | 0.25 | 2 | 0.0625 | 0.25 | 0.25 | 0.5 | Synergy[11][12][13] |
| This compound + Ceftiofur | 8 | 1 | 4 | 0.5 | 0.5 | 0.5 | 1.0 | Additive[11][12][13] |
| This compound + Tetracycline | 8 | 16 | 8 | 8 | 1 | 0.5 | 1.5 | Indifference[11][12][13] |
This table provides a hypothetical example to illustrate the calculation and interpretation of the FIC index. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: a. Select 3-5 isolated colonies of S. uberis from an 18-24 hour non-selective agar plate. b. Suspend the colonies in sterile saline or Mueller-Hinton broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). d. Dilute the standardized suspension in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the antibiotic at a known concentration. b. Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using Mueller-Hinton broth. Each well should contain 100 µL of the diluted antibiotic.
-
Inoculation and Incubation: a. Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[18] b. Compare the MIC value to the established breakpoints from CLSI or EUCAST to determine if the isolate is susceptible, intermediate, or resistant.[18]
Protocol 2: Disk Diffusion (Kirby-Bauer) for Antimicrobial Susceptibility Testing
This protocol is a standardized method for determining antimicrobial susceptibility.[19][20]
-
Preparation of Inoculum: a. Prepare a bacterial inoculum as described in Protocol 1 (steps 1a-1c).
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.[15][21]
-
Application of Antibiotic Disks: a. Using sterile forceps or a disk dispenser, place the antibiotic-impregnated disks onto the surface of the inoculated agar plate.[15] b. Ensure disks are at least 24 mm apart and not too close to the edge of the plate.[15] c. Gently press each disk to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[15]
-
Interpretation of Results: a. Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. b. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established standards provided by CLSI or EUCAST.[20]
Visualizations
Caption: Mechanisms of this compound Resistance in S. uberis.
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. Lincomycin Resistance Gene lnu(D) in Streptococcus uberis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Resistance of Streptococcus uberis Isolated from Bovine Mastitis: A Review [arccjournals.com]
- 7. Frontiers | Sequence Types and Antimicrobial Resistance Profiles of Streptococcus uberis Isolated From Bovine Mastitis [frontiersin.org]
- 8. Sequence Types and Antimicrobial Resistance Profiles of Streptococcus uberis Isolated From Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. emerypharma.com [emerypharma.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 14. MULTIDRUG EFFLUX PUMPS IN BACTERIA AND EFFLUX PUMP INHIBITORS – Advancements of Microbiology [am-online.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Antimicrobial Susceptibility and Resistance Genes in Streptococcus uberis Isolated from Bovine Mastitis in the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. idexx.com [idexx.com]
- 19. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. microbenotes.com [microbenotes.com]
- 21. asm.org [asm.org]
Enhancing the stability of pirlimycin hydrochloride stock solutions for in vitro assays
This technical support center provides guidance on enhancing the stability of pirlimycin hydrochloride stock solutions for in vitro assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound hydrochloride stock solutions?
A1: this compound hydrochloride is soluble in several common laboratory solvents. For in vitro assays, the choice of solvent should be guided by experimental compatibility and the desired stock concentration. The most common solvents are:
-
Water (sterile, distilled, or deionized): this compound hydrochloride has good water solubility.[1] This is often the preferred solvent for direct use in aqueous-based assays.
-
Dimethyl sulfoxide (DMSO): this compound hydrochloride is soluble in DMSO.[1] DMSO is a common solvent for preparing high-concentration stock solutions that can be diluted into aqueous media. However, it's crucial to consider the final concentration of DMSO in the assay, as it can have cytotoxic effects.
-
Ethanol and Methanol: this compound hydrochloride is also soluble in ethanol and methanol.[1] These solvents can be used for stock solution preparation, but their volatility and potential effects on cell cultures or enzymatic assays should be considered.
Q2: What is the recommended storage temperature for this compound hydrochloride stock solutions?
A2: For optimal stability and to minimize degradation, it is recommended to store this compound hydrochloride stock solutions at -20°C or lower . Some general guidelines for antibiotic stock solutions suggest that storage at -80°C may further extend stability, particularly for antibiotics prone to degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How long can I store this compound hydrochloride stock solutions?
A3: While specific long-term stability data for this compound hydrochloride in various solvents and at different temperatures is not extensively published, general best practices for antibiotic stock solutions suggest they can be stored for several months at -20°C or -80°C. It is advisable to prepare fresh stock solutions periodically and to qualify the potency of stored solutions if they have been kept for an extended period.
Q4: What is the optimal pH for this compound hydrochloride stock solutions?
A4: Studies on the related lincosamide antibiotic, lincomycin, have shown that it exhibits the greatest stability in aqueous solutions at a slightly acidic pH, around 4.[2] Furthermore, information from the European Medicines Agency indicates that this compound is stable at low pH.[3] Therefore, preparing aqueous stock solutions in a slightly acidic buffer or using sterile water (which is often slightly acidic) may enhance stability. It is important to avoid highly alkaline conditions, as this can lead to degradation.
Q5: Can I filter-sterilize this compound hydrochloride stock solutions?
A5: Yes, filter sterilization using a 0.22 µm syringe filter is a recommended practice for aqueous stock solutions to ensure sterility, especially for use in cell culture-based assays. It is important to use a filter material that does not bind the antibiotic.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in the stock solution upon storage at low temperatures. | The concentration of this compound hydrochloride may exceed its solubility limit in the chosen solvent at that temperature. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate before use.- Consider preparing a slightly lower concentration stock solution.- For aqueous solutions, ensure the pH is slightly acidic to potentially improve solubility. |
| Loss of antibiotic potency or inconsistent assay results. | - Degradation of the this compound hydrochloride in the stock solution.- Repeated freeze-thaw cycles.- Improper storage conditions (e.g., exposure to light or elevated temperatures). | - Prepare fresh stock solutions.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.- Store stock solutions protected from light at -20°C or -80°C.- Qualify the potency of your stock solution using a reference standard or a sensitive bacterial strain. |
| Contamination of the stock solution. | Introduction of microorganisms during preparation or handling. | - Prepare stock solutions in a sterile environment (e.g., a laminar flow hood).- Use sterile solvents and containers.- Filter-sterilize aqueous stock solutions. |
| Inconsistent results between different batches of stock solution. | - Variation in the purity of the this compound hydrochloride powder.- Inaccurate weighing or dilution during preparation. | - Use a high-purity grade of this compound hydrochloride.- Calibrate your balance regularly and use precise pipetting techniques.- Prepare a larger, single batch of stock solution and aliquot for consistent use over time. |
Experimental Protocols
Preparation of a 10 mg/mL this compound Hydrochloride Aqueous Stock Solution
Materials:
-
This compound hydrochloride powder
-
Sterile, distilled or deionized water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment, weigh the desired amount of this compound hydrochloride powder. For a 10 mg/mL solution, you would weigh 10 mg for each 1 mL of solvent.
-
Add the powder to a sterile conical tube.
-
Add the appropriate volume of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be used if necessary, but avoid excessive heat.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use sterile vials.
-
Label the vials with the name of the compound, concentration, date of preparation, and solvent used.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Pirlimycin and its Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric separation challenges encountered during the chromatographic analysis of pirlimycin and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound encountered in analysis?
A1: this compound is a lincosamide antibiotic structurally related to clindamycin. Common isomers and related substances that may require separation include:
-
This compound sulfoxide diastereomers: These are major metabolites of this compound and exist as two isomers.
-
Isothis compound: A stereoisomer of this compound that can be used as an internal standard and requires chromatographic resolution from the parent compound.[1]
-
Analogues and related impurities: Similar to its analogue clindamycin, this compound analysis may involve separating it from related substances such as 7-epithis compound or other process-related impurities.
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.[2][3] Reversed-phase chromatography is frequently used, often coupled with mass spectrometry (MS) for sensitive and specific detection.[2][3] For challenging separations of stereoisomers, chiral chromatography may be necessary, although methods for separating diastereomers on achiral stationary phases are often preferred first due to their robustness.
Q3: What are the key parameters to optimize for improving the resolution of this compound isomers?
A3: Optimizing the following parameters is crucial for achieving baseline separation:
-
Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol), pH, and buffer strength can significantly impact selectivity. For basic compounds like this compound, operating at a low pH (e.g., 2-3) can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[4]
-
Stationary Phase: While standard C18 columns are a good starting point, other stationary phases with different selectivities (e.g., phenyl-hexyl, polar-embedded) may provide better resolution for closely related isomers.
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.
-
Gradient Slope: For complex separations involving both the parent drug and more polar metabolites, a shallow gradient can improve the resolution of closely eluting compounds.[5]
Q4: Why is peak shape important when separating isomers?
A4: Poor peak shape, such as tailing or splitting, can compromise the accuracy of integration, reduce resolution between closely eluting peaks, and lead to poor reproducibility.[6] For isomeric separation where peaks are inherently close, symmetrical and sharp peaks are essential for accurate quantification.
Troubleshooting Guide
This guide addresses common chromatographic issues encountered during the separation of this compound and its analogues.
Problem 1: Poor Resolution Between Isomers
-
Symptom: Overlapping or co-eluting peaks for this compound and its isomers (e.g., this compound sulfoxide diastereomers).
-
Possible Causes & Solutions:
-
Inadequate Gradient Steepness: A steep gradient may not provide enough time for separation. Solution: Decrease the rate of change of the organic solvent in your gradient, particularly around the elution time of the isomers.[5]
-
Suboptimal Mobile Phase: The selectivity of the separation can be highly dependent on the mobile phase. Solution:
-
Try changing the organic solvent (e.g., from acetonitrile to methanol, or a combination).
-
Adjust the pH of the mobile phase; for basic compounds like this compound, a lower pH can improve peak shape and potentially resolution.
-
Vary the buffer concentration.
-
-
Incorrect Column Chemistry: A standard C18 column may not be optimal. Solution: Screen different stationary phases (e.g., C18 with high deactivation, phenyl, or polar-embedded phases).
-
Problem 2: Peak Tailing
-
Symptom: Asymmetrical peaks with a prolonged slope on the trailing side.
-
Possible Causes & Solutions:
-
Secondary Interactions with Silanols: this compound, being a basic compound, can interact with residual silanol groups on the silica-based stationary phase.[4] Solution:
-
Column Overload: Injecting too much sample can lead to peak tailing. Solution: Reduce the sample concentration or injection volume.[7]
-
Column Contamination or Degradation: Buildup of matrix components can create active sites. Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[6]
-
Problem 3: Peak Splitting
-
Symptom: A single peak appears as two or more closely spaced peaks.
-
Possible Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8]
-
Column Void or Blocked Frit: A void at the head of the column or a partially blocked frit can disrupt the sample band. Solution:
-
Co-elution of Isomers: What appears to be a split peak may actually be two closely eluting isomers. Solution: Inject a smaller volume to see if the peaks resolve better. If so, optimize the method for better separation (see Problem 1).[3]
-
Data Presentation
Table 1: Performance of a UPLC-MS/MS Method for this compound Quantification [9][10]
| Matrix | Analyte | Recovery (%) | Repeatability (RSD %) | Reproducibility (RSD %) | LOQ |
| Bovine Feces | This compound | 80-108 | 2.3-13 | 2.3-14 | 1.47 ng/g |
| Bovine Urine | This compound | 80-108 | 2.3-13 | 2.3-14 | 0.90 ng/mL |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for this compound in Bovine Feces and Urine[10][11]
This method is suitable for the quantification of this compound in complex biological matrices.
-
Sample Preparation (SPE Cleanup):
-
Extract samples with a methanol-phosphate buffer.
-
Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., hydrophilic-lipophilic-balanced).
-
-
UPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
Protocol 2: General HPLC Method for Separation of Lincosamide Analogues (Adapted from Clindamycin Methods)
This method can be a starting point for developing a separation method for this compound and its related substances.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH adjusted to 6.0 with ammonium hydroxide) and water. A typical starting ratio could be 35:40:25 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.
-
Detection: UV at 210 nm.
-
Visualizations
Caption: Workflow for Isomeric Separation Method Development.
Caption: Troubleshooting Chromatographic Peak Shape Issues.
References
- 1. mastelf.com [mastelf.com]
- 2. chromtech.com [chromtech.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. researchgate.net [researchgate.net]
- 9. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adjusting mobile phase pH for optimal pirlimycin chromatographic separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the adjustment of mobile phase pH for the optimal chromatographic separation of pirlimycin.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC or UPLC analysis of this compound, with a focus on problems related to mobile phase pH.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Interaction of the basic this compound molecule with acidic silanol groups on the silica-based stationary phase. This is more pronounced at mid-range pH values where this compound is partially ionized.[1] | Lower the mobile phase pH to approximately 2-4. At this acidic pH, this compound (a basic compound with a pKa of 8.5) will be fully protonated (ionized).[1] This protonation, along with the suppression of silanol ionization at low pH, minimizes secondary interactions and improves peak symmetry.[1] |
| Mobile phase pH is too close to the pKa of this compound (8.5). When the pH is within about 1.5-2 units of the pKa, both the ionized and non-ionized forms of this compound exist, which can lead to peak distortion.[1][2] | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For better peak shape, moving to a lower pH (e.g., pH 2-4) is generally recommended.[1][3] | |
| Poor Peak Shape (Fronting) | Sample overload or injection of the sample in a solvent significantly stronger than the mobile phase. | Reduce the concentration of this compound in the sample or decrease the injection volume. Ensure the sample solvent is similar in composition and strength to the initial mobile phase. |
| Split Peaks | The mobile phase pH is very close to the pKa of this compound, causing the ionized and non-ionized forms to separate slightly.[1][2] | Adjust the mobile phase pH to be at least 2 units away from 8.5. An acidic pH (e.g., 2-4) is a good starting point to ensure a single ionic species.[1][3] |
| Column void or contamination at the column inlet. | If pH adjustment does not resolve the issue, inspect the column. Reversing and flushing the column (if permitted by the manufacturer) may help. If the problem persists, the column may need to be replaced.[4] | |
| Inconsistent Retention Times | Inadequate buffering of the mobile phase. Small changes in the mobile phase composition can lead to significant shifts in pH and, consequently, retention time.[5][6] | Use a buffer in the aqueous portion of the mobile phase, especially when operating at a pH where small variations can affect the ionization state of this compound. Ensure the buffer concentration is sufficient (typically 10-25 mM). |
| The pH of the mobile phase was not properly equilibrated before use. | Ensure the mobile phase is thoroughly mixed and allow sufficient time for the column to equilibrate with the new mobile phase before injecting samples. | |
| Loss of Resolution | A shift in mobile phase pH has altered the selectivity between this compound and other components in the sample.[2] | Re-optimize the mobile phase pH. A small adjustment in pH can sometimes dramatically improve the separation of closely eluting peaks.[2] |
Frequently Asked Questions (FAQs)
1. What is the pKa of this compound and why is it important for chromatographic separation?
This compound is a basic compound with a pKa of 8.5.[1] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. The ionization state of this compound significantly affects its polarity and, therefore, its retention and peak shape in reversed-phase chromatography. By controlling the mobile phase pH relative to the pKa, you can control the retention and improve the quality of the chromatography.[1][6]
2. What is the recommended starting pH for the mobile phase in this compound analysis?
For basic compounds like this compound, a good starting point for method development is a mobile phase pH in the acidic range, typically between 2 and 4.[3] This ensures that this compound is fully protonated, leading to better peak shape and more reproducible results. Many published methods for this compound and related compounds use mobile phases containing 0.1% formic acid, which results in a pH in this range.[7]
3. How does mobile phase pH affect the retention time of this compound?
In reversed-phase chromatography, the ionized form of a compound is more polar and therefore elutes earlier (has a shorter retention time). The non-ionized form is less polar and will be retained longer on the non-polar stationary phase.[1]
-
At low pH (e.g., pH 2-4): this compound is fully protonated (ionized) and will have a shorter retention time.
-
As the pH approaches the pKa (8.5): A mixture of ionized and non-ionized forms exists, and the retention time will increase.
-
At high pH (e.g., pH > 10): this compound is predominantly in its non-ionized form and will have the longest retention time.
4. Can I use a high pH mobile phase for this compound analysis?
While a high pH mobile phase (e.g., pH > 10) would result in a longer retention time for this compound, it is important to ensure that your HPLC column is stable at high pH.[8] Many traditional silica-based columns can degrade at pH values above 8. If a high pH is necessary, use a column specifically designed for high pH applications.[3]
5. What are common buffers to use for controlling mobile phase pH?
The choice of buffer depends on the desired pH and detection method.
-
For LC-MS applications: Volatile buffers are preferred. Formic acid (for acidic pH) and ammonium formate or ammonium acetate (for a wider pH range) are common choices.
-
For UV detection: Phosphate buffers are widely used due to their excellent buffering capacity over a broad pH range. However, they are not volatile and should not be used with mass spectrometry.
Experimental Protocols
Protocol for Optimizing Mobile Phase pH for this compound Separation
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound on a C18 column.
1. Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: Water with buffer/modifier
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm or Mass Spectrometer
-
Sample: this compound standard (e.g., 10 µg/mL) dissolved in the initial mobile phase.
2. pH Screening:
-
Prepare three different mobile phase A solutions with varying pH:
-
pH 3.0: 0.1% Formic Acid in Water
-
pH 5.0: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.
-
pH 7.0: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0 with acetic acid.
-
-
For each pH condition, run a gradient elution (e.g., 10-90% B over 10 minutes) to determine the approximate elution time of this compound.
-
Based on the gradient run, determine an appropriate isocratic mobile phase composition that provides a retention time between 3 and 10 minutes.
-
Inject the this compound standard under each isocratic condition and record the retention time, peak asymmetry (tailing factor), and number of theoretical plates.
3. Data Analysis and Optimization:
-
Compare the chromatographic parameters at each pH. The optimal pH will provide a good retention time, a peak asymmetry factor close to 1.0, and a high number of theoretical plates.
-
Based on the results, you can further fine-tune the pH in smaller increments (e.g., 0.5 pH units) around the most promising condition to achieve the best separation.
Data Presentation
The following table illustrates the expected trend of chromatographic parameters for this compound as a function of mobile phase pH.
| Mobile Phase pH | Expected Retention Time (min) | Expected Peak Asymmetry (Tailing Factor) | Expected Resolution from Impurities |
| 3.0 | Short | ~1.0 - 1.2 | Good |
| 5.0 | Intermediate | > 1.2 | May Decrease |
| 7.0 | Longer | > 1.5 | Potentially Poor |
| 9.0 (hypothetical) | Longest | Variable, may improve if pH is well above pKa | Variable |
Visualizations
Caption: this compound ionization state at different mobile phase pH values.
Caption: Workflow for troubleshooting this compound peak shape issues.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. chromblog.wordpress.com [chromblog.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
Validation & Comparative
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Pirlimycin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of antibiotic residues like pirlimycin is critical for ensuring food safety and conducting pharmacokinetic studies. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two common analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods for this compound quantification, supported by experimental data and protocols to aid in selecting the most suitable method for specific analytical needs.
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS for this compound analysis is often dictated by the required sensitivity, specificity, and the nature of the sample matrix. While HPLC-UV offers a cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and confirmatory capabilities, making it ideal for regulatory submissions and research applications requiring low detection limits.[1]
Quantitative Performance Data
The following tables summarize the key performance parameters for both HPLC-UV and LC-MS/MS methods for this compound quantification.
Table 1: HPLC-UV Method Performance for this compound in Bovine Milk
| Validation Parameter | Performance |
| Linearity Range | 0.1 - 0.8 ppm |
| Correlation Coefficient (r²) | 0.98 |
| Accuracy (Recovery) | 87% - 91%[2] |
| Precision (CV) | 1% - 5%[2] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[3] |
| Limit of Detection (LOD) | Not Reported |
Table 2: LC-MS/MS Method Performance for this compound
| Validation Parameter | Bovine Milk | Bovine Feces | Bovine Urine |
| Linearity Range | 0.05 - 0.8 µg/mL[3] | 1 - 750 ng/mL | 1 - 750 ng/mL |
| Correlation Coefficient (r²) | Not Reported | >0.99 | >0.99 |
| Accuracy (Recovery) | 83% - 113%[4] | 80% - 108%[5][6] | 80% - 108%[5][6] |
| Precision (Repeatability, CV) | 3.4% - 22.9%[4] | 2.3% - 13%[5][6] | 2.3% - 13%[5][6] |
| Precision (Reproducibility, CV) | Not Reported | 2.3% - 14%[5][6] | 2.3% - 14%[5][6] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[3] | 1.47 ng/g[5][6] | 0.90 ng/mL[5][6] |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
Experimental Workflows
The following diagram illustrates the typical experimental workflows for both HPLC-UV and LC-MS/MS methods for this compound quantification.
Detailed Experimental Protocols
Below are the detailed methodologies for the HPLC-UV and LC-MS/MS based quantification of this compound.
HPLC-UV Method for this compound in Bovine Milk
This method requires a derivatization step to introduce a chromophore for UV detection.[1][2]
1. Sample Preparation:
-
To 1.0 mL of milk in a polypropylene tube, add 3 mL of an extractant solution (concentrated HCl in acetonitrile).
-
Shake vigorously for 30 seconds and then centrifuge at 1000 x g for 4 minutes.
-
Transfer the supernatant to a new 15 mL tube.
-
Add another 2 mL of the extractant solution to the milk pellet, shake, and centrifuge again.
-
Combine the supernatants.[2]
-
Perform a liquid-liquid partitioning step by adding n-butyl chloride and water, shaking, and centrifuging.
-
Collect the lower aqueous phase.[2]
-
Evaporate the combined aqueous layers to approximately 2 mL under a nitrogen stream at 55-60°C.[2]
2. Derivatization:
-
Redissolve the dried extract in a dilute base.
-
Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) to derivatize the this compound.[2]
3. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 1% acetic acid, acetonitrile, and methanol (40:30:30, v/v/v).[2]
-
Detection: UV detector.
LC-MS/MS Method for this compound in Bovine Feces and Urine
This method utilizes Solid Phase Extraction (SPE) for sample cleanup and is highly sensitive and specific.[5][6]
1. Sample Preparation:
-
Extraction: Extract the samples with a methanol-phosphate buffer solution.[5][6]
-
Cleanup: Use Solid Phase Extraction (SPE) cartridges for sample cleanup.[5][6] For milk samples, protein precipitation with acidified acetonitrile is followed by solvent partitioning and SPE.[3]
2. UPLC-MS/MS Conditions:
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) is used for separation.
-
Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification.
-
An internal standard, such as a chromatographically resolved stereoisomer of this compound, can be used for quantitative analysis based on the ratio of peak areas.[3]
Conclusion
The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific application. HPLC-UV is a reliable and cost-effective method suitable for routine monitoring where high sensitivity is not a prerequisite.[1] However, for regulatory compliance, confirmatory analysis, and research requiring high sensitivity and specificity, LC-MS/MS is the superior method.[1] Its ability to detect this compound at very low concentrations in complex matrices like feces and urine makes it an invaluable tool in environmental and pharmacokinetic studies.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Pirlimycin vs. Clindamycin: A Comparative Analysis of In Vitro Efficacy Against Mastitis Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of pirlimycin and clindamycin, two lincosamide antibiotics, against key bacterial pathogens associated with bovine mastitis. The data presented is compiled from peer-reviewed studies to assist in research and development efforts.
Executive Summary
This compound, a derivative of clindamycin, is specifically developed for the treatment of bovine mastitis.[1][2] Both antibiotics exhibit a similar mechanism of action by inhibiting bacterial protein synthesis. In vitro studies demonstrate that this compound and clindamycin have comparable minimum inhibitory concentrations (MICs) against a range of Gram-positive cocci, which are the predominant causative agents of mastitis. This guide will delve into the specific MIC data for various staphylococcal and streptococcal species and outline the standardized experimental protocols used to determine this efficacy.
Comparative In Vitro Efficacy: MIC Data
The in vitro potency of an antibiotic is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for this compound and clindamycin against common mastitis pathogens. MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of the tested isolates, respectively, are inhibited.
Staphylococcal Pathogens
| Pathogen | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | This compound | 100 | 0.5 | 1.0 |
| Clindamycin | 100 | 0.5 | 1.0 | |
| Staphylococcus epidermidis | This compound | 34 | 0.25 | 0.5 |
| Clindamycin | 34 | 0.12 | 0.25 | |
| Staphylococcus hyicus | This compound | 29 | 0.5 | 1.0 |
| Clindamycin | 29 | 0.12 | 0.25 | |
| Staphylococcus xylosus | This compound | 18 | 0.5 | 1.0 |
| Clindamycin | 18 | 0.5 | 2.0 |
Data for Staphylococcal Pathogens sourced from Watts, J. L., & Yancey, R. J. (1994).
Streptococcal Pathogens
| Pathogen | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus agalactiae | This compound | 100 | ≤0.03 | 0.06 |
| Clindamycin | 100 | ≤0.03 | 0.06 | |
| Streptococcus dysgalactiae | This compound | 35 | ≤0.03 | 0.06 |
| Clindamycin | 35 | ≤0.03 | 0.06 | |
| Streptococcus uberis | This compound | 35 | ≤0.03 | 0.06 |
| Clindamycin | 35 | ≤0.03 | 0.06 |
Data for Streptococcal Pathogens sourced from Watts, J. L., & Yancey, R. J. (1994).
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro efficacy of antibiotics. The following protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) guidelines, particularly the VET01-A4 document.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are subcultured on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood) and incubated for 18-24 hours at 35-37°C.
-
A suspension of the bacterial culture is prepared in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of this compound and clindamycin are prepared.
-
Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The range of concentrations tested is typically from 0.015 to 32 µg/mL.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of an antibiotic against a mastitis pathogen.
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion
The in vitro data presented in this guide indicate that this compound and clindamycin exhibit comparable efficacy against the primary Gram-positive pathogens responsible for bovine mastitis. For most tested staphylococcal and streptococcal species, the MIC50 and MIC90 values are either identical or within a single dilution of each other. This suggests that from a purely in vitro standpoint, both antibiotics are potent agents against these key mastitis-causing bacteria. The choice between these two lincosamides for further research or development may therefore hinge on other factors such as pharmacokinetic properties, safety profiles, and resistance development potential. The standardized broth microdilution method, as outlined by CLSI, remains the gold standard for generating reliable and reproducible in vitro susceptibility data to inform these critical decisions.
References
Inter-laboratory Validation of a Pirlimycin Residue Analytical Method in Liver: A Comparative Guide
This guide provides an objective comparison of an inter-laboratory validated analytical method for pirlimycin residues in liver with alternative analytical techniques. The performance of each method is evaluated with supporting experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable assay for their specific needs.
Comparison of Analytical Methods for this compound Residue in Liver
The primary method discussed is a Liquid Chromatography/Mass Spectrometry (LC/MS) method that has undergone inter-laboratory validation.[1] For comparison, a single-laboratory validated High-Performance Liquid Chromatography-Thermospray Mass Spectrometry (HPLC-TSP-MS) method and a broader multiclass Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (LC-Q-Orbitrap-HRMS) method are presented.
Data Presentation
The performance characteristics of these methods are summarized in the tables below for easy comparison.
Table 1: Performance of an Inter-laboratory Validated LC/MS Method for this compound in Bovine Liver [1]
| Fortification Level (ppm) | Average Corrected Recoveries (%) | Range of Recoveries (%) | Coefficient of Variation (CV, %) | Range of CVs (%) |
| 0.25 | 94 - 103 | 9 | 2.2 - 7.1 | 4.9 |
| 0.5 | 87 - 94 | 7 | 4.8 - 10.3 | 5.5 |
| 1.0 | 96 - 101 | 5 | 5.5 - 6.9 | 1.4 |
Data from a trial involving three laboratories.
Table 2: Performance of a Single-Laboratory Validated HPLC-TSP-MS Method for this compound in Bovine Liver [2]
| Parameter | Value (µg/g) |
| Validated Concentration Range | 0.025 - 1.0 |
| Overall Recovery | 97.6% ± 5.1% |
| Limit of Quantitation (LOQ) | 0.025 |
| Limit of Confirmation (LOC) | 0.10 |
Table 3: Performance of a Multiclass LC-Q-Orbitrap-HRMS Method for Veterinary Drug Residues (including Lincosamides) in Bovine Liver [3]
| Parameter | Value |
| Mean Recoveries | 58% - 123% |
| Repeatability (CV, %) | < 21% |
| Linearity (R²) | 0.9905 - 0.9999 |
| Limit of Detection (LOD) | 0.005 - 43.0 µg/kg |
| Limit of Quantification (LOQ) | 0.008 - 71.7 µg/kg |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Inter-laboratory Validated LC/MS Method
This method utilizes liquid chromatography with thermospray mass spectrometry (LC/MS) and an internal standard to measure this compound concentration in bovine liver.[1]
-
Sample Preparation:
-
Homogenize liver samples.
-
Extract the sample with 0.25% trifluoroacetic acid in acetonitrile.[2]
-
Release the aqueous component from the organic solvent using n-butyl chloride.[2]
-
Reduce the volume of the aqueous solution by evaporation.[2]
-
Basify the solution with ammonium hydroxide.[2]
-
Extract this compound into methylene chloride.[2]
-
Evaporate the methylene chloride to dryness.[2]
-
Reconstitute the dried residue in 0.1 M ammonium acetate for analysis.[2]
-
-
Internal Standard:
-
Isothis compound, a stereoisomer of this compound, is used as the internal standard.[1]
-
-
LC/MS Analysis:
-
The reconstituted sample is injected into the LC/MS system.
-
This compound is quantified based on the ratio of its peak area to that of the internal standard.
-
-
Confirmation:
-
This compound is confirmed by matching the retention time and the relative abundances of four diagnostic ions from the sample extract to the corresponding values from a this compound standard.[1][2] The monitored ions are the pseudo-molecular ions (M+H)+ at m/z 411.2 (³⁵Cl) and m/z 413.2 (³⁷Cl), and fragment ions at m/z 375.2 and 158.1.[2]
-
Alternative Method: Multiclass LC-Q-Orbitrap-HRMS
This method is designed for the simultaneous identification and quantification of a wide range of veterinary drug residues in animal-derived food products.[3]
-
Sample Preparation (Modified QuEChERS):
-
Homogenize 2g of liver tissue with water.
-
Add acetonitrile for protein precipitation and extraction.
-
Add a salt mixture (e.g., MgSO₄, NaCl) to induce phase separation.
-
Centrifuge the sample.
-
Clean up the supernatant using dispersive solid-phase extraction (d-SPE) with appropriate sorbents.
-
Evaporate the final extract and reconstitute it in the mobile phase for analysis.
-
-
LC-HRMS Analysis:
-
The sample is analyzed using a liquid chromatography system coupled to a quadrupole-Orbitrap high-resolution mass spectrometer.
-
This technology allows for full-scan spectra acquisition, enabling the detection and quantification of compounds without prior compound-specific tuning.[3]
-
Visualizations
Experimental Workflow for this compound Residue Analysis in Liver
The following diagram illustrates the general workflow for the analysis of this compound residues in liver samples using the LC/MS method.
Caption: Workflow for this compound residue analysis in liver.
Logical Relationship of Validation Parameters
The following diagram illustrates the relationship between key validation parameters for an analytical method.
Caption: Key parameters in analytical method validation.
References
- 1. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qcap-egypt.com [qcap-egypt.com]
A Comparative Analysis of Pirlimycin and Cephapirin in the Management of Staphylococcus aureus Mastitis
For Immediate Release
This guide provides a detailed comparative analysis of the efficacy of pirlimycin and cephapirin, two prominent antibiotics utilized in the treatment of bovine mastitis caused by Staphylococcus aureus. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of existing experimental data, treatment protocols, and microbiological metrics.
Executive Summary
Staphylococcus aureus remains a primary and challenging pathogen in bovine mastitis, leading to significant economic losses in the dairy industry. Effective antimicrobial therapy is crucial for control. This guide synthesizes findings from multiple studies to compare the performance of this compound, a lincosamide antibiotic, and cephapirin, a first-generation cephalosporin. The data presented indicates that extended therapy regimens with this compound may offer a higher bacteriological cure rate against S. aureus compared to standard or some extended protocols of cephapirin. However, treatment efficacy is influenced by numerous factors, including the duration of therapy and the specific strain of S. aureus.
Quantitative Data Comparison
The following tables summarize key quantitative data from various studies to facilitate a direct comparison between this compound and cephapirin.
Table 1: Bacteriological Cure Rates in S. aureus Mastitis
| Antibiotic | Treatment Regimen | Cure Rate (%) | Study Notes |
| This compound | 50 mg/quarter, once daily for 2 days | 13.3% | Lactating dairy cows with S. aureus intramammary infections.[1] |
| 50 mg/quarter, once daily for 5 days | 31.3% | Lactating dairy cows with S. aureus intramammary infections.[1] | |
| 50 mg/quarter, once daily for 8 days | 83.3% | Lactating dairy cows with S. aureus intramammary infections.[1] | |
| 50 mg/quarter, once daily for 8 days | 64.8% | Heifers with experimentally induced S. aureus mastitis.[2] | |
| Not specified | 44% | Retrospective review of subclinical mastitis cases. This rate was significantly different from the untreated cure rate of 65%.[3][4] | |
| Cephapirin | 200 mg/quarter, twice daily for 5 days | 25.8% (cow cure rate) | Dairy cows chronically infected with S. aureus.[1] |
| 300 mg (dry cow product) | 100% (at calving) | Pregnant heifers with experimentally induced S. aureus mastitis.[5] | |
| 200 mg, two infusions at 12-hour intervals | 83.6% (hemolytic staphylococcus) | Dairy cows heavily infected with chronic streptococcus and staphylococcus mastitis.[6] | |
| Not specified | Not significantly different from untreated | Retrospective review of subclinical mastitis cases.[3][4] |
Table 2: In Vitro Susceptibility of S. aureus
| Antibiotic | Metric | Value (µg/mL) | Source |
| This compound | MIC for 50% of strains (MIC50) | 0.25 - 1.0 | Veterinary isolates.[7] |
| Susceptibility Breakpoint | ≤ 2 | Based on drug levels in milk.[7] | |
| Resistance Breakpoint | ≥ 4 | Based on drug levels in milk.[7] | |
| Cephapirin | MIC Range | 0.09 - 12.5 | S. aureus isolates.[8][9] |
| MIC50 | 0.25 | 130 S. aureus isolates from bovine mastitis.[10] | |
| Epidemiological Cut-off Value (ECV) | ≤ 0.5 | 130 S. aureus isolates from bovine mastitis.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are synthesized protocols from the cited literature.
In Vivo Efficacy Trial Protocol (Lactating Cow Model)
-
Animal Selection: Clinically healthy lactating dairy cows with subclinical mastitis are selected. Infection is confirmed by the isolation of S. aureus from duplicate milk samples.
-
Randomization: Selected animals are randomly allocated to different treatment groups (e.g., this compound 2-day, 5-day, 8-day, Cephapirin 5-day, and untreated control).
-
Treatment Administration:
-
Post-Treatment Sampling: Aseptic milk samples are collected from all treated and control quarters at specified intervals post-treatment (e.g., weekly for 4 weeks or at 10, 24, and 31 days).[1][12]
-
Outcome Assessment: The primary outcome is bacteriological cure, defined as the absence of S. aureus in all post-treatment milk samples from a previously infected quarter.[1][12]
Broth Microdilution MIC Testing Protocol
This protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial isolate.
-
Inoculum Preparation: An S. aureus isolate is cultured, and the inoculum is prepared to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
Antibiotic Dilution: Serial twofold dilutions of the antibiotic (this compound or cephapirin) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[13]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]
Mechanisms of Action and Resistance
The fundamental differences in the mode of action of this compound and cephapirin, along with the corresponding bacterial resistance mechanisms, are crucial for understanding their efficacy profiles.
Cephapirin: A Beta-Lactam Antibiotic
Cephapirin is a first-generation cephalosporin that functions by inhibiting bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and subsequent bacterial lysis.[11]
The primary resistance mechanisms in S. aureus to beta-lactam antibiotics like cephapirin are:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[11]
-
Target Site Modification: Acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a). PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis in the presence of the drug.[11]
Cephapirin's mechanism of action and S. aureus resistance.
This compound: A Lincosamide Antibiotic
This compound, a lincosamide antibiotic, acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein elongation. This leads to the cessation of bacterial protein production and a bacteriostatic or bactericidal effect, depending on the concentration and bacterial species. The greater effectiveness of this compound compared to other lincosamides has been attributed to its increased affinity for and prolonged retention in the mammary gland.[14]
This compound's mechanism of action on the bacterial ribosome.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative clinical trial evaluating the efficacy of intramammary antibiotics for bovine mastitis.
References
- 1. Efficacy of a 5-day extended therapy program during lactation with cephapirin sodium in dairy cows chronically infected with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of seven antibiotic treatments with no treatment for bacteriological efficacy against bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of a cephapirin dry cow product for treatment of experimentally induced Staphylococcus aureus mastitis in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 7. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Efficacy of extended this compound hydrochloride therapy for treatment of environmental Streptococcus spp and Staphylococcus aureus intramammary infections in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Efficacy of lincosaminide antibiotics in the treatment of experimental staphylococcal mastitis in lactating mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Rapid Pirlimycin Residue Screening Test Against a Confirmatory HPLC Method: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and efficient detection of antibiotic residues in food products is paramount. This guide provides a detailed comparison of a rapid pirlimycin residue screening test with a confirmatory High-Performance Liquid Chromatography (HPLC) method, offering insights into their respective performance, methodologies, and applications.
This compound, a lincosamide antibiotic, is used in veterinary medicine to treat mastitis in dairy cattle. To ensure food safety, regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in milk. In the European Union, the MRL for this compound in bovine milk is 100 µg/kg.[1] This necessitates reliable analytical methods for monitoring its presence. This guide compares a rapid, easy-to-use screening test with a highly accurate and precise, but more complex, confirmatory HPLC method.
Performance Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. The following table summarizes the key performance characteristics of a representative rapid screening test and a validated confirmatory HPLC method for this compound residue analysis in milk.
| Parameter | Rapid Screening Test (Representative) | Confirmatory HPLC Method |
| Principle | Immunoassay (e.g., Lateral Flow) | Chromatographic Separation & UV/MS Detection |
| Specificity | High for this compound | Moderate to Very High |
| Limit of Detection (LOD) | ~10 µg/kg (ppb) | ng/mL range |
| Limit of Quantification (LOQ) | Not applicable (qualitative) | 0.05 µg/mL |
| Accuracy (% Recovery) | N/A (Screening) | 87-95.4%[2][3] |
| Precision (%RSD) | N/A (Screening) | < 5%[2] |
| Sample Throughput | High | Moderate |
| Time per Sample | < 10 minutes | Several hours |
| Cost per Sample | Low | High |
| Confirmation Capability | No | Yes |
Experimental Protocols
Detailed methodologies for both the rapid screening test and the confirmatory HPLC method are outlined below. These protocols are based on established and validated procedures.
Rapid this compound Residue Screening Test Protocol
This protocol is representative of a lateral flow immunoassay-based rapid test kit.
-
Sample Preparation: Bring the milk sample to room temperature.
-
Test Execution:
-
Add a specific volume of the milk sample into a microwell containing a reagent.
-
Mix gently by pipetting up and down.
-
Incubate for a short period (e.g., 3 minutes) at room temperature.
-
Insert a test strip into the microwell.
-
Incubate for another short period (e.g., 5 minutes) at room temperature.
-
-
Result Interpretation:
-
Visually inspect the test strip for the appearance of control and test lines.
-
The presence of the control line indicates a valid test.
-
The absence or significantly reduced intensity of the test line compared to the control line indicates a positive result for this compound.
-
Confirmatory HPLC Method Protocol
This protocol describes a validated HPLC-UV method for the quantification of this compound in milk.
-
Sample Preparation (Extraction and Cleanup):
-
Protein Precipitation: To 1 mL of milk sample, add 2 mL of acidified acetonitrile. Vortex for 1 minute to precipitate proteins.[2][3]
-
Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 10 minutes.[2]
-
Liquid-Liquid Partitioning: Transfer the supernatant to a new tube and perform a two-stage liquid-liquid partitioning using n-butyl chloride and methylene chloride to extract this compound.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in a dilute base and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) to derivatize the this compound, making it detectable by UV.
-
-
Chromatographic Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Injection Volume: A defined volume of the derivatized extract is injected into the HPLC system.
-
Detection: Monitor the eluent at a specific wavelength suitable for the Fmoc-pirlimycin derivative.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of derivatized this compound standards.
-
Calculate the concentration of this compound in the sample by comparing its peak area or height to the standard curve.
-
Workflow and Validation Diagrams
The following diagrams illustrate the experimental workflow for both methods and the logical relationship in the validation process.
Caption: Experimental workflows for the rapid screening test and the confirmatory HPLC method.
Caption: Logical relationship in the validation of a screening test against a confirmatory method.
Conclusion
Rapid screening tests for this compound residues offer a quick, cost-effective, and user-friendly solution for on-site testing and high-throughput screening in the dairy industry. Their primary advantage lies in their ability to quickly identify potentially non-compliant samples. However, these tests are generally qualitative or semi-quantitative and may be prone to false-positive results.
Confirmatory methods like HPLC provide a definitive and quantitative result, characterized by high accuracy, precision, and specificity. While more time-consuming and expensive, HPLC is the gold standard for regulatory compliance and for confirming the results of screening tests.
The choice between a rapid screening test and a confirmatory HPLC method depends on the specific analytical need. A two-tiered approach is often the most effective strategy: utilizing rapid tests for initial screening of a large number of samples, followed by HPLC confirmation of any presumptive positive results. This ensures both efficiency and the reliability of the final analytical outcome.
References
A Guide to Assessing the Bioequivalence of Generic and Innovator Pirlimycin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pirlimycin and Bioequivalence
This compound is a lincosamide antibiotic used for the treatment of mastitis in dairy cattle.[1] For a generic this compound product to be considered therapeutically equivalent to the innovator, it must be proven bioequivalent. This means that the rate and extent of absorption of the active pharmaceutical ingredient (API) are not significantly different from the innovator product when administered at the same molar dose under similar conditions.[2][3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for demonstrating bioequivalence.[2][4][5] These typically involve in vitro dissolution studies and in vivo pharmacokinetic studies. For drugs intended for food-producing animals, tissue residue depletion studies are also crucial.[5][6]
Experimental Protocols for Bioequivalence Assessment
A comprehensive bioequivalence assessment for a generic this compound intramammary formulation would involve the following key experiments:
In Vitro Dissolution Testing
This test evaluates the rate at which the this compound is released from the formulation.
Objective: To compare the dissolution profile of the generic product against the innovator product under controlled laboratory conditions.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) with modifications for intramammary formulations, such as the use of customized containers or enhancer cells.[1]
-
Dissolution Medium: Whole homogenized bovine milk or a simulated milk fluid is recommended to mimic the in vivo environment.[1][7][8][9] The temperature should be maintained at 38°C to reflect the body temperature of a cow.[7][8][9]
-
Rotational Speed: A justified rotational speed, for example, 125 rpm, should be used.[1]
-
Sampling: Samples of the dissolution medium are collected at predetermined time intervals.
-
Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11][12]
-
Data Analysis: The dissolution profiles of the generic and innovator products are compared using a similarity factor (f2). An f2 value between 50 and 100 suggests that the two profiles are similar.
In Vivo Pharmacokinetic Study
This study compares the rate and extent of this compound absorption in the target animal.
Objective: To determine and compare key pharmacokinetic parameters of the generic and innovator this compound formulations in lactating dairy cows.
Methodology:
-
Study Design: A randomized, two-period, two-sequence, crossover design is generally recommended.[13][14] In this design, each cow receives both the generic and innovator products in a random order, with a washout period between treatments.
-
Animals: A sufficient number of healthy lactating dairy cows should be used to ensure statistical power.[2]
-
Dosing: A single dose of the this compound formulation is administered via intramammary infusion according to the recommended label dose.
-
Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Analysis: Plasma concentrations of this compound are measured using a validated bioanalytical method, typically LC-MS/MS.[10]
-
Pharmacokinetic Parameters: The following parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (generic/innovator) for Cmax and AUC should fall within the acceptance range of 80% to 125% for the products to be considered bioequivalent.[15]
Tissue Residue Depletion Study
This study is essential to ensure food safety.
Objective: To compare the depletion of this compound residues in edible tissues from cows treated with the generic and innovator formulations.
Methodology:
-
Animals: Healthy lactating dairy cows are treated with the respective this compound formulations for the maximum recommended duration.[6]
-
Tissue Collection: Animals are slaughtered at various time points after the last treatment, and samples of edible tissues (liver, kidney, muscle, and fat) and milk are collected.[6][16]
-
Residue Analysis: The concentration of the marker residue (this compound) in the tissues and milk is determined using a validated analytical method.[17]
-
Withdrawal Period Determination: The data is used to establish a withdrawal period, which is the time required for the drug residues to deplete to levels below the established maximum residue limits (MRLs). The withdrawal period for the generic product must not be longer than that of the innovator product.
Data Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison.
Table 1: In Vitro Dissolution Profile Comparison
| Time (hours) | Mean % this compound Dissolved - Innovator (± SD) | Mean % this compound Dissolved - Generic (± SD) |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 12 | ||
| f2 Value |
Table 2: Pharmacokinetic Parameter Comparison
| Parameter | Innovator Formulation (Mean ± SD) | Generic Formulation (Mean ± SD) | Ratio (Generic/Innovator) Geometric Mean | 90% Confidence Interval |
| Cmax (ng/mL) | Data from innovator studies | |||
| Tmax (hr) | Data from innovator studies | |||
| AUC0-t (nghr/mL) | Data from innovator studies | |||
| AUC0-inf (nghr/mL) | Data from innovator studies |
Table 3: Tissue Residue Depletion Comparison (Example for Liver)
| Time Post-Treatment (days) | Mean this compound Concentration - Innovator (µg/kg ± SD) | Mean this compound Concentration - Generic (µg/kg ± SD) |
| 1 | ||
| 3 | ||
| 5 | ||
| 7 | ||
| 10 | ||
| Calculated Withdrawal Period (days) | Established period for innovator |
Visualizations
This compound Mechanism of Action
This compound, like other lincosamide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the formation of peptide bonds, ultimately leading to bacterial cell death.
Caption: this compound's mechanism of action.
Bioequivalence Study Workflow
The process of establishing bioequivalence involves a series of sequential and interconnected steps, from initial formulation development to regulatory submission.
Caption: Workflow for a bioequivalence study.
Conclusion
Demonstrating the bioequivalence of a generic this compound formulation is a rigorous process that requires careful adherence to established scientific and regulatory standards. By conducting comprehensive in vitro dissolution, in vivo pharmacokinetic, and tissue residue studies as outlined in this guide, and by presenting the data in a clear and comparative manner, researchers and drug developers can effectively assess and document the bioequivalence of their generic products. This ensures that veterinarians and dairy producers have access to safe, effective, and affordable alternatives to the innovator drug.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. rr-americas.woah.org [rr-americas.woah.org]
- 4. Bioequivalence | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 13. fda.gov [fda.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. Comparative Pharmacokinetics and Bioequivalence of Pour-On Ivermectin Formulations in Korean Hanwoo Cattle [mdpi.com]
- 16. List of target tissue(s) for residue analysis - Canada.ca [canada.ca]
- 17. lcms.cz [lcms.cz]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Pirlimycin Analysis
For researchers, scientists, and professionals in drug development, the efficient and accurate quantification of pirlimycin in various matrices is crucial. Solid-Phase Extraction (SPE) is a pivotal sample preparation step that significantly impacts the reliability of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance characteristics of different SPE cartridges for this compound extraction, supported by experimental data.
The selection of an appropriate SPE cartridge depends on the sample matrix, the required level of cleanliness, and the desired analytical sensitivity. The most commonly employed cartridges for this compound extraction are reversed-phase sorbents, which retain the moderately polar this compound from an aqueous environment. This guide focuses on the two most frequently cited types: polymeric sorbents, such as Oasis HLB, and silica-based sorbents, like C18.
Performance Characteristics of SPE Cartridges
Table 1: Performance Data for this compound Extraction in Bovine Milk
| SPE Cartridge Type | Analytical Method | Recovery Rate (%) | Reproducibility (RSD%) | Limit of Quantitation (LOQ) | Reference |
| Not Specified | HPLC-Thermospray MS | 95.4 ± 8.7 | Not Reported | 0.05 µg/mL | [1] |
| Oasis HLB | LC-MS/MS | 82.1 - 108.8 | < 20 | pg/mL to ng/mL range | [2] |
| Not Specified | LC/Thermospray MS | 83 - 113 | 3.4 - 22.9 | Not Reported | [3] |
| Not Specified | HPLC-UV | 87 - 91 | < 5 | ng/mL range | [2][4] |
Table 2: Performance Data for this compound Extraction in Other Matrices
| Matrix | SPE Cartridge Type | Analytical Method | Recovery Rate (%) | Reproducibility (RSD%) | Limit of Quantitation (LOQ) | Reference |
| Bovine Liver | Not Specified | HPLC-Thermospray MS | 97.6 ± 5.1 | Not Reported | 0.025 µg/g | [1] |
| Bovine Liver | Not Specified | LC/Thermospray MS | 87 - 103 | 2.2 - 10.3 | Not Reported | [3] |
| Bovine Feces | Hydrophilic-Lipophilic-Balanced (HLB) | UPLC-MS/MS | 80 - 108 | 2.3 - 13 (Repeatability) | 1.47 ng/g | [5][6][7][8] |
| Bovine Urine | Hydrophilic-Lipophilic-Balanced (HLB) | UPLC-MS/MS | 89 - 98 | 2.3 - 14 (Reproducibility) | 0.90 ng/mL | [5][6][7][8] |
Discussion of SPE Sorbent Characteristics
-
Oasis HLB (Hydrophilic-Lipophilic-Balanced): This is a polymeric, water-wettable reversed-phase sorbent.[9] Its balanced polarity allows for the retention of a wide range of compounds, including this compound, and it is often noted for its high and consistent recoveries, even if the sorbent runs dry during the procedure.[10] The literature frequently cites the use of Oasis HLB for this compound extraction from complex matrices like milk, feces, and urine, indicating its robustness.[2][6][9]
-
C18 (Octadecyl-silica): This is a silica-based reversed-phase sorbent where C18 alkyl chains are bonded to the silica particles.[11][12] It is a traditional and widely used sorbent for retaining non-polar to moderately polar compounds from a polar matrix.[10] While specific performance data for this compound extraction using C18 cartridges is less detailed in the provided search results, it is a viable alternative to polymeric sorbents. The choice between C18 and a polymeric sorbent like Oasis HLB can depend on factors like cost and specific matrix interferences.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are examples of experimental protocols for this compound extraction using SPE cartridges as described in the literature.
Protocol 1: this compound Extraction from Bovine Milk using Oasis HLB SPE Cartridge [2]
-
Sample Preparation:
-
To 1 mL of milk, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis HLB SPE column with 3 mL of acetonitrile followed by 3 mL of a solution of 0.1% formic acid in water and acetonitrile (95:5).
-
Loading: Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid solution.
-
Elution: Elute the analyte with an appropriate solvent mixture (e.g., acetone).
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: this compound Extraction from Bovine Feces and Urine using HLB SPE Cartridges [6]
-
Sample Extraction:
-
Extract samples with a mixture of methanol and 0.05 M phosphate buffer (70:30, v/v).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning, Loading, Washing: Specific volumes and solutions for these steps were not detailed in the abstract but would follow a standard reversed-phase SPE protocol.
-
Elution: Elute the cleaned extract from the hydrophilic-lipophilic-balanced (HLB) cartridges.
-
-
Final Processing:
-
Filter the eluate through a 0.2 µm filter.
-
Analyze the clarified extract using UPLC-MS/MS.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the extraction and analysis of this compound from a biological matrix using SPE.
References
- 1. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
- 10. lcms.cz [lcms.cz]
- 11. support.waters.com [support.waters.com]
- 12. support.waters.com [support.waters.com]
- 13. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
Comparison of pirlimycin MIC breakpoints established by CLSI and EUCAST
For Immediate Release
This guide provides a detailed comparison of the Minimum Inhibitory Concentration (MIC) breakpoints for the lincosamide antibiotic pirlimycin, as established by the Clinical and Laboratory Standards Institute (CLSI), against the available data from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This document is intended for researchers, scientists, and drug development professionals working in the field of veterinary antimicrobial susceptibility testing.
Executive Summary
This compound is an important antimicrobial agent used in veterinary medicine, particularly for the treatment of bovine mastitis. The accurate interpretation of its in vitro activity relies on established MIC breakpoints. This guide highlights that while the CLSI has defined specific clinical breakpoints for this compound against key mastitis pathogens, EUCAST has not established its own clinical breakpoints or epidemiological cut-off values (ECOFFs) for this agent. This fundamental difference is a critical consideration for laboratories and researchers when evaluating and reporting this compound susceptibility data.
Data Presentation: this compound MIC Breakpoints
The following table summarizes the available quantitative MIC breakpoints for this compound from CLSI.
| Organization | Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI | Staphylococcus spp. (including S. aureus) from bovine mastitis | ≤2 µg/mL | None | ≥4 µg/mL |
| Streptococcus spp. (including S. agalactiae, S. dysgalactiae, S. uberis) from bovine mastitis | ≤2 µg/mL | None | ≥4 µg/mL | |
| EUCAST | Not Established | - | - | - |
Experimental Protocols
The determination of this compound MIC values is performed using standardized methodologies as outlined by CLSI and EUCAST. The primary methods are broth microdilution and agar dilution.
CLSI Methodology
The CLSI provides detailed protocols for antimicrobial susceptibility testing in its documents, primarily VET01 for veterinary pathogens and M07 for dilution methods.
1. Broth Microdilution:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like streptococci, CAMHB supplemented with 2-5% lysed horse blood may be required.
-
Inoculum: A standardized bacterial suspension is prepared to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution tray.
-
This compound Concentrations: A serial two-fold dilution of this compound is prepared in the broth.
-
Incubation: The inoculated trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quality Control: QC is performed using reference strains such as Staphylococcus aureus ATCC 29213. A multicenter study for the then-NCCLS (now CLSI) proposed a QC range of 0.25-1 µg/mL for this compound against S. aureus ATCC 29213.[1][2][3]
2. Agar Dilution:
-
Medium: Mueller-Hinton Agar (MHA). For fastidious organisms, supplementation with 5% defibrinated sheep blood may be necessary.
-
This compound Concentrations: A series of agar plates containing doubling dilutions of this compound are prepared.
-
Inoculum: A standardized bacterial suspension is prepared, and approximately 1-2 µL is spotted onto the surface of each agar plate, resulting in a final inoculum of approximately 10^4 CFU/spot.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours. For streptococci, incubation in an atmosphere of 5% CO2 may be required.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony.
EUCAST Methodology
EUCAST's methodology for MIC determination is largely harmonized with ISO 20776-1.
1. Broth Microdilution:
-
Medium: For non-fastidious organisms, Mueller-Hinton broth is used. For fastidious organisms such as streptococci, EUCAST recommends Mueller-Hinton broth supplemented with 5% lysed horse blood and 20 mg/L β-NAD (MH-F broth).[4]
-
Inoculum: The final inoculum density in the wells should be 5 x 10^5 CFU/mL.
-
Incubation: Panels are incubated at 35°C ± 1°C for 18 ± 2 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth.
-
Quality Control: EUCAST maintains a list of QC strains and their acceptable MIC ranges. While specific QC ranges for this compound are not listed due to the absence of breakpoints, the general principles of QC would apply.
Comparison of Methodological Approaches
While both organizations provide robust and standardized methods for MIC determination, the key difference lies in the availability of interpretive criteria for this compound. CLSI has established specific breakpoints for veterinary use, particularly for bovine mastitis, based on microbiological, pharmacokinetic/pharmacodynamic, and clinical data. In contrast, EUCAST, through its veterinary subcommittee VetCAST, has not yet published clinical breakpoints or ECOFFs for this compound. Laboratories using EUCAST methodology would be able to determine a this compound MIC but would lack an official EUCAST-endorsed interpretive framework (Susceptible, Intermediate, or Resistant).
Mandatory Visualization
Caption: Workflow for this compound MIC Interpretation by CLSI and EUCAST.
References
- 1. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, this compound, premafloxacin, and spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, this compound, premafloxacin, and spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, this compound, premafloxacin, and spectinomycin | Semantic Scholar [semanticscholar.org]
- 4. nicd.ac.za [nicd.ac.za]
The Disconnect Between Lab and Field: Correlating Pirlimycin In Vitro Susceptibility with Clinical Mastitis Outcomes
A Comparative Guide for Researchers and Drug Development Professionals
The effective treatment of bovine mastitis, a costly disease for the dairy industry, hinges on the judicious use of antimicrobials. Pirlimycin, a lincosamide antibiotic, is a frequently used intramammary infusion for managing mastitis caused by Gram-positive bacteria.[1] While in vitro susceptibility testing, primarily through the determination of Minimum Inhibitory Concentration (MIC), is a cornerstone of antimicrobial stewardship, its predictive value for clinical success in bovine mastitis is a subject of ongoing debate. This guide provides a comprehensive comparison of in vitro this compound susceptibility data with clinical treatment outcomes, supported by experimental data and protocols, to aid researchers and drug development professionals in navigating this complex relationship.
In Vitro Susceptibility of this compound and Alternatives
This compound demonstrates potent in vitro activity against the primary Gram-positive pathogens responsible for bovine mastitis, namely Staphylococcus aureus and various Streptococcus species.[1][2] The Clinical and Laboratory Standards Institute (CLSI) has established veterinary-specific breakpoints for this compound, categorizing isolates as susceptible or resistant. An isolate is considered susceptible to this compound with an MIC of ≤2 µg/mL, while an MIC of ≥4 µg/mL indicates resistance.[1][2]
For comparative purposes, this guide includes data on cephapirin, a first-generation cephalosporin also commonly used for mastitis treatment.
| Pathogen | Antimicrobial | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Resistant |
| Staphylococcus aureus | This compound | 206 | - | 1.0 | 7.7%[3] |
| Cephapirin | - | - | - | - | |
| Streptococcus uberis | This compound | 153 | ≤1 | ≤1 | 11.8%[4] |
| Cephapirin | - | - | - | - | |
| Streptococcus spp. (veterinary isolates) | This compound | - | ≤0.03 - 0.06 | - | - |
| Staphylococci (veterinary isolates) | This compound | - | 0.25 - 1.0 | - | - |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for cephapirin was not available in the same comprehensive format from the searched literature.
Clinical Efficacy of this compound in Mastitis Treatment
Clinical trials have demonstrated the efficacy of this compound in treating both clinical and subclinical mastitis. The duration of therapy can significantly impact bacteriological cure rates. One study found that extending this compound therapy from a 2-day to an 8-day regimen increased the efficacy against environmental Streptococcus spp. and S. aureus from 44.4% to 95.0%.
However, a pivotal study investigating the link between in vitro susceptibility and clinical outcomes in subclinical mastitis presented contradictory findings. This research revealed no significant association between the this compound susceptibility of the infecting pathogen and the treatment success rate.[5][6] In fact, the overall treatment success rate was 66% in both the this compound-treated group and the untreated control group, suggesting a high rate of spontaneous cure for subclinical mastitis.[5][6]
Another study on mild to moderate clinical mastitis also found no significant difference in the duration of treatment or clinical cure rates between cows infected with this compound-susceptible or this compound-resistant pathogens.[7][8] These findings underscore the complexity of mastitis treatment and the limitations of relying solely on in vitro data to predict in vivo success.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following is a detailed protocol for determining the MIC of this compound against bovine mastitis pathogens, based on CLSI guidelines.
1. Inoculum Preparation:
- Select three to five isolated colonies of the bacterial strain from a non-selective agar plate (e.g., blood agar) after 18-24 hours of incubation.
- Suspend the colonies in a sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.
2. Preparation of Antimicrobial Dilutions:
- Prepare a stock solution of this compound powder in a suitable solvent as specified by the manufacturer.
- Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
- Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
- Compare the determined MIC to the CLSI-established breakpoints to classify the isolate as susceptible or resistant.
Clinical Trial Protocol for Efficacy Assessment
The following is a generalized protocol for a clinical trial to assess the efficacy of an intramammary antibiotic for bovine mastitis.
1. Animal Selection and Enrollment:
- Select lactating dairy cows with clinical or subclinical mastitis based on predefined criteria (e.g., abnormal milk, elevated somatic cell count).
- Collect duplicate milk samples from the affected quarter(s) for bacteriological culture and identification of the causative pathogen.
2. Treatment Allocation:
- Randomly assign enrolled cows to a treatment group (e.g., intramammary this compound) or a control group (e.g., no treatment or placebo). Blinding of investigators and farm personnel to the treatment allocation is crucial to prevent bias.
3. Treatment Administration:
- Administer the assigned treatment according to a specified protocol (e.g., dose, frequency, duration).
4. Post-Treatment Monitoring and Sampling:
- Collect milk samples from the treated quarter(s) at predetermined intervals post-treatment (e.g., 7, 14, and 21 days).
- Perform bacteriological culture on the post-treatment samples to determine if the initial pathogen has been eliminated.
5. Outcome Assessment:
- The primary outcome is typically bacteriological cure, defined as the absence of the pre-treatment pathogen in all post-treatment milk samples.
- Secondary outcomes may include clinical cure (return of milk and udder to normal) and changes in somatic cell count.
6. Data Analysis:
- Compare the bacteriological and clinical cure rates between the treatment and control groups using appropriate statistical methods.
Visualizing the Workflow and a Complex Relationship
The following diagrams illustrate the experimental workflows and the nuanced relationship between in vitro susceptibility and clinical outcomes.
Experimental workflows for in vitro and clinical evaluation.
References
- 1. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility of Staphylococcus aureus isolated from bovine mastitis in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence Types and Antimicrobial Resistance Profiles of Streptococcus uberis Isolated From Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between results of in vitro susceptibility tests and outcomes following treatment with this compound hydrochloride in cows with subclinical mastitis associated with gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Relationship between antimicrobial susceptibility of clinical mastitis pathogens and treatment outcome in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Evaluating the Cost-Effectiveness of Extended Pirlimycin Therapy Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of bovine mastitis, a prevalent and costly disease in the dairy industry, necessitates a thorough evaluation of treatment protocols that balance efficacy with economic viability. Extended intramammary antibiotic therapy has emerged as a strategy to improve cure rates, particularly for persistent pathogens like Staphylococcus aureus and environmental streptococci. This guide provides a comprehensive comparison of extended pirlimycin therapy with standard antibiotic protocols and emerging non-antibiotic alternatives, supported by experimental data and detailed methodologies.
Executive Summary
Extended this compound therapy, typically administered for 5 to 8 days, has demonstrated significantly higher bacteriological cure rates for key mastitis pathogens compared to the standard 2-day protocol. However, this increased efficacy comes at a higher cost due to the extended duration of treatment and the associated prolonged milk discard period. Economic analyses suggest that the cost-effectiveness of extended therapy is highly dependent on factors such as the causative pathogen, milk prices, and the monetary value assigned to a bacteriological cure. Alternative treatments, including other antibiotics and non-antibiotic approaches like phytotherapy, present a complex landscape of varying efficacy, costs, and milk withdrawal times, warranting careful consideration in treatment decisions.
Data Presentation: Comparison of Treatment Protocols
The following tables summarize the quantitative data on the efficacy and estimated costs of various mastitis treatment protocols.
Table 1: Efficacy of this compound Therapy Protocols
| Treatment Duration | Pathogen | Bacteriological Cure Rate (%) | Citation |
| 2-Day this compound | S. aureus & Environmental Streptococcus spp. | 44.4 | [1] |
| 5-Day this compound | S. aureus & Environmental Streptococcus spp. | 61.1 | [1] |
| 8-Day this compound | S. aureus & Environmental Streptococcus spp. | 95.0 | [1] |
Table 2: Efficacy of Alternative Antibiotic Therapies
| Antibiotic | Treatment Duration | Pathogen | Bacteriological Cure Rate (%) | Citation |
| Ceftiofur | 2-Day | All Subclinical IMI | 38.8 | [2][3] |
| Ceftiofur | 5-Day | All Subclinical IMI | 53.7 | [2][3] |
| Ceftiofur | 8-Day | All Subclinical IMI | 65.8 | [2][3] |
| Cephapirin Sodium | 5-Day | S. aureus (chronic) | 25.8 (cow cure rate) | [4] |
Table 3: Estimated Cost-Effectiveness Comparison of Mastitis Treatments
| Treatment Protocol | Estimated Drug Cost per Treatment ($) | Milk Discard Duration (days) | Estimated Cost of Discarded Milk ($)¹ | Total Estimated Direct Cost per Case ($) | Notes |
| This compound | |||||
| Standard (2-Day) | 10 - 15 | 3.5 | 78.75 | 88.75 - 93.75 | |
| Extended (5-Day) | 25 - 37.5 | 6.5 | 146.25 | 171.25 - 183.75 | |
| Extended (8-Day) | 40 - 60 | 9.5 | 213.75 | 253.75 - 273.75 | |
| Alternative Antibiotics | |||||
| Ceftiofur (5-Day) | 15 - 25 | 5 | 112.50 | 127.50 - 137.50 | |
| Cephapirin (2-Day) | 8 - 12 | 4 | 90.00 | 98.00 - 102.00 | |
| Non-Antibiotic Alternatives | |||||
| Phytotherapy | 30 - 40 | 1 | 22.50 | 52.50 - 62.50 | A pharmacoeconomic analysis showed a net saving of approximately €4 per mastitis case compared to conventional antibiotics, largely due to a shorter milk withdrawal period.[5][6][7] |
| Bacteriophage Therapy | Varies | 0 | 0 | Varies | Costs are highly variable and not yet standardized for commercial use. |
¹Based on an average milk production of 80 lbs/day and a milk price of $22.50/cwt (a blend of 2024 and 2025 projections).[1][8][9] This is a simplified estimation and does not include labor, veterinary services, or other indirect costs. Drug cost estimates are based on typical market prices and can vary.
Experimental Protocols
A comprehensive evaluation of mastitis treatments relies on standardized and rigorous experimental protocols. Below are methodologies for key experiments cited in the comparison.
Bacteriological Cure Determination
A bacteriological cure is the primary endpoint for evaluating the efficacy of an antimicrobial treatment for mastitis.
Protocol:
-
Pre-treatment Sampling: Aseptically collect duplicate milk samples from the affected quarter(s) prior to the initiation of treatment.
-
Microbiological Culture: Culture the milk samples to identify the causative pathogen(s).
-
Treatment Administration: Administer the assigned treatment protocol (e.g., 2-day, 5-day, or 8-day this compound).
-
Post-treatment Sampling: Collect follow-up milk samples from the treated quarter(s) at specified intervals post-treatment (e.g., 14 and 21 days).
-
Bacteriological Analysis: Culture the post-treatment samples.
-
Definition of Cure: A bacteriological cure is defined as the absence of the pre-treatment pathogen in all post-treatment milk samples.
Somatic Cell Count (SCC) Reduction
SCC is an indicator of udder inflammation. A reduction in SCC is a secondary measure of treatment success.
Protocol:
-
Pre-treatment SCC: Determine the SCC of milk from the affected quarter(s) before treatment.
-
Treatment: Administer the assigned treatment protocol.
-
Post-treatment SCC: Measure the SCC in milk samples collected at defined intervals post-treatment.
-
Evaluation: Compare the post-treatment SCC to the pre-treatment levels and to established thresholds for healthy quarters (typically <200,000 cells/mL).
Economic Analysis Protocol
A partial budget analysis is a common method for evaluating the cost-effectiveness of a veterinary intervention.
Protocol:
-
Identify Cost Categories:
-
Direct Costs:
-
Cost of the drug (per dose and total treatment).
-
Cost of veterinary services (diagnosis, consultation).
-
Labor costs for treatment administration.
-
-
Indirect Costs:
-
Value of discarded milk during the withdrawal period.
-
Reduced milk production in the current and future lactations.
-
Increased risk of culling.
-
Cost of replacement animals.
-
-
-
Quantify Costs and Benefits:
-
Assign monetary values to each cost and benefit. Milk prices and drug costs should be based on current market data.
-
The primary benefit is the value of a "cured" cow, which includes restored milk production and reduced risk of future mastitis episodes and culling.
-
-
Calculate Net Economic Impact:
-
For each treatment protocol, sum the total costs and subtract them from the total benefits to determine the net economic impact.
-
Compare the net economic impact of the extended therapy protocol to the standard protocol and other alternatives.
-
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for evaluating mastitis treatment protocols.
Conclusion
The decision to implement an extended this compound therapy protocol requires a careful and objective evaluation of both its enhanced efficacy and its increased costs. For infections caused by persistent pathogens like S. aureus, the higher bacteriological cure rates of 5-day and particularly 8-day protocols may justify the additional expense, potentially leading to long-term economic benefits through reduced chronic cases, lower bulk tank SCC, and decreased culling rates. However, for less severe or first-time infections, a standard 2-day protocol or a lower-cost alternative antibiotic may be more cost-effective.
The emergence of non-antibiotic alternatives, such as phytotherapy, offers a promising avenue for mastitis management, especially in the context of increasing concerns about antimicrobial resistance and consumer demand for organic products. While the initial cost of some of these alternatives may be higher than conventional antibiotics, the significantly shorter milk withdrawal periods can lead to overall cost savings.
Ultimately, the optimal mastitis treatment strategy is not a one-size-fits-all approach. It requires a data-driven decision-making process that incorporates on-farm pathogen surveillance, current economic conditions, and a thorough understanding of the costs and benefits of each available therapeutic option. Researchers and drug development professionals should continue to focus on generating robust comparative efficacy and economic data to aid veterinarians and dairy producers in making informed and cost-effective treatment decisions.
References
- 1. Milk Production Forecasts Cut For 2024 And 2025: Will Prices See Any Growth? - Dairy Herd [dairyherd.com]
- 2. Efficacy of extended ceftiofur intramammary therapy for treatment of subclinical mastitis in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of a 5-day extended therapy program during lactation with cephapirin sodium in dairy cows chronically infected with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cut Mastitis Treatment Costs 60%: The $2.3 Billion Industry Secret That’s Reshaping Dairy Economics | The Bullvine [thebullvine.com]
- 6. Pharmacoeconomic Analysis of the Different Therapeutic Approaches in Control of Bovine Mastitis: Phytotherapy and Antimicrobial Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dairycarrie.com [dairycarrie.com]
- 9. USDA Slashes 2025 Milk Price to $21.60, Raising Red Flags for Producers | The Bullvine [thebullvine.com]
Safety Operating Guide
Pirlimycin: A Comprehensive Guide to Safe Disposal and Handling in Laboratory Settings
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the proper handling and disposal of pirlimycin in a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material safety data sheet (MSDS) and wear appropriate personal protective equipment (PPE).
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
This compound Disposal Protocol for Laboratory Settings
This compound waste is considered chemical waste and must be disposed of following institutional and regulatory guidelines. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Solid Waste: Collect all solid this compound waste, including unused or expired powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and empty containers, in a designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
-
Ensure the container is dated when the first piece of waste is added.
-
Keep containers securely closed when not in use.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit (typically 90 days, but this may vary by institution), contact your institution's EHS department to arrange for pickup and disposal.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Spill Management
In the event of a this compound spill, follow these procedures:
-
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or other suitable materials.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material to soak up the spill.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry into the contaminated area until it has been deemed safe by trained personnel.
-
Regulatory Framework for Pharmaceutical Waste
The disposal of this compound and other pharmaceutical waste is regulated by several federal and state agencies in the United States. Improper disposal can lead to significant fines and environmental contamination. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under RCRA.
-
Drug Enforcement Administration (DEA): The DEA has specific regulations for the disposal of controlled substances. While this compound is not a controlled substance, it is crucial to be aware of these regulations for other laboratory chemicals.
-
State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal. Always consult your local authorities and institutional EHS for specific requirements.
Quantitative Data: Aquatic Toxicity of this compound
This compound can be harmful to aquatic life. The following table summarizes available data on its aquatic toxicity.
| Organism | Test Duration | Endpoint | Concentration (mg/L) |
| Daphnia magna (Water Flea) | 48 hours | EC50 | 1.4 - 15 |
| Zebrafish (Brachydanio rerio) | 96 hours | LC50 | 0.71 - 1.0 |
EC50: The concentration of a substance that causes a specific effect in 50% of the test organisms. LC50: The concentration of a substance that is lethal to 50% of the test organisms.
Visualizing this compound's Mechanism and Environmental Fate
To better understand the operational and environmental considerations of this compound, the following diagrams illustrate its mechanism of action and environmental fate.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, the public, and the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.
Safeguarding Your Research: A Comprehensive Guide to Handling Pirlimycin
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pirlimycin. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Must be worn at all times in the laboratory. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Inspect gloves for tears before each use. Wash and dry hands thoroughly after handling.[2] |
| Laboratory coat or protective clothing.[1] | Long-sleeved to cover all exposed skin.[3] | |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if there is a risk of generating dust or aerosols, or if exposure limits are exceeded.[1] A self-contained breathing apparatus should be used in case of fire or for handling large spills.[4][5] |
Operational Plan for Safe Handling of this compound
This step-by-step guide outlines the procedures for handling this compound from the moment it is received until its final disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated area, away from incompatible materials.[6] The recommended storage temperature is between 20°C and 25°C (68°F and 77°F).[6]
-
Keep the container tightly closed and protected from moisture.
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][7]
-
Ensure all required PPE is worn correctly before handling the substance.
-
Avoid generating dust.
-
Wash hands thoroughly with soap and water after handling.[4][7]
3. Experimental Use:
-
Follow all laboratory-specific protocols for the use of this compound.
-
In case of accidental injection, seek immediate medical attention.[6]
4. Disposal of this compound and Contaminated Materials:
-
Dispose of waste and residues in accordance with local, state, and federal regulations.[2][4]
-
Do not dispose of this compound in household waste or wastewater.[8]
-
Solid Waste: Collect this compound powder, contaminated consumables (e.g., gloves, weigh boats), and empty containers in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
Sharps: Dispose of any contaminated sharps (e.g., needles) in a designated sharps container for hazardous materials.[1]
-
Empty containers may retain product residue and should be disposed of as hazardous waste.[6] Consider returning expired and unused products to the supplier.[9]
Emergency Procedures
Spill Response Workflow:
In the event of a this compound spill, follow the steps outlined in the workflow below.
References
- 1. benchchem.com [benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. zoetis.ca [zoetis.ca]
- 5. kmpharma.in [kmpharma.in]
- 6. zoetisus.com [zoetisus.com]
- 7. chemos.de [chemos.de]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
